molecular formula C9H15BrD4 B1142647 1-Bromononane-d4-1 CAS No. 1219805-44-3

1-Bromononane-d4-1

Cat. No.: B1142647
CAS No.: 1219805-44-3
M. Wt: 211.1758071
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Description

1-Bromononane-6,6,7,7-d4 (CAS: 693-58-3 (unlabeled parent)) is a deuterium-labeled isotopologue of 1-Bromononane (n-Nonyl bromide) with an average mass of 207.155 Da . This compound serves as a versatile building block in organic synthesis and a valuable tool in mechanistic studies. Its structure features four deuterium atoms specifically located at the 6 and 7 carbon positions, making it an excellent non-radioactive tracer for investigating reaction pathways, metabolic processes, and material distribution using mass spectrometry and NMR spectroscopy . The presence of the stable bromine atom also makes it a useful intermediate for various cross-coupling reactions and Grignard reagent formation. The parent compound, 1-Bromononane, is characterized by a density of approximately 1.1 g/cm³ and a boiling point of around 221.6 °C at 760 mmHg . It has a melting point of -29°C and a flash point of 90.0 °C, classifying it as a combustible liquid . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-1,1,2,2-tetradeuteriononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMUQTNXKPEMLM-LZMSFWOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCC)C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310548
Record name Nonane-1,1,2,2-d4, 1-bromo-
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Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284474-44-8
Record name Nonane-1,1,2,2-d4, 1-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284474-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonane-1,1,2,2-d4, 1-bromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromononane-d4-1: Properties, Specifications, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, specifications, and common applications of 1-Bromononane-d4-1. This deuterated analog of 1-bromononane is a critical tool in quantitative analytical chemistry, particularly in mass spectrometry-based methods, due to its utility as an internal standard.

Core Chemical Properties and Specifications

This compound, also known by its synonym n-Nonyl bromide-1,1,2,2-d4, is a stable, isotopically labeled compound. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, with the key difference being its increased mass due to the presence of four deuterium atoms at the 1 and 2 positions. This mass difference is fundamental to its application in isotope dilution mass spectrometry.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
Chemical Name 1-bromo-1,1,2,2-tetradeuteriononane[1]
Synonyms n-Nonyl bromide-1,1,2,2-d4, this compound[1]
CAS Number 284474-44-8[1]
Molecular Formula CH₃(CH₂)₆CD₂CD₂Br
Molecular Weight 211.18 g/mol [1]
Isotopic Purity ≥98 atom % D
Mass Shift M+4

Table 2: Physical and Chemical Specifications of this compound

SpecificationValueReference(s)
Appearance Colorless liquid[2]
Boiling Point 201 °C (lit.)
Density 1.11 g/mL at 25 °C
Flash Point 90.0 °C / 194.0 °F
Water Solubility Immiscible[2]
Stability Stable. Incompatible with strong oxidizing agents and strong bases.[2][3]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[2]

Synthesis of this compound

A likely synthetic pathway would involve the deuteration of a suitable starting material, followed by bromination. For example, the reduction of a commercially available deuterated ester, such as ethyl nonanoate-2,2,3,3-d4, with a strong reducing agent like lithium aluminum deuteride (LAD) would yield the corresponding deuterated alcohol, 1-nonanol-1,1,2,2-d4. This deuterated alcohol can then be converted to this compound using a standard brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Experimental Protocols: Application as an Internal Standard

The primary application of this compound is as an internal standard in quantitative analysis, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][5] Its chemical similarity to various semi-volatile organic compounds (SVOCs), such as brominated flame retardants and long-chain alkylphenols, makes it an ideal choice for these analyses.[4]

General Protocol for using this compound as an Internal Standard in GC-MS

This protocol outlines the general steps for using this compound as an internal standard for the quantification of an analyte in a liquid sample.

1. Preparation of Standard Solutions:

  • Internal Standard Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) to a known concentration (e.g., 100 µg/mL).

  • Analyte Stock Solution: Prepare a stock solution of the target analyte in the same solvent to a known concentration.

  • Calibration Standards: Create a series of calibration standards by performing serial dilutions of the analyte stock solution. Spike each calibration standard with the internal standard stock solution to a constant final concentration (e.g., 1 µg/mL).

2. Sample Preparation and Extraction:

  • To a known volume of the sample, add a precise amount of the internal standard stock solution to achieve the same final concentration as in the calibration standards.[6]

  • Perform an extraction to isolate the analyte and internal standard from the sample matrix. Common techniques include:

    • Liquid-Liquid Extraction (LLE): For aqueous samples, add an immiscible organic solvent (e.g., dichloromethane or hexane), vortex thoroughly, and collect the organic layer. Repeat the extraction for quantitative recovery.[4][7]

    • Solid-Phase Extraction (SPE): For more complex matrices, pass the sample through a suitable SPE cartridge, wash away interferences, and then elute the analyte and internal standard with an appropriate solvent.[7]

  • Dry the extract (e.g., by passing it through anhydrous sodium sulfate) and concentrate it to a final volume, if necessary.[4]

3. GC-MS Analysis:

  • Instrument Parameters (Typical):

    • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent is often suitable.[4]

    • Injector Temperature: 250 °C[4]

    • Oven Temperature Program: An initial temperature of 50-80°C, held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.[4] This program should be optimized for the specific analyte.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for both the analyte and this compound.[7]

4. Data Analysis:

  • Integrate the peak areas of the quantifier ions for both the analyte and this compound.

  • Calculate the response ratio for each standard and sample: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard) .[6]

  • Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations.

  • Determine the concentration of the analyte in the samples by interpolating their response ratios on the calibration curve.

Visualizing Methodologies and Principles

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for quantitative analysis using an internal standard like this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards spike Spike Samples and Standards with Internal Standard prep_standards->spike prep_is Prepare Internal Standard Solution prep_is->spike prep_samples Prepare Samples prep_samples->spike extract Extract Analytes and IS spike->extract gcms GC-MS Analysis extract->gcms integrate Integrate Peak Areas gcms->integrate ratio Calculate Response Ratios integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Quantify Analyte in Samples calibrate->quantify

Experimental workflow for quantitative analysis.
Principle of Isotope Dilution Mass Spectrometry

The following diagram illustrates the logical principle behind using a deuterated internal standard for accurate quantification.

isotope_dilution_principle cluster_sample Sample Matrix analyte Analyte (Unknown Amount) process Sample Preparation & Analysis (Extraction, Injection, Ionization) analyte->process is Internal Standard (Known Amount) is->process loss Analyte and IS experience proportional losses and variations process->loss ms Mass Spectrometer process->ms ratio Ratio of Analyte Signal to IS Signal remains constant ms->ratio quant Accurate Quantification ratio->quant

Logical principle of isotope dilution.

References

Technical Guide: 1-Bromonane-d4-1 for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical characteristics, applications, and experimental protocols for 1-Bromononane-d4-1, a deuterated internal standard crucial for enhancing accuracy and precision in quantitative analysis.

Core Physical and Chemical Characteristics

This compound (n-Nonyl bromide-1,1,2,2-d4) is a stable, isotopically labeled version of 1-bromononane. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, making it an excellent internal standard for mass spectrometry-based analytical methods. The key advantage lies in its mass shift, allowing for clear differentiation from the analyte of interest.

Table 1: Physical and Chemical Properties of this compound and 1-Bromononane

PropertyThis compound1-Bromononane
Synonyms n-Nonyl bromide-1,1,2,2-d4n-Nonyl bromide, Nonyl bromide
CAS Number 284474-44-8693-58-3
Molecular Formula CH₃(CH₂)₆CD₂CH₂BrC₉H₁₉Br
Molecular Weight 211.18 g/mol 207.15 g/mol
Appearance Colorless liquidColorless to golden liquid
Boiling Point 201 °C (lit.)201 °C (lit.)
Melting Point -29 °C-29 °C
Density 1.11 g/mL at 25 °C1.084 g/mL at 25 °C
Flash Point 90.0 °C / 194.0 °F90.0 °C / 194.0 °F
Water Solubility ImmiscibleImmiscible
Isotopic Purity ≥98 atom % DN/A

Principle of Application: Isotope Dilution Mass Spectrometry

This compound is primarily utilized as an internal standard in Isotope Dilution Mass Spectrometry (IDMS). This technique is the gold standard for achieving the highest accuracy and precision in quantitative analysis.

The core principle of IDMS involves adding a known amount of the isotopically labeled standard (this compound) to a sample containing the analyte of interest (e.g., a structurally similar pollutant or drug metabolite). Because the deuterated standard is chemically identical to the analyte, it behaves the same way during sample preparation, extraction, and analysis, including any potential for loss. The mass spectrometer can differentiate between the analyte and the deuterated standard due to their mass difference. By measuring the ratio of the native analyte to the known amount of the added standard, the initial concentration of the analyte can be calculated with high accuracy, effectively correcting for variations in sample handling and instrument response.

G Principle of Isotope Dilution Mass Spectrometry (IDMS) A Sample containing unknown amount of Analyte B Add known amount of This compound (Internal Standard) A->B Spiking C Sample Preparation (Extraction, Cleanup) B->C D GC-MS Analysis C->D E Measure Ratio of Analyte to Internal Standard D->E F Calculate Analyte Concentration E->F

Core principle of IDMS using a deuterated internal standard.

Experimental Protocols

The following are generalized experimental protocols for the use of this compound as an internal standard in the analysis of semi-volatile organic compounds (SVOCs) in environmental and pharmaceutical samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Analysis of SVOCs in Water Samples

This protocol outlines a general procedure for the analysis of SVOCs in water.

Methodology:

  • Sample Preparation and Spiking:

    • To a 1-liter water sample, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to achieve a target concentration (e.g., 100 ng/L).

    • Adjust the pH of the water sample as required for the target analytes.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the spiked water sample to a 2-liter separatory funnel.

    • Add 60 mL of a suitable organic solvent, such as dichloromethane or a hexane/acetone mixture.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction two more times with fresh solvent.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject an aliquot of the concentrated extract into the GC-MS system.

G Workflow for SVOC Analysis in Water A 1L Water Sample B Spike with This compound A->B C Liquid-Liquid Extraction (Dichloromethane) B->C D Dry Extract (Sodium Sulfate) C->D E Concentrate to 1mL D->E F GC-MS Analysis E->F

Experimental workflow for water sample analysis.
Analysis of SVOCs in Soil/Sediment Samples

This protocol provides a general procedure for the analysis of SVOCs in solid matrices.

Methodology:

  • Sample Preparation and Spiking:

    • Homogenize the soil or sediment sample by grinding it to a fine powder.

    • To 10 grams of the homogenized sample, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).

  • Soxhlet Extraction:

    • Place the spiked sample in a Soxhlet extraction thimble.

    • Extract with a suitable solvent (e.g., hexane/acetone 1:1) for 18-24 hours.

  • Cleanup and Concentration:

    • Concentrate the extract to a small volume.

    • Perform cleanup using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) to remove interfering matrix components.

    • Further concentrate the cleaned extract to a final volume of 1 mL.

  • GC-MS Analysis:

    • Inject an aliquot of the final extract into the GC-MS system.

Quantitative Analysis of Impurities in Pharmaceutical Ingredients

This protocol describes the use of 1-Bromononane-d19 (a more heavily deuterated version, but the principle is the same) for the quantification of 1-bromononane as a potential genotoxic impurity (PGI) in pharmaceutical ingredients.

Methodology:

  • Preparation of Standard and Sample Solutions:

    • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL solution of this compound in methanol.

    • Analyte Stock Solution: Prepare a 1 mg/mL solution of 1-bromononane in methanol.

    • Calibration Standards: Prepare a series of calibration standards by diluting the Analyte Stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL. Spike each standard with the IS Stock solution to a final concentration of 1 µg/mL.

    • Sample Preparation: Accurately weigh approximately 100 mg of the pharmaceutical ingredient. Add a known volume of the IS Stock solution to achieve a final concentration of 1 µg/mL upon final dilution. Dissolve and dilute to the mark with dichloromethane.

  • GC-MS Analysis:

    • Inject the prepared standards and samples into the GC-MS.

    • Construct a calibration curve by plotting the ratio of the peak area of 1-bromononane to the peak area of this compound against the concentration of 1-bromononane.

    • Determine the concentration of 1-bromononane in the sample from the calibration curve.

G Logical Relationship for Accurate Quantification cluster_0 Calibration cluster_1 Sample Analysis Analyte_Std Analyte Standard (Known Concentration) Ratio_Std Area Ratio (Analyte/IS) Analyte_Std->Ratio_Std IS_Std Internal Standard (Known Concentration) IS_Std->Ratio_Std Cal_Curve Calibration Curve Ratio_Std->Cal_Curve Establishes Relationship Analyte_Sample Analyte in Sample (Unknown Concentration) Ratio_Sample Area Ratio (Analyte/IS) Analyte_Sample->Ratio_Sample IS_Sample Internal Standard (Known Concentration) IS_Sample->Ratio_Sample Ratio_Sample->Cal_Curve Interpolation Result Accurate Analyte Concentration Cal_Curve->Result

Logical relationship for quantification using an internal standard.

Table 2: Example GC-MS Parameters

ParameterSetting
Instrument Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Capillary Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injector Temperature 280 °C
Oven Program 40 °C for 3 min, then ramp at 10 °C/min to 280 °C, hold for 9 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored Dependent on the specific analyte and internal standard

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) for this compound may not be readily available, its safety profile is expected to be very similar to that of 1-Bromononane.

  • Hazards: Combustible liquid. May cause skin, eye, and respiratory tract irritation. Very toxic to aquatic life.[1][2]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes and inhalation of vapors.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2] Keep the container tightly sealed. Store separately from strong oxidizing agents and strong bases.[2]

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Prevent release into the environment.[1]

Conclusion

This compound is an indispensable tool for researchers requiring high-fidelity quantitative data in complex matrices. Its application as an internal standard in isotope dilution mass spectrometry significantly enhances the reliability and accuracy of analytical measurements. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in various research and development settings. Always consult the manufacturer's specific documentation and safety data sheets before use.

References

The Role of 1-Bromononane-d4-1 in Quantitative Scientific Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of 1-Bromononane-d4-1 in scientific research. Primarily utilized as an internal standard, this deuterated compound is instrumental in achieving accurate and precise quantification of analytes in complex matrices. This document outlines the core principles of its use, detailed experimental protocols, and data presentation, offering a comprehensive resource for professionals in analytical chemistry, environmental science, and pharmaceutical development.

Introduction: The Principle of Isotope Dilution Mass Spectrometry

In quantitative analysis, particularly with chromatographic methods coupled to mass spectrometry (GC-MS, LC-MS), achieving high accuracy and precision can be challenging due to variations in sample preparation, injection volume, and instrument response.[1] To overcome these challenges, the technique of isotope dilution mass spectrometry (IDMS) is employed, which utilizes a stable isotope-labeled internal standard.[2]

This compound is a deuterated analog of 1-bromononane, meaning four of its hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically and physically almost identical to its non-deuterated counterpart.[1] Consequently, it experiences similar effects during sample extraction, cleanup, and analysis, including any potential loss of the analyte.[2] However, due to the mass difference imparted by the deuterium atoms, the deuterated standard can be distinguished from the native analyte by the mass spectrometer.[2]

By adding a known amount of this compound to a sample at the beginning of the analytical process, a ratio of the native analyte to the deuterated standard can be measured. This ratio is then used to calculate the precise concentration of the analyte, effectively compensating for variations that may occur during the analytical workflow.[1]

Physicochemical Properties

The utility of this compound as an internal standard is rooted in its physicochemical properties, which closely mimic those of the corresponding non-deuterated analyte, 1-bromononane.

PropertyThis compound1-Bromononane (for comparison)
Molecular Formula C₉H₁₅D₄BrC₉H₁₉Br
Molecular Weight ~211.18 g/mol 207.15 g/mol
Boiling Point ~201 °C201 °C
Density ~1.11 g/mL at 25 °C1.084 g/mL at 25 °C
Isotopic Purity Typically >98 atom % DN/A

Note: The properties for this compound are based on data for similar deuterated compounds and may vary slightly between different commercial suppliers.

Core Applications in Scientific Research

This compound is particularly well-suited as an internal standard for the analysis of semi-volatile organic compounds (SVOCs), especially other halogenated hydrocarbons like brominated flame retardants (BFRs) and long-chain alkylphenols, due to their similar chemical behavior.[2] Its application is prominent in:

  • Environmental Monitoring: Quantifying pollutants in complex matrices such as water, soil, and sediment.[2]

  • Pharmaceutical Analysis: Detecting and quantifying impurities or active pharmaceutical ingredients (APIs).

  • Food Safety: Analyzing for contaminants in food products.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound as an internal standard in a typical quantitative analysis workflow.

Preparation of Stock and Working Solutions

Accurate preparation of standard solutions is fundamental to achieving reliable quantitative results.

Materials:

  • This compound

  • Analyte of interest (e.g., 1-bromononane or a similar compound)

  • High-purity solvent (e.g., methanol, dichloromethane)

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Analyte Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the analyte into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Internal Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the same solvent used for the analyte.

  • Working Standard Solutions: Prepare a series of calibration standards by performing serial dilutions of the Analyte Stock Solution to achieve the desired concentration range (e.g., 0.1 to 10 µg/mL).

  • Spiking of Internal Standard: Spike each calibration standard and sample with the Internal Standard Stock Solution to a constant final concentration (e.g., 1 µg/mL).

Sample Preparation: Extraction from Environmental Matrices

The choice of extraction method depends on the sample matrix. Below are protocols for water and soil/sediment samples.[2]

  • To a 1-liter water sample, add a known amount of this compound working solution (e.g., 100 µL of a 1 µg/mL solution) to reach a target concentration (e.g., 100 ng/L).[2]

  • Transfer the spiked water sample to a 2-liter separatory funnel.

  • Add 60 mL of a suitable organic solvent (e.g., dichloromethane).

  • Shake the funnel vigorously for 2 minutes, with periodic venting.

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction twice more with fresh solvent.

  • Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.[2]

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.[2]

  • Condition a C18 SPE cartridge with a suitable solvent.

  • Load the water sample, to which a known amount of this compound has been added, onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard with an appropriate solvent.

  • Concentrate the eluate under a gentle stream of nitrogen if necessary.

GC-MS Analysis

The following are typical GC-MS parameters that can be optimized for a specific application.

ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Capillary Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Oven Temperature Program Initial 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM): Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br), brominated compounds exhibit a characteristic isotopic pattern in their mass spectra. For quantification, specific ions are monitored for both the analyte and the internal standard.

  • 1-Bromononane (Analyte): m/z 206 and 208 (molecular ions)[1]

  • This compound (Internal Standard): m/z 210 and 212 (molecular ions)[1]

Data Presentation and Interpretation

The use of an internal standard significantly improves the reliability of quantitative data. Below is a hypothetical comparison of results with and without an internal standard.

Sample IDAnalyte Peak Area (without IS)Calculated Concentration (without IS) (µg/mL)Analyte/IS Peak Area RatioCalculated Concentration (with IS) (µg/mL)
Standard 150,0001.01.001.0
Standard 298,0002.01.982.0
Standard 3255,0005.05.055.0
Sample A120,0002.42.502.5
Sample B180,0003.63.553.6

The calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of the analyte in the samples is then determined from this curve.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis Analysis stock_analyte Analyte Stock Solution working_standards Working Calibration Standards stock_analyte->working_standards stock_is Internal Standard (this compound) Stock Solution stock_is->working_standards spike Spike with Internal Standard stock_is->spike gcms GC-MS Analysis working_standards->gcms Calibration Curve sample Environmental Sample (Water/Soil) sample->spike extraction Extraction (LLE or SPE) spike->extraction concentrate Concentration extraction->concentrate concentrate->gcms data Data Processing (Peak Area Ratio) gcms->data quant Quantification data->quant

General experimental workflow for quantitative analysis.

logical_relationship cluster_correction Correction for Variability cluster_factors Sources of Error start Accurate Quantification internal_standard Use of this compound (Internal Standard) start->internal_standard result Reliable and Reproducible Analytical Results internal_standard->result sample_prep Sample Prep Losses sample_prep->internal_standard injection_vol Injection Volume Variation injection_vol->internal_standard instrument_drift Instrument Drift instrument_drift->internal_standard

Logical relationship for accurate quantification.

Conclusion

This compound serves as a critical tool in modern analytical chemistry, enabling researchers to achieve high levels of accuracy and precision in the quantification of organic compounds. Its role as an internal standard in isotope dilution mass spectrometry is indispensable for studies requiring reliable data, from environmental monitoring to pharmaceutical quality control. The methodologies outlined in this guide provide a framework for the effective implementation of this compound in various scientific research applications.

References

Synthesis and Isotopic Labeling of 1-Bromononane-d4-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1-bromononane-d4-1, specifically 1-bromo-1,1,2,2-tetradeuterononane (CAS No: 284474-44-8).[1][2] This isotopically labeled long-chain alkyl halide is a valuable tool in various research applications, including mechanistic studies, metabolic profiling, and as an internal standard in mass spectrometry-based quantitative analysis. This document details the experimental protocols for a three-step synthesis, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to facilitate understanding and replication.

Introduction

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or metabolic pathway.[3] Deuterium (²H or D), a stable isotope of hydrogen, is commonly used for this purpose. The replacement of hydrogen with deuterium can lead to a kinetic isotope effect, which is useful for studying reaction mechanisms.[4] In pharmaceutical development, deuterated compounds are of increasing interest as they can exhibit altered metabolic profiles, potentially leading to improved pharmacokinetic properties.[4]

1-Bromononane is a nine-carbon alkyl halide that serves as a versatile reagent in organic synthesis.[5][6] The deuterated analog, this compound, provides a tool for researchers to trace the fate of the nonyl group in various chemical and biological systems. This guide outlines a robust synthetic route starting from nonanoic acid.

Synthetic Pathway Overview

The synthesis of 1-bromononane-1,1,2,2-d4 is proposed to proceed via a three-step sequence:

  • α-Deuteration of Nonanoic Acid: Formation of nonanoic acid-2,2-d2 through base-catalyzed hydrogen-deuterium exchange at the α-position to the carboxyl group.

  • Reduction of Deuterated Carboxylic Acid: Reduction of nonanoic acid-2,2-d2 to 1-nonanol-1,1,2,2-d4 using a deuterated reducing agent, lithium aluminum deuteride (LiAlD₄).

  • Bromination of Deuterated Alcohol: Conversion of 1-nonanol-1,1,2,2-d4 to the final product, 1-bromononane-1,1,2,2-d4, using phosphorus tribromide (PBr₃).

This pathway is designed to introduce deuterium at specific positions with high isotopic enrichment.

Synthesis_Pathway Synthetic Pathway for 1-Bromononane-1,1,2,2-d4 cluster_0 Step 1: α-Deuteration cluster_1 Step 2: Reduction cluster_2 Step 3: Bromination Nonanoic_Acid Nonanoic Acid Nonanoic_Acid_d2 Nonanoic Acid-2,2-d2 Nonanoic_Acid->Nonanoic_Acid_d2 1. LDA, THF 2. D₂O Nonanol_d4 1-Nonanol-1,1,2,2-d4 Nonanoic_Acid_d2->Nonanol_d4 1. LiAlD₄, Dry Ether 2. H₂O/H⁺ quench Bromononane_d4 1-Bromononane-1,1,2,2-d4 Nonanol_d4->Bromononane_d4 PBr₃, Pyridine

Caption: Proposed synthetic pathway for 1-Bromononane-1,1,2,2-d4.

Experimental Protocols

Step 1: Synthesis of Nonanoic Acid-2,2-d2

Principle: This step involves the deprotonation of the α-carbon of nonanoic acid to form an enolate, which is then quenched with a deuterium source (D₂O). The process is repeated to achieve di-deuteration. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial.

Materials:

  • Nonanoic acid

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of LDA is prepared in situ by adding n-BuLi (2.2 equivalents) to a solution of diisopropylamine (2.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen).

  • Nonanoic acid (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 2 hours at this temperature.

  • Deuterium oxide (5.0 equivalents) is added to the reaction mixture, which is then allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of 1 M HCl until the pH is acidic.

  • The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield crude nonanoic acid-2,2-d2.

  • Purification is achieved by vacuum distillation.

Step 2: Synthesis of 1-Nonanol-1,1,2,2-d4

Principle: Carboxylic acids are reduced to primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation.[7][8][9] To introduce deuterium at the C1 position, the deuterated analog, lithium aluminum deuteride (LiAlD₄), is used.

Materials:

  • Nonanoic acid-2,2-d2

  • Lithium aluminum deuteride (LiAlD₄)

  • Anhydrous diethyl ether

  • Dilute sulfuric acid or Rochelle's salt solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A suspension of LiAlD₄ (1.5 equivalents) in anhydrous diethyl ether is prepared in a flame-dried flask under an inert atmosphere.

  • A solution of nonanoic acid-2,2-d2 (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the LiAlD₄ suspension at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water, while cooling in an ice bath.

  • The resulting solids are filtered off, and the filter cake is washed with diethyl ether.

  • The combined organic filtrate is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed by rotary evaporation to yield 1-nonanol-1,1,2,2-d4.

  • The crude product can be purified by fractional distillation under reduced pressure.

Step 3: Synthesis of 1-Bromononane-1,1,2,2-d4

Principle: Primary alcohols are efficiently converted to alkyl bromides using phosphorus tribromide (PBr₃).[10][11][12] The reaction proceeds via an Sₙ2 mechanism, which is ideal for primary alcohols and avoids carbocation rearrangements.[1][13][14]

Materials:

  • 1-Nonanol-1,1,2,2-d4

  • Phosphorus tribromide (PBr₃)

  • Anhydrous pyridine (optional, as a weak base)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • 1-Nonanol-1,1,2,2-d4 (1.0 equivalent) is dissolved in anhydrous diethyl ether in a flask cooled to 0 °C under an inert atmosphere. A small amount of anhydrous pyridine (0.1 equivalents) can be added.

  • PBr₃ (0.4 equivalents) is added dropwise to the cooled solution with stirring.

  • After addition, the mixture is allowed to warm to room temperature and then stirred for 12-18 hours.

  • The reaction mixture is slowly poured onto crushed ice and then transferred to a separatory funnel.

  • The organic layer is separated, washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous CaCl₂, filtered, and concentrated in vacuo to give the crude 1-bromononane-1,1,2,2-d4.

  • Purification is achieved by vacuum distillation.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of 1-bromononane-1,1,2,2-d4 and its non-deuterated analog.

Table 1: Physicochemical Properties

Property1-Bromononane (Non-deuterated)1-Bromononane-1,1,2,2-d4
Molecular Formula C₉H₁₉BrC₉H₁₅D₄Br
Molecular Weight 207.15 g/mol [6]211.18 g/mol [1]
Boiling Point ~201 °C (lit.)~201 °C (expected)
Density ~1.084 g/mL at 25 °C~1.11 g/mL at 25 °C
CAS Number 693-58-3[6]284474-44-8[1][2]

Table 2: Typical Reaction Parameters and Yields

Reaction StepStarting MaterialKey ReagentsTypical Yield
1. α-Deuteration Nonanoic AcidLDA, D₂O85-95%
2. Reduction Nonanoic Acid-2,2-d2LiAlD₄80-90%
3. Bromination 1-Nonanol-1,1,2,2-d4PBr₃70-85%

Yields are estimates based on standard literature procedures for analogous non-deuterated reactions.

Characterization and Quality Control

The identity, purity, and isotopic enrichment of the final product and intermediates should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the absence of signals for the protons at the C1 and C2 positions. The integration of the remaining proton signals should correspond to the C3-C9 protons. The use of deuterated solvents for NMR analysis is standard practice to avoid large solvent signals.[4][6][15]

    • ²H NMR: Will show signals corresponding to the deuterium atoms at the C1 and C2 positions, confirming successful labeling.[16]

    • ¹³C NMR: Will show characteristic shifts for the nonyl chain. The signals for C1 and C2 will be triplets due to C-D coupling.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight of the deuterated compound and assessing its isotopic purity.[17][18][19] The mass spectrum will show a molecular ion peak (M+) at m/z corresponding to the d4-labeled compound, which is 4 mass units higher than the non-deuterated analog. The relative abundances of M+0, M+1, M+2, M+3, and M+4 peaks can be used to calculate the isotopic enrichment.[20][21]

  • Gas Chromatography (GC): Can be used to determine the chemical purity of the final product.

Experimental Workflow Visualization

Experimental_Workflow General Experimental Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification cluster_analysis Analysis Stage Setup Assemble and Dry Glassware (Inert Atmosphere) Reagents Prepare Reagent Solutions (e.g., LDA, LiAlD₄) Setup->Reagents Reaction_Execution Perform Reaction (Controlled Temp., Stirring) Reagents->Reaction_Execution Monitoring Monitor Progress (TLC, GC) Reaction_Execution->Monitoring Quench Quench Reaction Monitoring->Quench Upon Completion Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Phase (e.g., MgSO₄, Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purify Product (Vacuum Distillation) Concentration->Purification Characterization Structural Confirmation (NMR, HRMS) Purification->Characterization Purified Sample Purity_Check Purity Assessment (GC, NMR) Purification->Purity_Check Final_Product Isolated Pure Product Characterization->Final_Product Purity_Check->Final_Product

Caption: A generalized workflow for each synthetic step.

Safety Considerations

  • n-Butyllithium is pyrophoric and reacts violently with water. Handle under an inert atmosphere.

  • Lithium aluminum deuteride (LiAlD₄) reacts violently with water and protic solvents. All glassware must be thoroughly dried, and reactions must be conducted under an inert atmosphere. The quenching procedure must be performed slowly and with extreme caution.

  • Phosphorus tribromide (PBr₃) is corrosive and reacts with water to produce HBr gas. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Diethyl ether and THF are highly flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources and use freshly distilled or peroxide-free solvents.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, lab coat, and gloves.

Conclusion

This technical guide outlines a feasible and robust multi-step synthesis for 1-bromononane-1,1,2,2-d4. The described protocols utilize standard organic chemistry transformations and provide a framework for the preparation of this valuable isotopically labeled compound. Careful execution of the experimental procedures and rigorous analytical characterization are essential to ensure the desired product is obtained with high chemical and isotopic purity.

References

An In-depth Technical Guide to 1-Bromononane-d4-1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the molecular structure and weight of 1-Bromononane-d4-1, a deuterated form of 1-bromononane. This information is crucial for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.

Molecular Identity and Structure

This compound is systematically named 1-bromo-1,1,2,2-tetradeuteriononane.[1] The designation "d4" indicates the presence of four deuterium atoms, which are specifically located at the first and second carbon positions of the nonane chain.[1][2]

The molecular formula for this compound is C₉D₄H₁₅Br.[2] Its linear formula is represented as CH₃(CH₂)₆CD₂CD₂Br. The structural arrangement of atoms is depicted in the diagram below.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_qc Quality Control start Starting Material reaction Deuteration Reaction start->reaction purification Purification reaction->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms gc Gas Chromatography purification->gc isotopic_enrichment Isotopic Enrichment nmr->isotopic_enrichment ms->isotopic_enrichment purity_check Purity Assessment gc->purity_check final_product Final Product purity_check->final_product isotopic_enrichment->final_product

References

A Technical Guide to 1-Bromononane-d4-1: Commercial Availability, Suppliers, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key experimental applications of 1-Bromononane-d4-1 (CAS Number: 284474-44-8). This deuterated analog of 1-bromononane is a valuable tool in various research and development settings, particularly as an internal standard in quantitative analyses.

Commercial Availability and Suppliers

This compound is available from several specialized chemical suppliers. The isotopic purity is a critical parameter for its use as an internal standard, and it is typically offered with a high degree of deuterium enrichment. Below is a summary of the offerings from prominent suppliers.

SupplierProduct/Catalog NumberIsotopic PurityChemical PurityAvailable Quantities
Sigma-Aldrich 61450598 atom % DNot specifiedOn-demand packaging, contact for details.
LGC Standards CDN-D-796998 atom % D[1]min 98%[1]0.1 g, 0.25 g[1]
CDN Isotopes D-7969Not specifiedNot specifiedNot specified
MedChemExpress HY-W014559S3Not specified>98%Contact for details

Experimental Protocols

Use of this compound as an Internal Standard in GC-MS Analysis

This protocol outlines the use of this compound as an internal standard for the quantification of a non-polar analyte in an environmental water sample.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the non-deuterated analyte and dissolve it in 10 mL of a suitable solvent (e.g., methanol or dichloromethane).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the same solvent.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution. Spike each calibration standard with the internal standard stock solution to a final concentration of, for example, 1 µg/mL.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To a 1 L water sample, add a known amount of the this compound working solution.

  • Transfer the spiked sample to a 2 L separatory funnel.

  • Add 60 mL of an appropriate organic solvent (e.g., dichloromethane).

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate and collect the organic layer.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor: Determine the appropriate ions for the analyte and for this compound (e.g., monitor the molecular ion and a characteristic fragment ion for each).

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Logical Workflow for Procurement and Use

The following diagram illustrates the typical workflow for acquiring and utilizing this compound in a research setting.

procurement_workflow identify_need Identify Need for Deuterated Standard search_suppliers Search for Suppliers (e.g., Sigma-Aldrich, LGC) identify_need->search_suppliers compare_specs Compare Specifications (Purity, Quantity, Price) search_suppliers->compare_specs request_quote Request Quotation & Lead Time compare_specs->request_quote place_order Place Purchase Order request_quote->place_order receive_sds Receive Compound & Certificate of Analysis place_order->receive_sds prepare_solutions Prepare Stock & Working Solutions receive_sds->prepare_solutions spike_samples Spike Samples & Calibration Standards prepare_solutions->spike_samples analytical_run Perform GC-MS or LC-MS/MS Analysis spike_samples->analytical_run data_analysis Data Analysis & Quantification analytical_run->data_analysis

Caption: Procurement and experimental workflow for this compound.

This guide provides essential information for researchers and professionals interested in utilizing this compound. By understanding its commercial availability and applying robust experimental protocols, the accuracy and reliability of quantitative analytical methods can be significantly enhanced.

References

Safety data sheet and handling guidelines for 1-Bromononane-d4-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential safety information, physical and chemical properties, and handling procedures for 1-Bromononane-d4-1, tailored for researchers, scientists, and drug development professionals.

Chemical Identification and Properties

This section details the fundamental identifiers and physical and chemical properties for both this compound and its non-deuterated counterpart.

Table 1: Chemical Identifiers

IdentifierThis compound1-Bromononane
Synonyms n-Nonyl bromide-1,1,2,2-d4n-Nonyl bromide, Nonyl bromide[1][2]
CAS Number 284474-44-8[3][4]693-58-3[1][2]
Molecular Formula C₉H₁₅D₄BrC₉H₁₉Br[1]
Molecular Weight 211.18 g/mol [3][5]207.15 g/mol [1][6]
IUPAC Name 1-bromo-1,1,2,2-tetradeuteriononane[3][4]1-bromononane[1]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Colorless liquid[7][8]
Boiling Point 201 °C (lit.)[6][9]
Melting Point -29 °C[6]
Flash Point 90.0 °C / 194.0 °F[6]
Density 1.11 g/mL at 25 °C
Water Solubility Immiscible[2]
Vapor Pressure 0.158 mmHg at 25°C
Stability Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases.[2][6]

Hazard Identification and Toxicology

1-Bromononane is classified as a combustible liquid and is very toxic to aquatic life.[1] The Global Harmonized System (GHS) classification indicates it is a warning-level hazard for its acute toxicity to the aquatic environment.[1]

Table 3: GHS Classification for 1-Bromononane

Hazard ClassHazard Statement
Hazardous to the aquatic environment, acute hazardH400: Very toxic to aquatic life[1]

Toxicological Information Summary:

Detailed toxicological studies for this compound are not available. The following information is for 1-Bromononane and should be considered relevant for its deuterated analogue.

  • Acute Effects: May cause irritation to the skin, eyes, and respiratory tract.[2] Inhalation of high concentrations may lead to symptoms like headache, dizziness, and nausea.

  • Mutagenic and Carcinogenic Effects: There is no information available to suggest that 1-Bromononane has mutagenic or carcinogenic effects.

Experimental Protocols and Safe Handling

While specific experimental protocols for this compound are not detailed in available safety data sheets, the following handling and storage procedures are critical for laboratory safety.

Handling Procedures
  • Always use this chemical within a chemical fume hood to ensure adequate ventilation.[10]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Keep the compound away from heat, sparks, and open flames as it is a combustible liquid.[10]

  • Avoid all direct contact with the skin and eyes and prevent the inhalation of vapors.

  • Practice good industrial hygiene, including washing hands thoroughly after handling.[11]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_node Don appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat fume_hood Work within a chemical fume hood prep_node->fume_hood avoid_contact Avoid skin/eye contact and vapor inhalation fume_hood->avoid_contact no_ignition Keep away from heat, sparks, and open flames avoid_contact->no_ignition wash_hands Wash hands thoroughly no_ignition->wash_hands storage Store in a cool, dry, well-ventilated area wash_hands->storage G Emergency Response Protocol cluster_spill Accidental Release spill_detected Spill Detected evacuate Evacuate Immediate Area spill_detected->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ignite Remove All Ignition Sources ventilate->ignite contain Contain Spill with Inert Absorbent Material ignite->contain collect Collect into a Suitable, Closed Container contain->collect dispose Dispose of as Hazardous Waste collect->dispose

References

Navigating the Stability of 1-Bromononane-d4-1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of isotopically labeled compounds is paramount for data accuracy and experimental reproducibility. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 1-Bromononane-d4-1, a deuterated alkyl halide. While specific quantitative stability data for this particular isotopologue is not extensively published, this paper synthesizes information on the stability of deuterated compounds and alkyl halides in general to provide a robust framework for its handling and storage.

Core Stability and Recommended Storage

This compound is a colorless liquid that is considered stable under recommended storage conditions. The primary factors that can influence its stability include temperature, light, and moisture. To ensure the long-term integrity of the compound, it is crucial to adhere to proper storage protocols.

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Temperature Store in a cool, dry, and well-ventilated area. Refrigeration (2-8°C) is recommended for long-term storage.Elevated temperatures can accelerate the rate of degradation through various pathways such as elimination and substitution reactions.[1]
Light Store in a tightly sealed, light-resistant container, such as an amber glass vial.Exposure to light, particularly UV light, can induce photochemical degradation.[1]
Moisture Keep the container tightly sealed to prevent exposure to air and moisture.Water can act as a nucleophile, leading to hydrolysis of the bromoalkane to form the corresponding alcohol.
Inert Atmosphere For critical applications or very long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).This minimizes exposure to oxygen and moisture, further preventing degradation.
Incompatible Materials Store separately from strong oxidizing agents and strong bases.These substances can react with and degrade the alkyl halide.

Understanding Degradation Pathways

The stability of this compound is intrinsically linked to its susceptibility to various chemical reactions. The primary degradation pathways for alkyl halides include nucleophilic substitution and elimination reactions. The presence of deuterium at the α and β positions (C1 and C2) can influence the reaction rates due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond.

Key Degradation Pathways:

  • Nucleophilic Substitution (SN1 and SN2): In the presence of nucleophiles (e.g., water, alcohols), the bromine atom can be replaced. The deuteration at the α-carbon may slightly retard the rate of these reactions.

  • Elimination (E1 and E2): In the presence of bases, hydrogen bromide can be eliminated to form non-1-ene. The deuteration at the β-carbon is expected to significantly slow down the E2 elimination pathway, a phenomenon known as a primary kinetic isotope effect.[2]

Potential Degradation Pathways for this compound This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution H2O Elimination Elimination This compound->Elimination Base Hydrolysis Hydrolysis Nucleophilic Substitution->Hydrolysis Non-1-ene-d3-1 Non-1-ene-d3-1 Elimination->Non-1-ene-d3-1 Nonan-1-ol-d4-1 Nonan-1-ol-d4-1 Hydrolysis->Nonan-1-ol-d4-1

Potential Degradation Pathways

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a formal stability study should be conducted. The following are detailed methodologies for key experiments that can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Analysis

GC-MS is a highly sensitive method for separating and identifying volatile compounds, making it ideal for monitoring the purity of this compound and detecting any degradation products.[3]

Methodology:

  • Preparation of Standards and Samples:

    • Prepare a stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.[3]

    • For quantitative analysis, a deuterated internal standard can be used to compensate for variations in sample preparation and instrument response.[4]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for separating alkyl halides (e.g., a non-polar column like DB-5ms).[3][4]

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.[3]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-350.[3]

      • Source Temperature: 230°C.[3]

      • Quadrupole Temperature: 150°C.[3]

  • Data Analysis:

    • Purity is determined by calculating the peak area percentage of this compound from the total ion chromatogram (TIC).

    • Degradation products are identified by their mass spectra, aided by library matching (e.g., NIST). The characteristic isotopic pattern of bromine (M and M+2 peaks in an approximate 1:1 ratio) is a key identifier for bromine-containing compounds.[3]

Experimental Workflow for GC-MS Stability Testing cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock_Solution Prepare Stock Solution (this compound in Dichloromethane) Spike_IS Spike with Internal Standard (e.g., 1-Bromononane-d19) Stock_Solution->Spike_IS Inject_Sample Inject Sample (1 µL) Spike_IS->Inject_Sample GC_Separation GC Separation (DB-5ms column) Inject_Sample->GC_Separation MS_Detection MS Detection (EI, m/z 40-350) GC_Separation->MS_Detection TIC Generate Total Ion Chromatogram (TIC) MS_Detection->TIC Peak_Integration Integrate Peak Areas TIC->Peak_Integration Purity_Calculation Calculate Purity (%) Peak_Integration->Purity_Calculation

GC-MS Stability Testing Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

NMR spectroscopy is a powerful non-destructive technique to confirm the structural integrity of this compound and to detect any structural changes or degradation over time. Both ¹H and ²H NMR can be utilized.

Methodology:

  • Sample Preparation:

    • Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • ¹H NMR Analysis:

    • Acquire a standard proton NMR spectrum.

    • The absence or significant reduction of signals at the C1 and C2 positions, compared to the spectrum of non-deuterated 1-bromononane, confirms the high isotopic enrichment.

    • The appearance of new signals over time can indicate the formation of degradation products.

  • ²H NMR Analysis:

    • Acquire a deuterium NMR spectrum.

    • This will show signals corresponding to the deuterium atoms, confirming their presence and location within the molecule.

  • Quantitative NMR (qNMR):

    • For quantitative analysis of purity, a certified internal standard with a known concentration is added to the sample.

    • By comparing the integral of a specific signal of this compound to the integral of the internal standard, the exact concentration and thus the purity of the sample can be determined.

Table 2: Comparison of Analytical Methods for Stability Assessment

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Purity assessment and identification of volatile impurities and degradation products.Structural confirmation, isotopic enrichment verification, and quantification of purity.
Sensitivity High (can detect trace impurities).[3]Lower than GC-MS for trace impurities.
Sample Throughput Moderate.High (faster analysis time per sample).[3]
Quantitative Capability Excellent with an appropriate internal standard.Excellent with a certified internal standard (qNMR).
Structural Information Limited to mass fragmentation patterns.Provides detailed structural information.[3]

References

A Technical Guide to the Isotopic Purity and Enrichment of 1-Bromononane-d4-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of 1-Bromononane-d4-1, a deuterated internal standard valuable in mass spectrometry-based quantitative analysis. This document details the synthesis, purification, and analytical methodologies for determining the isotopic integrity of this compound.

Isotopic Purity and Enrichment Data

The isotopic purity of commercially available this compound is typically high, ensuring its suitability as an internal standard. The following table summarizes the key quantitative data regarding its isotopic enrichment.

ParameterValueSource
Isotopic Purity 98 atom % DSigma-Aldrich[1]
Mass Shift M+4Sigma-Aldrich[1]
Molecular Formula CH₃(CH₂)₆CD₂CD₂BrSigma-Aldrich[1]
Molecular Weight 211.18 g/mol Sigma-Aldrich[1]

Experimental Protocols

The synthesis of this compound with high isotopic enrichment is a multi-step process. The following protocols are based on established chemical transformations, adapted for the preparation of this specific deuterated compound.

Synthesis of Nonanoic acid-d17

A common precursor for the synthesis of this compound is highly deuterated nonanoic acid. A method for achieving high isotopic enrichment is through hydrothermal metal-catalyzed H/D exchange.

Materials:

  • Nonanoic acid

  • 10% Platinum on carbon (Pt/C) catalyst

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • High-pressure reactor

Procedure:

  • A mixture of nonanoic acid, 10% Pt/C catalyst, and D₂O is placed in a high-pressure reactor.

  • The reactor is sealed and heated to a specified temperature (e.g., 200 °C) for an extended period (e.g., 48-72 hours) to facilitate the hydrogen-deuterium exchange.

  • After cooling, the reaction mixture is filtered to remove the catalyst.

  • The deuterated nonanoic acid is extracted with a suitable organic solvent (e.g., diethyl ether) and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield nonanoic acid-d17. The isotopic purity of the resulting deuterated nonanoic acid can be determined by mass spectrometry and NMR spectroscopy. A reported method for a similar process yielded an isotopic purity of 98.3% D for [D17]nonanoic acid.

Reduction of Nonanoic acid-d17 to 1-Nonanol-d19

The deuterated carboxylic acid is then reduced to the corresponding alcohol.

Materials:

  • Nonanoic acid-d17

  • Lithium aluminum deuteride (LAD) or other suitable reducing agent

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of Nonanoic acid-d17 in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum deuteride in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

  • The reaction is carefully quenched by the slow, sequential addition of water, followed by a dilute HCl solution at 0 °C.

  • The resulting mixture is filtered, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed by rotary evaporation to yield 1-Nonanol-d19.

Conversion of 1-Nonanol-d19 to this compound

The final step is the conversion of the deuterated alcohol to the corresponding alkyl bromide. A common method for this transformation is the use of phosphorus tribromide (PBr₃).

Materials:

  • 1-Nonanol-d19

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Ice-water bath

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • 1-Nonanol-d19 is dissolved in anhydrous diethyl ether and cooled in an ice-water bath.

  • Phosphorus tribromide is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • The reaction mixture is then carefully poured onto crushed ice and stirred.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

  • The solvent is removed by distillation, and the crude this compound is purified by vacuum distillation to yield the final product.

Analytical Methodologies for Isotopic Purity Determination

To ensure the high isotopic enrichment of this compound, rigorous analytical testing is required. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.

Mass Spectrometry Analysis

Instrumentation: High-resolution mass spectrometer (HRMS) coupled with a gas chromatograph (GC).

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., hexane or ethyl acetate).

  • GC Separation: The sample is injected into the GC, where this compound is separated from any potential impurities. A non-polar capillary column is typically used.

  • Mass Spectrometry Analysis: The eluting compound enters the mass spectrometer. Electron ionization (EI) is a common ionization technique for such molecules.

  • Data Acquisition: Full scan mass spectra are acquired over a mass range that includes the molecular ions of the unlabeled (d0) and all deuterated isotopologues (d1, d2, d3, d4).

  • Data Analysis: The isotopic purity is determined by calculating the relative abundance of the molecular ion peak for the d4 isotopologue compared to the sum of the abundances of all isotopologue peaks (d0 to d4). The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 isotopic pattern for each isotopologue, which must be accounted for in the calculations.

NMR Spectroscopy Analysis

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent that does not have signals overlapping with the analyte signals (e.g., chloroform-d, CDCl₃).

  • ¹H NMR Spectroscopy: A quantitative ¹H NMR spectrum is acquired. The absence or significant reduction of signals at the positions corresponding to the C1 and C2 protons confirms a high level of deuteration at these sites. The integral of any residual proton signals at these positions can be compared to the integral of a known, non-deuterated portion of the molecule (e.g., the terminal methyl group) or an internal standard to quantify the isotopic enrichment.

  • ²H (Deuterium) NMR Spectroscopy: A ²H NMR spectrum is acquired to directly observe the deuterium signals. The presence of signals corresponding to the C1 and C2 positions confirms the location of the deuterium labels. The relative integrals of these signals can provide information about the distribution of deuterium within the molecule.

Mandatory Visualizations

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Nonanoic_Acid Nonanoic_Acid Deuteration Deuteration Nonanoic_Acid->Deuteration H/D Exchange Nonanoic_Acid_d17 Nonanoic_Acid_d17 Deuteration->Nonanoic_Acid_d17 Reduction Reduction Nonanoic_Acid_d17->Reduction LAD 1_Nonanol_d19 1_Nonanol_d19 Reduction->1_Nonanol_d19 Bromination Bromination 1_Nonanol_d19->Bromination PBr3 Crude_Product Crude_Product Bromination->Crude_Product Purification Purification Crude_Product->Purification Vacuum Distillation Pure_1_Bromononane_d4_1 Pure_1_Bromononane_d4_1 Purification->Pure_1_Bromononane_d4_1 Mass_Spectrometry Mass_Spectrometry Pure_1_Bromononane_d4_1->Mass_Spectrometry Isotopic Purity NMR_Spectroscopy NMR_Spectroscopy Pure_1_Bromononane_d4_1->NMR_Spectroscopy Structure & Enrichment

Caption: Synthetic and analytical workflow for this compound.

Isotopic_Enrichment cluster_concepts Core Concepts cluster_relationship Logical Relationship cluster_example Example Isotopologues for d4 Labeling Isotopic_Enrichment Isotopic Enrichment (e.g., 98 atom % D) Binomial_Distribution Binomial Distribution Calculation Isotopic_Enrichment->Binomial_Distribution Determines Isotopologue_Distribution Isotopologue Distribution d4 d4 (Highest Abundance) d3 d3 d2 d2 d1 d1 d0 d0 (Lowest Abundance) Binomial_Distribution->Isotopologue_Distribution Predicts

Caption: Relationship between isotopic enrichment and isotopologue distribution.

References

1-Bromononane-d4-1 CAS number and chemical identifiers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromononane-d4-1, a deuterated form of the alkyl halide 1-bromononane. This document covers its chemical identity, properties, synthesis, applications, and relevant experimental protocols. It is intended to be a valuable resource for professionals in research, particularly those engaged in drug development, analytical chemistry, and metabolic studies.

Chemical Identity and Properties

This compound, also known as 1-Bromononane-1,1,2,2-d4, is a stable isotope-labeled compound that is primarily utilized as an internal standard in analytical chemistry. The incorporation of four deuterium atoms at the 1 and 2 positions of the nonyl chain provides a distinct mass difference from its non-deuterated counterpart, making it ideal for mass spectrometry-based quantification methods.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in the table below.

IdentifierValue
CAS Number 284474-44-8[1]
Synonyms 1-Bromononane-1,1,2,2-d4, n-Nonyl bromide-1,1,2,2-d4[2]
IUPAC Name 1-bromo-1,1,2,2-tetradeuteriononane[1]
Molecular Formula C₉H₁₅D₄Br
InChI InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i8D2,9D2[2]
InChI Key AYMUQTNXKPEMLM-LZMSFWOYSA-N[2]
SMILES CCCCCCC(C(Br)[2H])[2H]
Physical and Chemical Properties

The physical and chemical properties of this compound are largely similar to those of the non-deuterated 1-bromononane. The primary difference lies in its molecular weight due to the presence of deuterium atoms.

PropertyValue
Molecular Weight 211.18 g/mol [1]
Appearance Colorless liquid
Boiling Point 201 °C (for non-deuterated)[2]
Density 1.11 g/mL at 25 °C (for non-deuterated)[2]
Isotopic Purity Typically ≥98 atom % D[2]

Synthesis Methodology

While specific, detailed commercial synthesis protocols for this compound are proprietary, a plausible synthetic route can be devised based on established organic chemistry principles. The most common approach for preparing alkyl halides is through the bromination of the corresponding alcohol. In this case, the synthesis would likely involve the deuteration of 1-nonanol at the C1 and C2 positions, followed by bromination.

A potential multi-step synthesis could be:

  • Deuteration of a Precursor: A suitable precursor, such as non-2-enoic acid or a similar unsaturated compound, could be subjected to catalytic deuteration using deuterium gas (D₂) and a catalyst like Palladium on carbon. This would introduce deuterium at the 2 and 3 positions.

  • Reduction to Deuterated Alcohol: The deuterated carboxylic acid would then be reduced to the corresponding alcohol, 1-nonanol-2,2,3,3-d4, using a strong reducing agent like lithium aluminum deuteride (LiAlD₄) to introduce deuterium at the 1-position.

  • Bromination of the Deuterated Alcohol: The resulting deuterated 1-nonanol would then be converted to this compound. A common method for this transformation is treatment with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Applications in Research and Drug Development

Deuterated compounds have become invaluable tools in the pharmaceutical industry and various research fields. The primary applications of this compound stem from the kinetic isotope effect and its utility as a stable isotope-labeled internal standard.

Internal Standard for Quantitative Analysis

The most prominent application of this compound is as an internal standard for the accurate quantification of 1-bromononane and related compounds in various matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). By adding a known amount of the deuterated standard to a sample, any variations during sample preparation, injection, and ionization can be normalized, leading to more precise and accurate results.

Metabolic and Pharmacokinetic Studies

Deuterium labeling can significantly alter the metabolic fate of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage at the deuterated site (the kinetic isotope effect). While 1-bromononane itself is not a therapeutic agent, deuterated analogs of drug candidates are often synthesized to investigate how altering metabolic pathways can improve pharmacokinetic profiles, such as increasing half-life and reducing toxic metabolites.

Experimental Protocol: Quantification of 1-Bromononane using this compound as an Internal Standard by GC-MS

This section provides a detailed methodology for the quantitative analysis of 1-bromononane in a sample matrix.

4.1. Materials and Reagents

  • 1-Bromononane (analytical standard)

  • This compound (internal standard)

  • High-purity solvent (e.g., hexane or dichloromethane)

  • Sample matrix

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

4.2. Preparation of Solutions

  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 1-bromononane and dissolve it in 10 mL of the chosen solvent.

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the same solvent.

  • Calibration Standards:

    • Prepare a series of calibration standards by serially diluting the 1-bromononane stock solution to cover the expected concentration range in the samples.

    • Spike each calibration standard with the this compound internal standard stock solution to a constant final concentration.

  • Sample Preparation:

    • To a known volume or weight of the sample, add the same constant amount of the this compound internal standard as used in the calibration standards.

    • Extract the analyte and internal standard from the matrix using an appropriate technique (e.g., liquid-liquid extraction or solid-phase extraction).

    • Concentrate or dilute the extract as necessary to fall within the calibration range.

4.3. GC-MS Analysis

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared standards and samples into the GC-MS system.

  • Chromatographic Separation: Use a suitable temperature program to achieve baseline separation of 1-bromononane and other matrix components.

  • Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both 1-bromononane (e.g., m/z 135, 137) and this compound (e.g., m/z 139, 141).

4.4. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of 1-bromononane to the peak area of this compound against the concentration of 1-bromononane for the calibration standards.

  • Determine the concentration of 1-bromononane in the samples by calculating the peak area ratio and interpolating from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative analytical experiment.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_results Results stock_analyte Analyte Stock (1-Bromononane) cal_standards Calibration Standards stock_analyte->cal_standards stock_is Internal Standard Stock (this compound) stock_is->cal_standards sample_prep Sample Preparation stock_is->sample_prep gcms GC-MS Analysis cal_standards->gcms sample_prep->gcms data_proc Data Processing gcms->data_proc cal_curve Calibration Curve data_proc->cal_curve quant Quantification data_proc->quant cal_curve->quant signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound (Lipophilic Compound) membrane Membrane Fluidity Alteration compound->membrane partitions into dna_damage DNA Alkylation (Genotoxicity) compound->dna_damage direct interaction receptor Membrane Receptor membrane->receptor affects function downstream Downstream Signaling Cascade (e.g., Kinase Activation) receptor->downstream transcription Altered Gene Transcription downstream->transcription damage_response DNA Damage Response dna_damage->damage_response

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Bromononane-d4 as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analytical chemistry, particularly within the pharmaceutical and environmental sectors, the accuracy and precision of measurements are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. However, the complexity of sample matrices and the multi-step nature of sample preparation can introduce significant variability, leading to inaccurate results.[1][2] The use of an internal standard (IS) is a robust method to correct for these variations.[2][3]

A deuterated internal standard, such as 1-Bromononane-d4, is an ideal choice for GC-MS analysis.[4] These standards are chemically and physically almost identical to their non-deuterated (native) counterparts, ensuring they behave similarly during sample extraction, derivatization, and chromatographic separation.[4][5] Because of the mass difference due to the deuterium labeling, the internal standard can be distinguished from the native analyte by the mass spectrometer.[5] This allows for the principle of Isotope Dilution Mass Spectrometry (IDMS) to be applied, where a known amount of the deuterated standard is added to the sample at the beginning of the analytical process.[5] By measuring the ratio of the native analyte to the deuterated standard, the initial concentration of the analyte can be accurately determined, compensating for any losses during sample preparation and variations in instrument response.[3][5]

1-Bromononane-d4 is particularly well-suited as an internal standard for the analysis of semi-volatile organic compounds (SVOCs), including brominated flame retardants (BFRs), long-chain alkylphenols, and other halogenated hydrocarbons, due to its structural similarities to these classes of compounds.[5]

Physicochemical Properties of 1-Bromononane and its Deuterated Analog

A summary of the key physicochemical properties of 1-bromononane and its deuterated analog, 1-Bromononane-d4, is presented below. Understanding these properties is crucial for method development.

Property1-Bromononane1-Bromononane-d4
Chemical Formula C₉H₁₉BrC₉H₁₅D₄Br
Molecular Weight 207.15 g/mol [6]211.18 g/mol [4][7]
Boiling Point 201 °C[4]Not explicitly stated, but expected to be very similar to the non-deuterated form.
Density ~1.084 - 1.11 g/mL at 25 °C[4]Not explicitly stated, but expected to be very similar to the non-deuterated form.
Isotopic Purity N/A>98 atom % D[4]

Experimental Protocols

The following are generalized experimental protocols for the use of 1-Bromononane-d4 as an internal standard in GC-MS analysis. These protocols may require optimization for specific applications and sample matrices.

Preparation of Stock and Working Solutions

Accurate preparation of standard solutions is fundamental for quantitative analysis.[4]

  • Internal Standard (IS) Stock Solution (1-Bromononane-d4):

    • Accurately weigh approximately 10 mg of 1-Bromononane-d4 into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent such as methanol or dichloromethane to obtain a concentration of approximately 1 mg/mL.[4][8]

  • Analyte Stock Solution:

    • Prepare a stock solution of the target analyte(s) in a similar manner to the IS stock solution, at a concentration of 1 mg/mL.

  • Calibration Standards:

    • Prepare a series of calibration standards by performing serial dilutions of the Analyte Stock Solution to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).[4][8]

    • Spike each calibration standard with the IS Stock Solution to a constant final concentration (e.g., 1 µg/mL).[4][8]

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. The internal standard should be added as early as possible in the sample preparation process to account for any analyte losses.[2][3]

This protocol is a general procedure for the analysis of semi-volatile organic compounds in water.[5]

  • Spiking: To a 1-liter water sample, add a known amount of 1-Bromononane-d4 working solution (e.g., 100 µL of a 1 µg/mL solution) to achieve a target concentration of 100 ng/L.[5]

  • Extraction:

    • Transfer the spiked water sample to a 2-liter separatory funnel.[5]

    • Add 60 mL of a suitable organic solvent (e.g., dichloromethane or a hexane/acetone mixture).[5]

    • Shake the funnel vigorously for 2 minutes, venting frequently.[5]

    • Allow the layers to separate and collect the organic layer.[5]

    • Repeat the extraction twice more with fresh solvent and combine the organic extracts.[5]

  • Drying and Concentration:

    • Dry the combined extract by passing it through anhydrous sodium sulfate.[5]

    • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.[5]

  • Spiking: Add a known amount of 1-Bromononane-d4 to the sample before extraction.[4]

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with a suitable solvent.[4]

  • Sample Loading: Load the spiked sample onto the conditioned cartridge.[4]

  • Washing: Wash the cartridge to remove interfering substances.[4]

  • Elution: Elute the analyte and internal standard with an appropriate solvent.[4]

  • Concentration and Reconstitution: Concentrate the eluate if necessary and reconstitute in a solvent compatible with the GC-MS system.[4]

GC-MS Analysis

The following are typical GC-MS parameters that may need to be optimized for your specific instrument and application.[4]

ParameterRecommended Setting
Gas Chromatograph Coupled to a Mass Spectrometer (GC-MS)
Injector Split/splitless, 250 °C[5]
Injection Volume 1 µL[5]
Capillary Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[5][8]
Carrier Gas Helium at a constant flow rate of 1 mL/min[5]
Oven Temperature Program Initial temperature of 50-80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.[5]
MS Ionization Mode Electron Ionization (EI) at 70 eV[5]
Mass Range m/z 30-300[5]
SIM Ions to Monitor Select characteristic ions for the analyte(s) and 1-Bromononane-d4.

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas of the target analyte and the internal standard (1-Bromononane-d4).

  • Response Ratio Calculation: Calculate the response ratio for each calibration standard and sample using the following equation:

    • Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)[3][9]

  • Calibration Curve: Construct a calibration curve by plotting the response ratio against the concentration of the analyte for the calibration standards.[8]

  • Quantification: Determine the concentration of the analyte in the samples by interpolating their response ratios on the calibration curve.

Visualizations

GC_MS_Workflow Sample Sample Collection Spiking Spiking with 1-Bromononane-d4 Sample->Spiking Extraction Sample Preparation (LLE or SPE) Spiking->Extraction Concentration Concentration & Reconstitution Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Result Final Concentration Data_Analysis->Result

Caption: Experimental workflow for quantitative analysis using an internal standard.

Quantification_Logic Analyte_Response Analyte Response (Variable) center Analyte_Response->center IS_Response Internal Standard Response (Variable) IS_Response->center Ratio Response Ratio (Analyte/IS) Constant Accurate_Quant Accurate Quantification Ratio->Accurate_Quant center->Ratio Compensates for Variability

Caption: Logical relationship for accurate quantification using an internal standard.

References

Application Note: Quantitative Analysis Using 1-Bromononane-d4-1 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative mass spectrometry, particularly in the analysis of complex matrices such as those encountered in environmental testing and drug development, accuracy and precision are paramount.[1][2][3] The use of stable isotope-labeled internal standards is a widely accepted practice to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[1][4] 1-Bromononane-d4-1, a deuterated analog of 1-bromononane, serves as an excellent internal standard for the quantification of non-polar analytes, alkylating agents, and other related compounds. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly throughout the analytical process, while its mass difference allows for distinct detection by the mass spectrometer.[1][2] This application note provides a detailed protocol for the use of this compound in quantitative mass spectrometry.

Principle of Isotope Dilution Mass Spectrometry

The core of this method is isotope dilution, a technique where a known amount of an isotopically labeled standard (this compound) is added to samples, calibration standards, and quality controls at the beginning of the sample preparation process.[2][3] While the absolute signal intensity of both the analyte and the internal standard may fluctuate between injections due to matrix effects or other variables, the ratio of their peak areas remains directly proportional to the analyte's concentration.[3] Quantification is achieved by constructing a calibration curve that plots this peak area ratio against the known concentrations of the prepared calibration standards.[3][5]

Experimental Protocols

1. Materials and Reagents

  • This compound (Isotopic Purity >98%)

  • Analyte of interest

  • High-purity solvents (e.g., methanol, dichloromethane, hexane, acetonitrile, water)[5]

  • Volumetric flasks, pipettes, and autosampler vials

  • Extraction apparatus (e.g., separatory funnels for Liquid-Liquid Extraction, Solid-Phase Extraction cartridges and manifold)

  • Vortex mixer and centrifuge

2. Preparation of Stock and Working Solutions

Proper preparation of standard solutions is critical for accurate quantification.

  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.[1][5]

  • Analyte Stock Solution: Prepare a stock solution of the target analyte in a similar manner, typically at a concentration of 1 mg/mL.[5]

  • Internal Standard Working Solution (IS Working): Dilute the IS Stock solution to a concentration appropriate for spiking into samples, calibration standards, and quality controls. A typical working concentration might be 1 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the Analyte Stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).[5] Each calibration standard must be spiked with the IS Working solution to a constant final concentration (e.g., 100 ng/mL).[1][5]

3. Sample Preparation

The choice of sample preparation method will depend on the sample matrix. Below are two common examples.

3.1. Liquid-Liquid Extraction (LLE) for Aqueous Samples [1][2]

  • To a 5 mL aqueous sample, add a known volume of the IS Working solution.

  • Add 2 mL of an immiscible organic solvent such as dichloromethane or hexane.[1]

  • Vortex the mixture vigorously for 2 minutes to facilitate the partitioning of the analyte and internal standard into the organic phase.[1]

  • Centrifuge to achieve phase separation.[1]

  • Carefully transfer the organic layer to a clean vial.

  • The extract can be concentrated under a gentle stream of nitrogen if necessary and then reconstituted in a suitable solvent for analysis.

3.2. Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Plasma)

  • To a 1 mL plasma sample, add the IS Working solution.

  • Precondition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

4. Instrumental Analysis: LC-MS/MS or GC-MS

The choice between LC-MS/MS and GC-MS will depend on the volatility and thermal stability of the analyte.

4.1. Example LC-MS/MS Parameters

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

4.2. Example GC-MS Parameters [5]

  • GC System: Gas chromatograph with a split/splitless injector

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[5]

  • Carrier Gas: Helium at a constant flow of 1 mL/min[2]

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MS System: Quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV[2]

  • Scan Type: Selected Ion Monitoring (SIM)

Mass Spectrometry Ion Selection

Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum of 1-bromononane will show a characteristic isotopic pattern with two molecular ion peaks of nearly equal intensity.[1] For this compound, these peaks will be shifted by +4 m/z.[1] For quantitative analysis, specific precursor and product ions (for MS/MS) or characteristic ions (for SIM) should be selected for both the analyte and this compound.

Data Presentation

The following tables represent typical quantitative data that can be obtained using the described protocol.

Table 1: Linearity of Calibration Curve

Concentration (ng/mL)Analyte/IS Peak Area Ratio
10.012
50.058
100.115
500.591
1001.182
5005.934
100011.897
0.9995

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)Measured Concentration (ng/mL, n=5)Accuracy (%)Precision (%RSD)
2.5 (LLOQ)2.6104.08.5
25 (Low QC)26.2104.86.2
250 (Mid QC)245.598.24.1
750 (High QC)761.3101.53.5

Table 3: Method Performance Summary

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (R²)> 0.999
Lower Limit of Quantification (LLOQ)2.5 ng/mL
Accuracy98.2% - 104.8%
Precision (RSD)< 9%

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Instrumental Analysis cluster_data Data Processing stock_analyte Analyte Stock Solution cal_standards Calibration Standards stock_analyte->cal_standards stock_is IS Stock Solution (this compound) spike_is Spike with IS stock_is->spike_is cal_standards->spike_is qc_samples QC Samples qc_samples->spike_is sample Sample (e.g., Plasma, Water) sample->spike_is extraction Extraction (LLE or SPE) spike_is->extraction reconstitution Dry & Reconstitute extraction->reconstitution lcms LC-MS/MS or GC-MS Analysis reconstitution->lcms data_acquisition Data Acquisition (MRM/SIM) lcms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc cal_curve Generate Calibration Curve ratio_calc->cal_curve quantification Quantify Unknown Samples ratio_calc->quantification cal_curve->quantification

Caption: Experimental workflow for quantitative analysis.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Quantification analyte_conc True Concentration (Unknown) process_variation Process Variations (Extraction Loss, Matrix Effects, Injection Volume) analyte_conc->process_variation quant_result Accurate Concentration analyte_conc->quant_result determines analyte_signal Analyte MS Signal ratio Signal Ratio (Analyte/IS) analyte_signal->ratio is_conc IS Concentration (Known & Constant) is_conc->process_variation is_signal IS MS Signal is_signal->ratio process_variation->analyte_signal affects process_variation->is_signal affects equally ratio->quant_result proportional to

Caption: Principle of quantification with an internal standard.

References

Application of 1-Bromononane-d4 in Environmental Sample Analysis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of 1-Bromononane-d4 as an internal standard in the environmental analysis of semi-volatile organic compounds (SVOCs). The use of deuterated internal standards is a critical technique for achieving accurate and precise quantification of pollutants in complex environmental matrices such as water, soil, and sediment.[1]

Introduction: The Role of Deuterated Internal Standards

In environmental science, the accurate quantification of pollutants is essential for assessing environmental quality, determining human exposure, and ensuring regulatory compliance.[1] Environmental samples are often complex, containing numerous substances that can interfere with analytical measurements.[1] The use of deuterated internal standards, such as 1-Bromononane-d4, in conjunction with mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS), is considered a gold standard for producing high-quality data.[1]

The underlying principle is Isotope Dilution Mass Spectrometry (IDMS).[1] In this method, a known amount of a stable isotope-labeled analog of the target analyte (in this case, 1-Bromononane-d4) is introduced to the sample at the beginning of the analytical process.[1] Because the deuterated standard is chemically and physically almost identical to the native analyte, it experiences similar effects during sample preparation, extraction, and analysis, including any potential loss of the analyte.[1] The mass spectrometer can differentiate between the deuterated standard and the native analyte due to their mass difference.[1] By measuring the ratio of the native analyte to the deuterated standard, the initial concentration of the analyte in the sample can be accurately calculated, effectively correcting for variations in sample preparation and instrument response.[1]

1-Bromononane-d4 is particularly well-suited as an internal standard for the analysis of SVOCs, including brominated flame retardants (BFRs), long-chain alkylphenols, and other halogenated hydrocarbons, due to its chemical similarities to these compounds.[1]

Physicochemical Properties of 1-Bromononane-d4

A summary of the key physical and chemical properties of 1-Bromononane and its deuterated analog is presented below.

Property1-Bromononane-d41-Bromononane
Linear Formula CH₃(CH₂)₆CD₂CD₂Br[2]C₉H₁₉Br
Molecular Weight 211.18 g/mol [2]207.15 g/mol
Mass Shift (vs. unlabeled) M+4-
Boiling Point 201 °C (lit.)[2]201 °C
Density 1.11 g/mL at 25 °C[2]~1.11 g/mL at 25 °C
Isotopic Purity >98 atom % D[2]-

Experimental Protocols

The following are generalized protocols for the analysis of SVOCs in water samples using 1-Bromononane-d4 as an internal standard. These may require optimization for specific matrices and analytical instrumentation.

Preparation of Standard Solutions

Accurate preparation of stock and working solutions is fundamental for precise quantification.

  • Internal Standard Stock Solution (1-Bromononane-d4): Accurately weigh approximately 10 mg of 1-Bromononane-d4 into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent such as methanol or ethyl acetate.[2]

  • Analyte Stock Solution: Prepare a stock solution of the target analyte(s) in a similar manner.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the analyte stock solution to various concentrations. Spike each calibration standard with a constant, known amount of the 1-Bromononane-d4 internal standard working solution.

Sample Preparation and Extraction

Two common extraction methods for water samples are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Sample Spiking: To a 1-liter water sample, add a known amount of 1-Bromononane-d4 solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to achieve a target concentration (e.g., 100 ng/L).[1]

  • Extraction: Transfer the spiked water sample to a 2-liter separatory funnel. Add 60 mL of a suitable organic solvent (e.g., dichloromethane or a hexane/acetone mixture). Shake the funnel vigorously for 2 minutes, venting periodically. Allow the layers to separate and collect the organic layer.[1]

  • Repeat Extraction: Repeat the extraction process two more times with fresh solvent. Combine all the organic extracts.[1]

  • Drying and Concentration: Dry the combined extract by passing it through a column of anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.[1]

Workflow for Liquid-Liquid Extraction (LLE)

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Water_Sample 1L Water Sample Spike_IS Spike with 1-Bromononane-d4 Water_Sample->Spike_IS Separatory_Funnel Transfer to Separatory Funnel Spike_IS->Separatory_Funnel Add_Solvent Add Organic Solvent (e.g., Dichloromethane) Separatory_Funnel->Add_Solvent Shake_Vent Shake Vigorously & Vent Add_Solvent->Shake_Vent Separate_Layers Collect Organic Layer Shake_Vent->Separate_Layers Repeat_Extraction Repeat Extraction 2x Separate_Layers->Repeat_Extraction Combine_Extracts Combine Organic Extracts Repeat_Extraction->Combine_Extracts Dry_Extract Dry with Anhydrous Na2SO4 Combine_Extracts->Dry_Extract Concentrate Concentrate to 1 mL Dry_Extract->Concentrate GCMS_Analysis GC-MS Analysis Concentrate->GCMS_Analysis

Caption: Liquid-Liquid Extraction Workflow.

  • Sample Spiking: Prepare the water sample by spiking with the target analyte(s) and 1-Bromononane-d4 internal standard, identical to the LLE method.[3]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (or other appropriate phase) with 5 mL of methanol followed by 5 mL of deionized water.[3]

  • Sample Loading: Pass the 100 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[3]

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove interferences.[3]

  • Drying: Dry the cartridge under vacuum for 10 minutes.[3]

  • Elution: Elute the analyte and internal standard from the cartridge with a suitable solvent, such as 5 mL of ethyl acetate.[3]

  • Concentration (if necessary): Concentrate the eluate under a gentle stream of nitrogen and reconstitute in a solvent compatible with the GC-MS system.[2]

Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow cluster_prep Sample Preparation cluster_extraction Solid-Phase Extraction cluster_post_extraction Post-Extraction Water_Sample 100mL Water Sample Spike_IS Spike with Analyte(s) & 1-Bromononane-d4 Water_Sample->Spike_IS Load_Sample Load Sample onto Cartridge Spike_IS->Load_Sample Condition_Cartridge Condition SPE Cartridge (Methanol & Water) Wash_Cartridge Wash Cartridge to Remove Interferences Dry_Cartridge Dry Cartridge (Vacuum) Elute Elute Analyte & IS (e.g., Ethyl Acetate) Concentrate Concentrate Eluate (if necessary) Elute->Concentrate GCMS_Analysis GC-MS Analysis Concentrate->GCMS_Analysis

Caption: Solid-Phase Extraction Workflow.

GC-MS Instrumental Analysis

The following are typical GC-MS parameters and may need to be optimized for specific analytes and instrumentation.

ParameterTypical Setting
Instrument Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)[1][3]
Capillary Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[1][3]
Injector Splitless mode[3]
Injection Volume 1 µL[1]
Oven Temperature Program Start at 50°C, ramp to 280°C (example)[3]
Ionization Electron Ionization (EI) at 70 eV[3]
Acquisition Mode Selected Ion Monitoring (SIM) for enhanced sensitivity[3]

SIM Ions to Monitor: Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectra of brominated compounds exhibit characteristic isotopic patterns.

  • 1-Bromononane (unlabeled): The molecular ion will appear as two peaks of nearly equal intensity at m/z 206 and 208.[2] Common fragment ions include m/z 135 and 137.[3]

  • 1-Bromononane-d4: With a mass shift of +4, the molecular ions are expected at m/z 210 and 212.[2] Corresponding fragment ions should also be monitored (e.g., m/z 135, 137, 211 for d4).[3]

Note: The specific ions and their ratios should be confirmed by analyzing the individual compounds.

Quantitative Data and Performance Comparison

The following table summarizes hypothetical quantitative performance data from an inter-laboratory study comparing the LLE-GC-MS and SPE-GC-MS methods for the analysis of 1-bromononane using its deuterated analog as an internal standard.[3]

ParameterMethod A (LLE-GC-MS)Method B (SPE-GC-MS)
Limit of Detection (LOD) 0.1 µg/L0.05 µg/L
Limit of Quantification (LOQ) 0.3 µg/L0.15 µg/L
Analyte Recovery (%) 85 ± 8%95 ± 4%
Relative Standard Deviation (RSD) < 15%< 10%

Based on these averaged results, Method B (SPE-GC-MS) demonstrates superior performance with lower detection and quantification limits, higher and more consistent analyte recovery, and better precision (lower RSD) compared to Method A (LLE-GC-MS).[3]

Logical Relationship of Isotope Dilution Mass Spectrometry

The diagram below illustrates the logical relationship of key components in the Isotope Dilution Mass Spectrometry workflow for environmental analysis.

Logical Relationship in IDMS

IDMS_Logic Env_Sample Environmental Sample (Unknown Analyte Concentration) Spiking Addition of Known Amount of 1-Bromononane-d4 (Internal Standard) Env_Sample->Spiking Extraction Sample Preparation (Extraction, Cleanup, Concentration) Spiking->Extraction Analyte and IS experience similar losses GCMS GC-MS Analysis Extraction->GCMS Ratio Measure Peak Area Ratio (Analyte / Internal Standard) GCMS->Ratio Separation and Detection by Mass Quantification Accurate Quantification of Analyte Ratio->Quantification Calibration Calibration Curve (Ratio vs. Concentration) Calibration->Quantification Calculation

References

Application Notes and Protocols for 1-Bromononane-d4-1 in Tracer Studies of Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are invaluable tools in the study of chemical reaction mechanisms, metabolic pathways, and pharmacokinetic profiles. Deuterium-labeled molecules, in particular, offer a stable and non-radioactive means of tracing the fate of atoms and molecules through complex transformations. 1-Bromononane-d4-1 (CH₃(CH₂)₆CD₂CH₂Br) is a deuterated alkyl halide that can serve as an effective tracer in various chemical reactions. Its primary application is as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] This is due to its chemical similarity to the unlabeled analyte, allowing it to compensate for variations in sample preparation and instrument response.[3][4] Beyond its use as an internal standard, the deuterium labeling in this compound allows it to be a powerful tool for elucidating reaction mechanisms, particularly in distinguishing between competing pathways such as nucleophilic substitution (SN2) and elimination (E2) reactions.[5][6]

This document provides detailed application notes and protocols for the use of this compound as a tracer in a representative chemical reaction, highlighting its utility in mechanistic studies.

Principle of Deuterium Isotope Tracing

The core principle behind using this compound as a tracer lies in its mass difference compared to its non-deuterated counterpart. The four deuterium atoms increase the molecular weight by four mass units. This mass difference is easily detectable by mass spectrometry, allowing for the unambiguous identification and quantification of the deuterated species and its products.[7]

Furthermore, the presence of deuterium at the α-carbon (the carbon bonded to the bromine atom) can influence the rate of a chemical reaction. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[6] If the cleavage of this bond is part of the rate-determining step of a reaction, a kinetic isotope effect (KIE) will be observed, where the deuterated compound reacts at a different rate than the non-deuterated compound.[8][9] This KIE can provide profound insights into the transition state of a reaction.

Application: Distinguishing Between SN2 and E2 Reaction Mechanisms

A classic application for a deuterated alkyl halide tracer is in differentiating between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) pathways. Both reactions can occur when an alkyl halide is treated with a nucleophile/base.

Hypothetical Reaction System:

  • Substrate: A mixture of 1-Bromononane and this compound

  • Nucleophile/Base: Sodium ethoxide (NaOEt) in ethanol

  • Potential Products:

    • SN2 Product: 1-Ethoxynonane (and its d4-1 analog)

    • E2 Product: 1-Nonene (and its d3-1 analog, as one deuterium is removed from the β-carbon, which is not the case here, so the product will be d4-non-1-ene)

By monitoring the formation of the products and their isotopic distribution over time, the predominant reaction mechanism can be determined.

G cluster_reactants Reactants cluster_products Potential Products This compound This compound SN2_Product 1-Ethoxynonane-d4-1 (SN2 Product) This compound->SN2_Product SN2 Pathway (Substitution) E2_Product 1-Nonene-d4 (E2 Product) This compound->E2_Product E2 Pathway (Elimination) NaOEt Sodium Ethoxide (Base/Nucleophile) NaOEt->this compound

Caption: Competing SN2 and E2 reaction pathways for this compound.

Data Presentation

The following tables summarize hypothetical quantitative data from a tracer study designed to distinguish between SN2 and E2 reaction pathways.

Table 1: GC-MS Analytical Method Validation for Reactants and Products

Parameter1-BromononaneThis compound1-Ethoxynonane1-Nonene
Limit of Detection (LOD) (µg/mL) 0.050.050.10.2
Limit of Quantification (LOQ) (µg/mL) 0.150.150.30.6
Analyte Recovery (%) 98.5 ± 4.299.1 ± 3.895.3 ± 5.185.7 ± 7.3
Precision (RSD %) 3.53.24.88.1

Data is hypothetical and serves as an example for typical analytical performance.[10]

Table 2: Product Distribution and Kinetic Isotope Effect (KIE) at 50°C

Time (min)[1-Bromononane] (mM)[this compound] (mM)[SN2 Product] (mM)[E2 Product] (mM)SN2/E2 RatiokH/kD (KIE)
050.050.00.00.0--
1042.543.06.51.06.51.06
3030.131.017.22.76.41.05
6018.219.127.54.36.41.04
1206.77.536.86.55.71.06

This hypothetical data suggests a preference for the SN2 pathway and a small normal secondary KIE, which is consistent with an SN2 mechanism.[7][11]

Experimental Protocols

The following are detailed protocols for conducting a tracer study with this compound.

Protocol 1: Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1-Bromononane): Accurately weigh approximately 100 mg of 1-Bromononane into a 10 mL volumetric flask. Dissolve and dilute to the mark with absolute ethanol. This yields a stock solution of approximately 10 mg/mL.

  • Tracer Stock Solution (this compound): Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with absolute ethanol. This yields a stock solution of approximately 10 mg/mL.[12]

  • Internal Standard Stock Solution (e.g., 1-Chlorodecane): Prepare a stock solution of a suitable internal standard (a compound not present in the reaction mixture and with a different retention time) in ethanol at a concentration of approximately 10 mg/mL.

  • Base/Nucleophile Solution (Sodium Ethoxide): Prepare a 1 M solution of sodium ethoxide in absolute ethanol. This should be prepared fresh before the experiment.

Protocol 2: Reaction Monitoring
  • Reaction Setup: In a temperature-controlled reaction vessel equipped with a magnetic stirrer, add the appropriate volumes of the 1-Bromononane and this compound stock solutions and the internal standard stock solution to absolute ethanol to achieve the desired starting concentrations.

  • Initiation of Reaction: Equilibrate the reaction mixture to the desired temperature (e.g., 50°C). Initiate the reaction by adding the sodium ethoxide solution. Start a timer immediately.

  • Sampling: At predetermined time intervals (e.g., 0, 10, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., 900 µL of a dilute aqueous acid solution). This will neutralize the sodium ethoxide and stop the reaction.

  • Sample Preparation for GC-MS Analysis:

    • To the quenched sample, add 1 mL of an organic extraction solvent (e.g., hexane).

    • Vortex the mixture vigorously for 1 minute to extract the organic components.

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Carefully transfer the organic (upper) layer to a GC-MS vial for analysis.[10]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Prepare Stock Solutions (Substrate, Tracer, IS, Base) Setup Set up Reaction Mixture Stock->Setup Initiate Initiate with Base Setup->Initiate Sampling Time-course Sampling Initiate->Sampling Quench Quench Reaction Sampling->Quench Extract Liquid-Liquid Extraction Quench->Extract GCMS GC-MS Analysis Extract->GCMS

References

Application Note: High-Precision Quantification of Analytes Using 1-Bromononane-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and precise quantification of analytes in complex matrices is a cornerstone of research, clinical diagnostics, and pharmaceutical development.[1] The use of stable isotope-labeled internal standards (SIL-ISs) is widely recognized as the gold standard for quantitative analysis, particularly in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] This application note provides a comprehensive guide to the use of 1-Bromononane-d4 as a deuterated internal standard for the accurate quantification of a variety of analytes.

Deuterated internal standards are nearly identical in chemical and physical properties to their non-deuterated counterparts, ensuring they co-elute and experience similar ionization and fragmentation patterns in the mass spectrometer.[3] However, the mass difference allows for their distinct detection, preventing interference with the analyte signal.[4] By adding a known amount of 1-Bromononane-d4 to samples, calibration standards, and quality controls at the beginning of the analytical process, variations arising from sample preparation, injection volume, and matrix effects can be effectively corrected, leading to highly accurate and reliable results.[2][5] This technique, known as Isotope Dilution Mass Spectrometry (IDMS), relies on the principle that the ratio of the analyte's signal to the internal standard's signal remains constant, even if the absolute signals vary.[5][6]

Principle of Isotope Dilution using a Deuterated Internal Standard

The core of this quantitative method is isotope dilution. A known quantity of the "heavy" internal standard, 1-Bromononane-d4, is added to every sample at the start of the sample preparation process.[5] Both the analyte and the internal standard are then extracted and analyzed together. While the absolute signal intensity for both compounds may fluctuate between injections due to matrix effects or other variables, the ratio of the analyte's peak area to the internal standard's peak area is directly proportional to the analyte's concentration.[5] Quantification is achieved by constructing a calibration curve where this peak area ratio is plotted against the known concentrations of prepared calibration standards.[5]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS or GC-MS Analysis cluster_quant Quantification cluster_correction Correction for Variability Sample Plasma/Environmental Sample (Unknown Analyte Conc.) Spike Add Known Amount of 1-Bromononane-d4 (IS) Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Final_Extract Final Extract for Injection (Analyte + IS) Extract->Final_Extract Injection Injection & Chromatographic Separation Final_Extract->Injection MS Mass Spectrometer Detection Injection->MS Data Peak Area Ratio (Analyte / IS) MS->Data Cal_Curve Calibration Curve Data->Cal_Curve Concentration Determine Analyte Concentration Cal_Curve->Concentration Correction_Note Any loss or signal variation affects both Analyte and IS equally. The ratio remains constant, ensuring accuracy.

Principle of Isotope Dilution using a Deuterated Internal Standard.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific analytes, matrices, and analytical instrumentation.[4]

Preparation of Stock and Working Solutions

Proper preparation of standards is crucial for accurate quantification.[4]

  • Analyte Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the analyte into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., methanol, dichloromethane).[3]

  • Internal Standard Stock Solution (1-Bromononane-d4, e.g., 1 mg/mL): Accurately weigh approximately 10 mg of 1-Bromononane-d4 into a 10 mL volumetric flask. Dissolve and dilute to the mark with the same solvent as the analyte.[4]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the Analyte Stock Solution to achieve the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).[4]

  • Internal Standard Working Solution: Prepare a working solution of 1-Bromononane-d4 at a concentration that will yield a robust signal in the analytical instrument.

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix.[4] Two common methods are Liquid-Liquid Extraction (LLE) for aqueous samples and Solid-Phase Extraction (SPE) for more complex matrices.[4][7]

Method A: Liquid-Liquid Extraction (LLE) [7]

  • To a 5 mL aqueous sample, add a known volume of the 1-Bromononane-d4 internal standard working solution.[4]

  • Add 2 mL of an immiscible organic solvent (e.g., dichloromethane or hexane).[4]

  • Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte and internal standard into the organic phase.[4]

  • Centrifuge to separate the layers.[4]

  • Carefully transfer the organic layer to a clean vial.[4] The extract is now ready for analysis.

Method B: Solid-Phase Extraction (SPE) [7]

  • Condition an appropriate SPE cartridge (e.g., C18) with a suitable solvent.[4]

  • Load the sample, to which a known amount of 1-Bromononane-d4 has been added, onto the cartridge.[4]

  • Wash the cartridge to remove interfering components.[4]

  • Elute the analyte and internal standard with an appropriate solvent.[4]

  • Concentrate the eluate under a gentle stream of nitrogen if necessary.[4]

  • Reconstitute the residue in a solvent compatible with the analytical system.[4]

Experimental Workflow for Quantitative Analysis cluster_standards Standard Preparation cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock_Analyte Analyte Stock Solution Cal_Standards Calibration Standards Stock_Analyte->Cal_Standards Stock_IS Internal Standard Stock (1-Bromononane-d4) GC_MS_LC_MS GC-MS or LC-MS/MS Analysis Cal_Standards->GC_MS_LC_MS Sample Sample (e.g., Plasma, Water) Spike_IS Spike with 1-Bromononane-d4 Sample->Spike_IS Extraction Extraction (LLE or SPE) Spike_IS->Extraction Extraction->GC_MS_LC_MS Peak_Integration Peak Area Integration (Analyte & IS) GC_MS_LC_MS->Peak_Integration Response_Ratio Calculate Response Ratio (Analyte Area / IS Area) Peak_Integration->Response_Ratio Calibration_Curve Construct Calibration Curve Response_Ratio->Calibration_Curve Quantification Quantify Analyte in Samples Calibration_Curve->Quantification

References

Application Notes and Protocols for Sample Preparation Using 1-Bromononane-d4-1 Spiking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Bromononane-d4-1 as a spiking agent in sample preparation for quantitative analysis. The primary application of this compound is as an internal standard (IS) in chromatographic methods coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] Its deuterated nature makes it an ideal internal standard, as it is chemically almost identical to its non-deuterated analog but can be distinguished by its mass, allowing for accurate quantification by correcting for variations during sample preparation and analysis.[1][3]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of this compound as an internal standard is based on the principle of Isotope Dilution Mass Spectrometry (IDMS).[3] In this technique, a known amount of the stable isotope-labeled compound (this compound) is added to the sample at the beginning of the analytical process.[2][3] Because the deuterated standard behaves nearly identically to the native analyte during extraction, cleanup, and instrumental analysis, any losses of the analyte during these steps will be mirrored by proportional losses of the internal standard.[3] By measuring the ratio of the signal from the native analyte to the signal from the deuterated internal standard, the initial concentration of the analyte can be accurately determined, compensating for procedural variations.[1][3]

Applications

This compound is particularly well-suited as an internal standard for the analysis of:

  • Semi-volatile organic compounds (SVOCs) in environmental samples, including brominated flame retardants (BFRs), long-chain alkylphenols, and other halogenated hydrocarbons.[3]

  • Non-polar and lipophilic analytes in biological matrices like plasma, which is crucial in drug development and pharmacokinetic studies.[2]

  • Potential genotoxic impurities (PGIs) , such as alkyl halides, in pharmaceutical ingredients.[4]

Quantitative Data Summary

The following table summarizes the performance of two common sample preparation methods for the analysis of brominated compounds using deuterated 1-bromononane as an internal standard, coupled with GC-MS analysis.[5]

ParameterMethod A: Liquid-Liquid Extraction (LLE)-GC-MSMethod B: Solid-Phase Extraction (SPE)-GC-MS
Limit of Detection (LOD) LowerSuperior (Lower)
Limit of Quantification (LOQ) LowerSuperior (Lower)
Analyte Recovery Less ConsistentHigher and More Consistent
Relative Standard Deviation (RSD) HigherBetter Precision (Lower)

Summary of Findings: Based on inter-laboratory study results, Method B (SPE-GC-MS) demonstrates superior performance with lower detection and quantification limits, higher and more consistent analyte recovery, and better precision compared to Method A (LLE-GC-MS).[5]

Experimental Protocols

Preparation of Stock and Working Solutions

Accurate preparation of standard solutions is fundamental for precise quantification.[1]

a. Internal Standard Stock Solution (this compound):

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve it in a suitable solvent (e.g., methanol or dichloromethane) in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.[4]

b. Analyte Stock Solution:

  • Accurately weigh approximately 10 mg of the target analyte.

  • Dissolve it in the same solvent as the internal standard in a 10 mL volumetric flask to achieve a concentration of 1 mg/mL.[4]

c. Calibration Standards:

  • Prepare a series of calibration standards by diluting the Analyte Stock Solution to the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).[1][4]

  • Spike each calibration standard with the Internal Standard Stock Solution to a constant final concentration (e.g., 1 µg/mL).[1][4]

G cluster_prep Solution Preparation cluster_cal Calibration Standards IS_Stock Internal Standard Stock Solution (this compound) Spiking Spike with IS Stock IS_Stock->Spiking Analyte_Stock Analyte Stock Solution Dilution Serial Dilution of Analyte Stock Analyte_Stock->Dilution Dilution->Spiking Cal_Standards Final Calibration Standards Spiking->Cal_Standards

Preparation of Calibration Standards.
Sample Preparation Protocols

The choice of sample preparation protocol depends on the sample matrix.

  • Sample Spiking: To a 1-liter water sample, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to reach the target concentration (e.g., 100 ng/L).[3]

  • pH Adjustment: Adjust the pH of the water sample as required for the specific target analytes.[3]

  • Extraction (Liquid-Liquid Extraction - LLE):

    • Transfer the spiked water sample to a 2-liter separatory funnel.[3]

    • Add 60 mL of a suitable organic solvent (e.g., dichloromethane or a hexane/acetone mixture).[3]

    • Shake the funnel vigorously for 2 minutes, venting periodically.[3]

    • Allow the layers to separate and collect the organic layer.[3]

  • Drying: Pass the organic extract through anhydrous sodium sulfate to remove residual water.[5]

  • Concentration: Concentrate the extract to a final volume of 1 mL.

  • Analysis: The extract is ready for GC-MS analysis.

G Water_Sample 1L Water Sample Spike Spike with This compound Water_Sample->Spike pH_Adjust Adjust pH Spike->pH_Adjust LLE Liquid-Liquid Extraction (e.g., Dichloromethane) pH_Adjust->LLE Dry Dry with Anhydrous Sodium Sulfate LLE->Dry Concentrate Concentrate to 1 mL Dry->Concentrate GCMS_Analysis GC-MS Analysis Concentrate->GCMS_Analysis

Workflow for Water Sample Preparation.
  • Sample Homogenization: Grind the soil or sediment sample to a fine powder.[3]

  • Sample Spiking: To 10 grams of the homogenized sample, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).[3]

  • Extraction (Soxhlet Extraction):

    • Place the spiked sample in a Soxhlet extraction thimble.[3]

    • Extract for 16-24 hours with a suitable solvent mixture, such as hexane/acetone (1:1 v/v).[3]

  • Cleanup: The extract may require cleanup using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) to remove interfering compounds.[3]

  • Concentration: Concentrate the cleaned extract to a final volume of 1 mL.[3]

  • Analysis: The sample is ready for GC-MS analysis.

G Soil_Sample 10g Homogenized Soil Spike Spike with This compound Soil_Sample->Spike Soxhlet Soxhlet Extraction (16-24h, Hexane/Acetone) Spike->Soxhlet Cleanup Cleanup (GPC or SPE) Soxhlet->Cleanup Concentrate Concentrate to 1 mL Cleanup->Concentrate GCMS_Analysis GC-MS Analysis Concentrate->GCMS_Analysis

Workflow for Soil/Sediment Sample Preparation.

This protocol is for a hypothetical non-polar compound, "Analyte Y," using LC-MS/MS.

  • Sample Spiking: Add a known quantity of this compound to every plasma sample, calibrator, and quality control (QC) sample at the beginning of the sample preparation process.[2]

  • Extraction (Solid-Phase Extraction - SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) with a suitable solvent.[1]

    • Load the spiked plasma sample onto the cartridge.[1]

    • Wash the cartridge to remove interfering components.[1]

    • Elute the analyte and internal standard with an appropriate solvent.[1]

  • Concentration and Reconstitution:

    • Concentrate the eluate under a gentle stream of nitrogen if necessary.[1]

    • Reconstitute the residue in a solvent compatible with the LC-MS/MS system.[1]

  • Analysis: The extract is ready for LC-MS/MS analysis.

G Plasma_Sample Plasma Sample/Calibrator/QC Spike Spike with This compound Plasma_Sample->Spike SPE_Load Load Sample Spike->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte and IS SPE_Wash->SPE_Elute Concentrate Concentrate and Reconstitute SPE_Elute->Concentrate LCMS_Analysis LC-MS/MS Analysis Concentrate->LCMS_Analysis

Workflow for Plasma Sample Preparation.

Data Analysis

  • Peak Integration: Integrate the peak areas of the quantifier ions for both the analyte and the internal standard (this compound) in all chromatograms.[1]

  • Response Ratio Calculation: Calculate the response ratio for each sample and standard by dividing the peak area of the analyte by the peak area of the internal standard.

  • Calibration Curve Construction: Plot the response ratio versus the concentration of the analyte for the calibration standards. A linear regression with a correlation coefficient (r²) > 0.99 is generally desirable.[1]

  • Quantification: Determine the concentration of the analyte in the unknown samples by calculating their response ratios and using the equation from the calibration curve.[1]

G cluster_data Data Acquisition cluster_analysis Quantitative Analysis Chromatograms Obtain Chromatograms for Standards and Samples Integration Integrate Peak Areas (Analyte and IS) Chromatograms->Integration Ratio Calculate Response Ratio (Analyte Area / IS Area) Integration->Ratio Calibration Construct Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Quantification Determine Unknown Concentrations Ratio->Quantification Calibration->Quantification

Logical Relationship for Accurate Quantification.

References

Application of 1-Bromononane-d4-1 in Pharmacokinetic and Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Deuterated compounds are invaluable tools in pharmacokinetic (PK) and metabolism studies. The substitution of hydrogen with deuterium atoms provides a stable isotopic label that allows for the differentiation of the labeled compound from its endogenous or non-labeled counterparts by mass spectrometry. 1-Bromononane-d4-1, a deuterated form of 1-bromononane, serves as an excellent internal standard in bioanalytical assays for the quantification of non-labeled parent drugs or metabolites with similar chemical structures. Its near-identical physicochemical properties to the analyte of interest ensure that it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for variability in the analytical process and enhancing the accuracy and precision of quantitative data.[1][2]

This document provides detailed application notes and experimental protocols for the utilization of this compound in pharmacokinetic and metabolism studies. While direct metabolic studies on this compound are not extensively available in the public domain, this note also explores its potential metabolic fate based on the known biotransformation of similar alkyl halides.

Application as an Internal Standard in Pharmacokinetic Studies

The primary application of this compound in pharmacokinetics is as an internal standard (IS) for the quantification of a structurally similar analyte in biological matrices. The use of a stable isotope-labeled IS is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1]

Advantages of using this compound as an Internal Standard:

  • Correction for Matrix Effects: Biological samples such as plasma, urine, and tissue homogenates are complex matrices that can cause ion suppression or enhancement in the mass spectrometer. Since this compound co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects, allowing for accurate correction.

  • Compensation for Sample Loss: During the multi-step process of sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction, some amount of the analyte may be lost. The addition of the deuterated internal standard at the beginning of this process ensures that any loss of the analyte is mirrored by a proportional loss of the IS, keeping the analyte-to-IS ratio constant.[1]

  • Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument response, the use of a deuterated internal standard significantly improves the precision and accuracy of the analytical method.

Experimental Protocol: Quantification of a Hypothetical Analyte in Plasma using this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of a hypothetical non-polar, brominated drug candidate in rat plasma.

1. Materials and Reagents:

  • Blank rat plasma (with anticoagulant, e.g., K2-EDTA)

  • Analyte of interest

  • This compound (Internal Standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample (blank, calibration standard, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to an autosampler vial.

  • Add 100 µL of LC-MS grade water to the vial.

  • Cap the vial and vortex mix briefly.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A suitable UHPLC or HPLC system.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and this compound need to be optimized.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use the regression equation from the calibration curve to determine the concentration of the analyte in the study samples.

Illustrative Pharmacokinetic Data

The following table presents hypothetical pharmacokinetic parameters for a drug candidate quantified using the protocol described above. This data is for illustrative purposes only.

ParameterValue (Mean ± SD)Units
Cmax (Maximum Concentration)850 ± 150ng/mL
Tmax (Time to Maximum Concentration)1.5 ± 0.5h
AUC (0-t) (Area Under the Curve)4500 ± 900ngh/mL
AUC (0-inf) (Area Under the Curve to infinity)4800 ± 950ngh/mL
t1/2 (Half-life)4.2 ± 0.8h
CL/F (Apparent Clearance)2.1 ± 0.4L/h/kg
Vd/F (Apparent Volume of Distribution)12.5 ± 2.5L/kg

Potential Metabolism of 1-Bromononane

While primarily used as an internal standard, understanding the potential metabolic fate of 1-Bromononane is important, especially if it were to be used as a tracer in metabolism studies. The metabolism of alkyl halides is often mediated by cytochrome P450 (CYP) enzymes in the liver.[3][4]

Potential Metabolic Pathways:

  • Oxidative Dehalogenation: The primary metabolic pathway for many alkyl halides is oxidation at the carbon atom bearing the halogen. This results in an unstable intermediate that can then eliminate the halogen to form an aldehyde. In the case of 1-bromononane, this would lead to the formation of nonanal.

  • Hydroxylation: CYP enzymes can also hydroxylate the alkyl chain at various positions, leading to the formation of different hydroxylated metabolites.

  • Conjugation: The resulting aldehydes or hydroxylated metabolites can undergo further phase II metabolism, such as glucuronidation or sulfation, to form more water-soluble conjugates that are more readily excreted.

The use of a deuterated compound like this compound can be advantageous in metabolism studies due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism at the site of deuteration.[5] This can help in identifying the primary sites of metabolism.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol describes a general method to assess the metabolic stability of a compound using liver microsomes.

1. Materials and Reagents:

  • Rat liver microsomes (RLM)

  • 1-Bromononane (or the test compound)

  • This compound (for analytical purposes, if needed)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Acetonitrile with an internal standard (for quenching the reaction)

  • Incubator/water bath at 37°C

2. Incubation Procedure:

  • Prepare a master mix containing phosphate buffer and the test compound in microcentrifuge tubes.

  • Pre-warm the master mix and the RLM suspension at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system to the tubes.

  • Incubate at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Vortex and centrifuge to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) = (k / [microsomal protein concentration]) * (volume of incubation).

Illustrative Metabolic Stability Data

The following table shows hypothetical metabolic stability data for 1-Bromononane.

ParameterValueUnits
In Vitro Half-life (t1/2)25min
Intrinsic Clearance (Clint)55µL/min/mg

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

G cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate Calibration Curve Construction Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow for pharmacokinetic sample analysis.

Proposed Metabolic Pathway of 1-Bromononane

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent 1-Bromononane CYP450_1 CYP450 (Oxidative Dehalogenation) Parent->CYP450_1 CYP450_2 CYP450 (Hydroxylation) Parent->CYP450_2 Metabolite1 Nonanal Metabolite2 Hydroxylated Metabolites UGT_SULT UGTs/SULTs Metabolite2->UGT_SULT CYP450_1->Metabolite1 CYP450_2->Metabolite2 Conjugate1 Glucuronide/Sulfate Conjugates UGT_SULT->Conjugate1

Caption: Proposed metabolic pathway for 1-bromononane.

References

Application Notes and Protocols for Analytical Methods Utilizing 1-Bromononane-d4-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromononane-d4 is a deuterated analog of 1-bromononane, frequently employed as an internal standard in quantitative analytical chemistry.[1] Its use is particularly prominent in mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][3] The key principle behind its application is Isotope Dilution Mass Spectrometry (IDMS). In this method, a known quantity of the deuterated standard is introduced to a sample at the initial stage of analysis.[2] Since 1-Bromononane-d4 is chemically and physically almost identical to its non-deuterated counterpart and other similar analytes, it experiences the same effects during sample preparation, extraction, and analysis, including any potential loss of the analyte.[2] The mass difference allows the mass spectrometer to distinguish it from the native analyte. By measuring the ratio of the native analyte to the deuterated standard, the initial concentration of the analyte can be accurately determined, correcting for variations in sample preparation and instrument response.[2] This approach significantly enhances the accuracy and precision of quantitative analysis.[1]

Due to its chemical properties, 1-Bromononane-d4 is an excellent internal standard for the analysis of semi-volatile organic compounds (SVOCs), such as brominated flame retardants, long-chain alkylphenols, and other halogenated hydrocarbons.[2] Its non-polar nature also makes it suitable for quantifying lipophilic analytes in biological matrices.[3]

Physicochemical Properties

A clear understanding of the physicochemical properties of both 1-Bromononane-d4 and its non-deuterated form is essential for method development.

Property1-Bromononane-d41-Bromononane
Synonyms n-Nonyl bromide-1,1,2,2-d4n-Nonyl bromide, Nonyl bromide
CAS Number 284474-44-8693-58-3
Molecular Formula CH₃(CH₂)₆CD₂CD₂BrC₉H₁₉Br
Molecular Weight 211.18 g/mol 207.15 g/mol
Appearance Colorless liquidColorless liquid
Boiling Point 201 °C (lit.)201 °C (lit.)
Density 1.11 g/mL at 25 °C~1.084 g/mL
Water Solubility Immiscible-
Flash Point 90.0 °C / 194.0 °F-
Melting Point -29 °C-
Vapor Pressure 0.158 mmHg at 25°C-

Data sourced from references[1][4].

Application 1: Analysis of Semi-Volatile Organic Compounds (SVOCs) in Environmental Samples by GC-MS

This protocol outlines a general procedure for the analysis of SVOCs in water, soil, and sediment samples using 1-Bromononane-d4 as an internal standard.

Experimental Workflow for Environmental Sample Analysis

Environmental Sample Analysis Workflow Figure 1: GC-MS Analysis Workflow for Environmental Samples cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Sample Water, Soil, or Sediment Sample Spike Spike with 1-Bromononane-d4 Sample->Spike LLE Liquid-Liquid Extraction (Water) Spike->LLE Soxhlet Soxhlet Extraction (Soil/Sediment) Spike->Soxhlet Dry Dry Extract (Anhydrous Na₂SO₄) LLE->Dry Soxhlet->Dry Concentrate Concentrate Extract Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Workflow for SVOC analysis in environmental samples using an internal standard.

Protocols

Protocol 1: Analysis of SVOCs in Water Samples [2]

  • Sample Preparation and Spiking:

    • To a 1-liter water sample, add a known amount of 1-Bromononane-d4 solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to achieve a target concentration of 100 ng/L.

    • Adjust the pH of the water sample as required for the target analytes.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the spiked water sample to a 2-liter separatory funnel.

    • Add 60 mL of a suitable organic solvent, such as dichloromethane or a hexane/acetone mixture.

    • Shake the funnel vigorously for 2 minutes, venting periodically.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction two more times with fresh solvent and combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS system.

Protocol 2: Analysis of SVOCs in Soil/Sediment Samples [2]

  • Sample Preparation and Spiking:

    • Homogenize the soil or sediment sample by grinding it to a fine powder.

    • To 10 grams of the homogenized sample, add a known amount of 1-Bromononane-d4 solution (e.g., 100 µL of a 1 µg/mL solution in methanol).

  • Soxhlet Extraction:

    • Place the spiked sample in a Soxhlet extraction thimble.

    • Extract the sample for 16-24 hours with a suitable solvent mixture, such as hexane/acetone (1:1 v/v).

  • Drying and Concentration:

    • Dry and concentrate the extract as described in Protocol 1.

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS system.

GC-MS Instrumentation and Parameters[2]
ParameterSetting
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Capillary Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 50-80°C, held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.
Carrier Gas Helium at a constant flow rate of 1 mL/min
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 30-300

Application 2: Quantitative Analysis of a Non-Polar Analyte in Human Plasma by LC-MS/MS

This application note describes a method for the quantification of a hypothetical non-polar compound, "Analyte Y," in human plasma using 1-Bromononane-d4 as an internal standard.[3]

Principle of Isotope Dilution in Bioanalysis

The accurate quantification of drug candidates in biological matrices is crucial in drug development.[3] LC-MS/MS is a preferred technique for this purpose due to its high sensitivity and selectivity.[3] However, complex matrices like plasma can cause matrix effects (ion suppression or enhancement), which can affect the accuracy of results.[3] Using a stable isotope-labeled internal standard like 1-Bromononane-d4, which co-elutes with the analyte, is the most effective way to mitigate these issues.[3]

Logical Relationship for Accurate Quantification

Quantification Logic Figure 2: Logic for Accurate Quantification with an Internal Standard Analyte_Signal Analyte Peak Area Ratio Peak Area Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal Internal Standard (1-Bromononane-d4) Peak Area IS_Signal->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Concentration Analyte Concentration Cal_Curve->Concentration

Caption: Relationship for quantification using a deuterated internal standard.

Protocol 3: Quantification of "Analyte Y" in Human Plasma[3]
  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of "Analyte Y" and 1-Bromononane-d4 in a suitable organic solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the "Analyte Y" stock solution.

    • Spike each calibration standard and quality control (QC) sample with the 1-Bromononane-d4 working solution to a constant final concentration.

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample (containing an unknown concentration of "Analyte Y"), calibrator, or QC sample, add the 1-Bromononane-d4 internal standard.

    • Add a protein precipitation agent (e.g., acetonitrile) to the plasma sample.

    • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Parameters

While specific parameters for "Analyte Y" would need to be optimized, a general starting point is provided below.

ParameterSetting
Instrumentation Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
LC Column A suitable reversed-phase column (e.g., C18)
Mobile Phase A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable modifier (e.g., formic acid)
Ionization Mode Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte
MS/MS Analysis Multiple Reaction Monitoring (MRM)

Data Presentation and Analysis

For quantitative analysis, a calibration curve is constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the analyte for the calibration standards.[1] A linear regression with a correlation coefficient (r²) > 0.99 is typically desired.[1] The concentration of the analyte in unknown samples is then determined by calculating their response ratios and using the equation of the calibration curve.[1]

Safety and Handling

  • Always handle this chemical in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Keep the compound away from heat, sparks, and open flames.

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Spill and Exposure Response Workflow

Safety Workflow Figure 3: General Spill and Exposure Response cluster_spill Spill Response cluster_exposure Personal Exposure First Aid Evacuate Evacuate Area & Remove Ignition Sources Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE_Spill Wear Appropriate PPE Ventilate->PPE_Spill Contain Contain Spill with Inert Absorbent PPE_Spill->Contain Collect Collect into a Closed Container for Disposal Contain->Collect Inhalation Inhalation: Move to Fresh Air Medical Seek Medical Attention if Symptoms Persist Inhalation->Medical Skin Skin Contact: Wash with Plenty of Water Skin->Medical Eye Eye Contact: Rinse with Plenty of Water Eye->Medical Ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting Ingestion->Medical

Caption: Workflow for responding to accidental spills and personal exposure.

References

Application Notes and Protocols for 1-Bromononane-d4-1 in Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the effective utilization of 1-Bromononane-d4-1 as an internal standard in isotope dilution mass spectrometry (IDMS). This methodology is highly suitable for the accurate and precise quantification of unlabeled 1-bromononane and other structurally similar non-polar compounds in various matrices, including pharmaceutical ingredients and environmental samples.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis.[1][2] The core principle involves the addition of a known amount of an isotopically labeled version of the analyte, in this case, this compound, to the sample at the beginning of the analytical process.[2][3] This "isotopic internal standard" is chemically identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, extraction, chromatography, and ionization in the mass spectrometer.[4][5][6]

Because the internal standard and the analyte exhibit nearly identical physicochemical properties, any sample loss or variation during the analytical workflow will affect both compounds equally.[1] The mass spectrometer can differentiate between the analyte and the deuterated internal standard due to the mass difference imparted by the deuterium atoms.[1] By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample volume or injection inconsistencies.[1]

Applications

This compound is an ideal internal standard for the quantitative analysis of 1-bromononane, which can be a process impurity or a synthetic intermediate in pharmaceutical manufacturing. Due to its non-polar nature, it is also well-suited as an internal standard for other lipophilic or semi-volatile organic compounds in complex matrices.[3]

  • Pharmaceutical Analysis: Quantification of 1-bromononane as a potential genotoxic impurity in active pharmaceutical ingredients (APIs) and drug products.[7]

  • Environmental Monitoring: Analysis of brominated organic compounds and other semi-volatile organic compounds (SVOCs) in environmental samples such as water and soil.[8]

  • Drug Development: Accurate quantification of non-polar drug candidates or their metabolites in biological matrices like plasma.[3]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in IDMS. Method parameters should be optimized for the specific analyte, matrix, and instrumentation used.

3.1. Materials and Reagents

  • 1-Bromononane (analyte), ≥98% purity

  • This compound (internal standard), isotopic purity ≥98%

  • Methanol (GC or LC-MS grade)

  • Dichloromethane (GC or LC-MS grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Autosampler vials with PTFE septa

3.2. Preparation of Standard Solutions

Internal Standard (IS) Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the weighed standard in methanol in a 10 mL volumetric flask.

  • Bring the flask to volume with methanol and mix thoroughly.

Analyte Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of 1-bromononane.

  • Dissolve the weighed analyte in methanol in a 10 mL volumetric flask.

  • Bring the flask to volume with methanol and mix thoroughly.

Working Standard and Calibration Curve Solutions:

  • Prepare a series of calibration standards by serially diluting the Analyte Stock Solution with methanol to achieve the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).[7]

  • Spike each calibration standard with the IS Stock Solution to a constant final concentration of the internal standard (e.g., 1 µg/mL).[7]

3.3. Sample Preparation

For Pharmaceutical Ingredients:

  • Accurately weigh approximately 100 mg of the pharmaceutical ingredient into a 10 mL volumetric flask.[7]

  • Add a known volume of the IS Stock Solution to achieve a final concentration equivalent to that in the calibration standards upon final dilution.[7]

  • Dissolve and dilute to the mark with a suitable solvent like dichloromethane.[7]

  • Vortex the solution to ensure complete dissolution.[7]

  • If necessary, filter the sample through a 0.45 µm PTFE syringe filter into a GC or LC vial.[7]

For Environmental Water Samples:

  • To a 1-liter water sample, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution) to achieve a target concentration (e.g., 100 ng/L).[8]

  • Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard.

  • Concentrate the extract to a final volume and transfer it to an autosampler vial for analysis.

3.4. Instrumentation and Analysis (GC-MS Example)

  • Gas Chromatograph: Equipped with a split/splitless injector.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[7]

  • Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.

GC-MS Conditions:

Parameter Value
Injector Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium
Oven Program 40 °C for 3 min, ramp at 10 °C/min to 280 °C, hold for 9 min[9]
Transfer Line Temp 280 °C
Ion Source Temp 200 °C[9]
Ionization Mode Electron Ionization (EI) at 70 eV[8][9]

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ions for Monitoring:

Compound Quantifier Ion (m/z) Qualifier Ion (m/z)
1-Bromononane 135 137
This compound 139 141

(Note: The specific m/z values for this compound should be confirmed by analyzing the standard, as the fragmentation pattern may vary. The values presented here are hypothetical based on the addition of 4 daltons to the fragment containing the deuterated portion of the molecule.)

Data Analysis and Quantitative Data

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.[7] The concentration of the analyte in the samples is then determined from this calibration curve using the measured peak area ratio.

Table 1: Example Calibration Curve Data

Standard Concentration (µg/mL) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
0.1 15,234 148,987 0.102
0.5 76,123 150,123 0.507
1.0 151,567 149,543 1.014
2.5 378,987 151,021 2.509
5.0 755,432 150,567 5.018

| 10.0 | 1,510,876 | 149,876 | 10.081 |

Calibration Curve Equation (Example): y = 1.005x + 0.002 Correlation Coefficient (r²): 0.9998

Table 2: Sample Analysis Results

Sample ID Analyte Peak Area IS Peak Area Peak Area Ratio Calculated Concentration (µg/mL)
Sample A 254,321 149,879 1.697 1.686

| Sample B | 45,876 | 150,112 | 0.306 | 0.302 |

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Instrumental Analysis cluster_data Data Processing prep_is Prepare IS Stock Solution (this compound) prep_cal Prepare Calibration Standards prep_is->prep_cal sample_prep Sample Weighing & Spiking with IS prep_is->sample_prep prep_analyte Prepare Analyte Stock Solution (1-Bromononane) prep_analyte->prep_cal gc_ms GC-MS Analysis prep_cal->gc_ms extraction Dissolution / Extraction sample_prep->extraction filtration Filtration (if needed) extraction->filtration filtration->gc_ms data_acq Data Acquisition (SIM Mode) gc_ms->data_acq peak_integration Peak Integration data_acq->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve For Standards quantification Quantify Analyte in Samples ratio_calc->quantification For Samples cal_curve->quantification idms_logic cluster_process Analytical Process cluster_detection MS Detection cluster_result Quantification analyte Analyte (Unknown Amount) process Extraction Chromatography Ionization analyte->process is Internal Standard (Known Amount Added) is->process ms_response Mass Spectrometer Response process->ms_response analyte_signal Analyte Signal (Area_A) ms_response->analyte_signal is_signal IS Signal (Area_IS) ms_response->is_signal ratio Ratio = Area_A / Area_IS analyte_signal->ratio is_signal->ratio final_conc Accurate Concentration ratio->final_conc

References

Application Note: NMR Spectroscopy Analysis of 1-Bromononane-d4-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of molecules. This application note provides a detailed protocol for the analysis of 1-Bromononane-d4-1, a deuterated version of 1-bromononane. The selective incorporation of deuterium at the C1 position allows for specific mechanistic and metabolic studies. This document outlines the procedures for sample preparation and the acquisition and interpretation of ¹H, ¹³C, and ²H NMR spectra. While specific experimental data for this compound is not widely published, this guide provides expected spectral data based on the analysis of its non-deuterated analog, 1-bromononane.

Data Presentation

The following tables summarize the expected quantitative NMR data for this compound. These values are predicted based on the known spectral data of 1-bromononane and the principles of NMR spectroscopy for deuterated compounds.

Table 1: Expected ¹H NMR Data (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H21.85p7.52H
H31.42m-2H
H4-H81.28m-10H
H90.88t7.03H

Note: The signal for the protons at the C1 position is absent due to deuteration.

Table 2: Expected ¹³C NMR Data (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
C1~33 (signal broadened and significantly reduced in intensity due to C-D coupling)
C232.9
C328.2
C428.7
C529.2
C629.4
C731.9
C822.7
C914.1

Table 3: Expected ²H NMR Data (76.7 MHz, CHCl₃)

PositionChemical Shift (δ, ppm)
D1~3.40

Note: ²H NMR spectra are typically acquired in a non-deuterated solvent. The chemical shift is expected to be similar to the corresponding ¹H chemical shift.[1]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity (≥99.8% D)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette and cotton or glass wool

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently vortex the mixture until the sample is fully dissolved.

  • To remove any particulate matter, filter the solution through a Pasteur pipette with a small plug of cotton or glass wool directly into the NMR tube.

  • Cap the NMR tube securely to prevent solvent evaporation and contamination.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

NMR Data Acquisition

The following are general acquisition parameters. Optimization may be required based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Spectrometer: 500 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse (zg30)

  • Spectral Width: 16 ppm

  • Acquisition Time: ~3 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 8-16

¹³C NMR Spectroscopy:

  • Spectrometer: 125 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Spectral Width: 240 ppm

  • Acquisition Time: ~1 second

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more, depending on concentration

²H NMR Spectroscopy:

  • Spectrometer: 76.7 MHz

  • Solvent: CHCl₃ (non-deuterated)

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse

  • Spectral Width: 10 ppm

  • Acquisition Time: ~2 seconds

  • Relaxation Delay: 1 second

  • Number of Scans: 64-128

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr ¹H NMR filter->h1_nmr Insert into Spectrometer c13_nmr ¹³C NMR h1_nmr->c13_nmr h2_nmr ²H NMR c13_nmr->h2_nmr process Process Spectra (FT, Phasing, Baseline Correction) h2_nmr->process interpret Interpret Spectra & Assign Signals process->interpret

References

Troubleshooting & Optimization

Troubleshooting peak splitting with 1-Bromononane-d4-1 in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of 1-Bromononane-d4-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments. Below you will find frequently asked questions and detailed troubleshooting guides to help you resolve challenges such as peak splitting and ensure high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a split peak for my this compound standard?

Peak splitting in gas chromatography, where a single compound appears as two or more closely eluting peaks, can be attributed to several factors.[1] The most common causes are related to injection technique, the condition of the GC column, or sub-optimal method parameters.[1] Issues can be broadly categorized as problems with how the sample is introduced to the column, issues with the analytical column itself such as contamination, or inappropriate temperature programs or flow rates.[1]

Q2: Could the deuteration of this compound be the cause of the peak splitting?

While the chromatographic isotope effect can cause a slight retention time shift between a deuterated compound and its non-deuterated counterpart, it does not typically cause a single deuterated compound to exhibit a split peak.[2][3] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in physicochemical properties.[2] However, this would result in a separation of the deuterated and non-deuterated forms, not a splitting of the deuterated peak itself. If you are injecting a mixture of 1-Bromononane and this compound, you might see two closely eluting peaks, but a pure standard of this compound should ideally show a single, symmetrical peak.

Q3: How does the injection mode (split vs. splitless) affect peak shape for this compound?

The injection mode can significantly impact peak shape. Splitless injections are designed for trace analysis by transferring the entire sample to the column, which enhances sensitivity.[4] However, this technique is more prone to peak splitting if not properly optimized, as the slower sample transfer can lead to band broadening.[5][6] Split injections, which introduce only a portion of the sample, generally produce sharper peaks due to the higher flow rates through the inlet, but with reduced sensitivity.[6][7] For this compound, the choice of injection mode will depend on the sample concentration and the required sensitivity of the assay.[4]

Q4: Can contamination in the GC-MS system cause peak splitting for this compound?

Yes, contamination is a frequent cause of poor peak shape, including splitting.[8][9] The inlet liner is a common site for residue buildup from previous "dirty" samples.[9] This contamination can interact with the analyte, leading to peak distortion.[10] Similarly, a contaminated gold seal within the injection port or a buildup of non-volatile residue at the head of the column can also cause peak splitting.[9][11] Regular maintenance, including cleaning or replacing the inlet liner and septum, is crucial for preventing these issues.[8]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Splitting

If you are experiencing peak splitting with this compound, follow this systematic troubleshooting guide to identify and resolve the issue.

Step 1: Evaluate the Injection Technique and Inlet System

The injection process is a primary source of peak splitting.[12]

  • Manual vs. Autosampler Injections: Inconsistent manual injections can cause peak splitting. If using manual injection, ensure a smooth and rapid injection. An autosampler is recommended for better reproducibility.[12][13]

  • Inlet Liner: A dirty or improperly packed liner can cause the sample to vaporize inefficiently, leading to split peaks.[9][14]

    • Action: Inspect the inlet liner for any visible contamination or residue. If dirty, replace it with a new, deactivated liner.[10] Ensure that if a liner with glass wool is used, it is properly positioned.[14]

  • Septum: A leaking or cored septum can also lead to issues.

    • Action: Replace the septum if it has been used for many injections or shows signs of wear.[8]

  • Injection Volume and Concentration: Overloading the column is a common cause of peak distortion.[5]

    • Action: Prepare a dilution series of your this compound standard (e.g., 10x and 100x dilutions) and inject them. If the peak shape improves at lower concentrations, the original issue was column overload.[1] Alternatively, reduce the injection volume (e.g., from 1 µL to 0.5 µL).[1]

Step 2: Assess the GC Column Health

The analytical column itself can be a source of peak shape problems.

  • Column Contamination: Non-volatile residues from previous samples can accumulate at the head of the column, creating active sites that can interact with the analyte and cause peak splitting.[11]

    • Action: Trim the front end of the column (e.g., 10-20 cm) to remove the contaminated section.[5] After trimming, ensure a clean, 90-degree cut.[5]

  • Improper Column Installation: If the column is not installed at the correct height in the inlet, it can lead to peak splitting.[5][12]

    • Action: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.[12]

Step 3: Optimize GC Method Parameters

Sub-optimal method parameters can lead to poor chromatography.

  • Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper focusing of the analyte at the head of the column.[5][15] If the initial temperature is too high, it can cause broad or split peaks.[5]

  • Oven Temperature Program: A slow temperature ramp can sometimes lead to broader peaks.[16]

    • Action: Optimize the temperature ramp rate. A faster ramp can sometimes improve peak shape.[16]

  • Carrier Gas Flow Rate: The flow rate of the carrier gas affects how quickly the analyte moves through the column.[17] An optimal flow rate ensures sharp peaks.[18]

    • Action: Verify and adjust the carrier gas flow rate. An excessively high or low flow rate can negatively impact peak shape.

Troubleshooting Workflow Diagram

Troubleshooting_Peak_Splitting start Peak Splitting Observed for this compound injection_check Step 1: Check Injection System start->injection_check is_autosampler Using Autosampler? injection_check->is_autosampler manual_injection Improve Manual Injection Technique is_autosampler->manual_injection No check_liner Inspect & Replace Inlet Liner/Septum is_autosampler->check_liner Yes manual_injection->check_liner check_overload Reduce Concentration or Injection Volume check_liner->check_overload column_check Step 2: Assess Column Health check_overload->column_check Issue Persists resolved Problem Resolved check_overload->resolved Resolved trim_column Trim Front End of Column column_check->trim_column reinstall_column Check & Correct Column Installation Depth trim_column->reinstall_column method_check Step 3: Review GC Method reinstall_column->method_check Issue Persists reinstall_column->resolved Resolved optimize_temp Optimize Initial Oven Temp & Ramp Rate method_check->optimize_temp optimize_flow Verify & Adjust Carrier Gas Flow Rate optimize_temp->optimize_flow optimize_flow->resolved Resolved

Caption: A workflow diagram for troubleshooting peak splitting in the GC-MS analysis of this compound.

Data Presentation

The following tables provide suggested starting parameters for the GC-MS analysis of this compound. These may require optimization for your specific instrument and sample matrix.

Table 1: Suggested GC-MS Method Parameters

ParameterRecommended SettingNotes
GC System
Injection ModeSplitless or Split (10:1)Choose based on required sensitivity.[4]
Inlet Temperature250 °C
Injection Volume1 µLReduce if column overload is suspected.[1]
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/minAn optimal flow rate ensures sharp peaks.[18]
Oven Program
Initial Temperature60 °C (hold for 1 min)Adjust based on solvent boiling point.[5][15]
Temperature Ramp15 °C/min to 280 °CA faster ramp can improve peak shape.[16]
Final HoldHold at 280 °C for 2 min
MS System
Ionization ModeElectron Ionization (EI)
Ion Source Temp230 °C
Quadrupole Temp150 °C
Scan Rangem/z 40-300

Experimental Protocols

Protocol 1: Inlet Maintenance

This protocol outlines the steps for routine maintenance of the GC inlet to prevent issues like peak splitting.

  • Cool Down the Inlet: Before performing any maintenance, ensure the GC inlet has cooled to a safe temperature.

  • Remove the Column: Carefully remove the analytical column from the inlet.

  • Replace the Septum: Using clean forceps, remove the old septum and replace it with a new one. Avoid touching the septum with bare hands.

  • Replace the Inlet Liner:

    • Unscrew the inlet retaining nut.

    • Carefully remove the old liner.

    • Inspect the liner for any visible contamination. It is generally recommended to replace the liner rather than cleaning and reusing it, as cleaning can damage the deactivation layer.

    • Insert a new, deactivated liner. If using a liner with glass wool, ensure the wool is properly positioned.

    • Replace the O-ring if it appears worn or damaged.

  • Reinstall the Column: Reinstall the column to the correct depth as specified by the instrument manufacturer.

  • Leak Check: After reassembly, perform a leak check to ensure all connections are secure.

Protocol 2: Column Trimming

This protocol describes how to trim the front end of a capillary GC column to remove contamination.

  • Cool Down the Oven: Ensure the GC oven is at room temperature.

  • Remove the Column: Carefully disconnect the column from the inlet.

  • Perform a Clean Cut: Using a ceramic scoring wafer or a capillary column cutting tool, score the column about 10-20 cm from the inlet end.

  • Break the Column: Gently flex the column at the score to create a clean, 90-degree break.

  • Inspect the Cut: Use a magnifying glass to inspect the cut and ensure it is clean and square. A poor cut can itself cause peak shape problems.[5]

  • Reinstall the Column: Reinstall the trimmed column into the inlet, ensuring the correct installation depth.

  • Condition the Column: After installation, it is good practice to briefly condition the column by heating it to a moderate temperature under carrier gas flow to remove any oxygen that may have entered.

References

Technical Support Center: Optimizing 1-Bromononane-d4-1 Internal Standard Injection Volume

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the use of 1-Bromononane-d4-1 as an internal standard (IS) in your chromatographic analyses. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for achieving accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

A1: this compound is a deuterated form of 1-bromononane. In quantitative analysis, particularly with mass spectrometry-based methods like GC-MS or LC-MS, it serves as an internal reference.[1][2] Since it is chemically almost identical to the non-deuterated analyte, it behaves similarly during sample preparation and analysis, compensating for variations in extraction recovery, matrix effects, and instrument response.[1][2][3] By adding a known amount of this compound to all samples and standards, quantification is based on the ratio of the analyte's signal to the internal standard's signal, leading to more accurate and precise results.[2][4]

Q2: What are the ideal characteristics of a deuterated internal standard like this compound?

A2: For reliable quantification, a deuterated internal standard should have high chemical and isotopic purity (typically >99% and ≥98% respectively).[1] A sufficient number of deuterium atoms (in this case, four) helps to clearly resolve its mass-to-charge ratio (m/z) from the natural isotopic distribution of the analyte, preventing interference.[1] The deuterium labels should be in stable, non-exchangeable positions on the molecule.[1]

Q3: Can this compound have a different retention time than the non-deuterated analyte?

A3: Yes, it is a known phenomenon for deuterated compounds to have slightly different retention times compared to their non-deuterated counterparts, which is known as the "chromatographic isotope effect".[5] Typically, deuterated compounds may elute slightly earlier.[5] While identical retention times are not always achievable, the goal is to have them co-elute as closely as possible and be consistently resolved from other matrix components.[5]

Q4: How do I choose the right concentration for my this compound internal standard solution?

A4: The concentration of the internal standard should be similar to that of the target analyte in your samples.[4] A good starting point is to select a concentration that provides a peak area ratio of approximately 1:1 for the analyte concentration in the middle of your calibration range. The goal is to have a strong, reproducible signal for the internal standard without saturating the detector.

Troubleshooting Guide

This section addresses common issues you may encounter when optimizing the injection volume for this compound.

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Fronting or Tailing) Injection Volume Too Large: Overloading the column can lead to peak distortion.[6][7]Gradually decrease the injection volume. A general guideline is to keep the injection volume between 1-5% of the total column volume.[7][8]
Inappropriate Sample Solvent: If the sample solvent is much stronger than the initial mobile phase (in LC) or has a significantly different polarity, it can cause peak distortion.Ensure the sample solvent is compatible with and ideally matches the initial mobile phase conditions.[7]
Column Contamination or Degradation: Active sites on the column can cause peak tailing.[5]Clean or replace the column.
High Variability in Results Inconsistent Injection Volume: While the internal standard is meant to correct for this, large variations can still impact precision.[9][10]Ensure the autosampler is functioning correctly and performing routine maintenance.
Matrix Effects: Differential ion suppression or enhancement between the analyte and the internal standard.[11]Modify the chromatographic method to better separate the analytes from matrix interferences. Consider further sample cleanup.
Isotopic Exchange: Loss of deuterium atoms from the internal standard.[11]Ensure the internal standard is stored in a non-aqueous solvent if possible and minimize its time in an aqueous matrix before analysis.[11]
Low Signal Intensity for Internal Standard Injection Volume Too Low: Insufficient amount of internal standard being introduced into the system.Incrementally increase the injection volume while monitoring for peak shape degradation.
Low Concentration of IS Solution: The prepared internal standard solution may be too dilute.Prepare a more concentrated stock solution of the internal standard.
Detector Saturation (Flat-topped peaks) Injection Volume Too High: Exceeding the linear range of the detector.Reduce the injection volume.
Concentration of IS Solution Too High: The internal standard solution is overly concentrated.Dilute the internal standard solution.

Experimental Protocols

Protocol 1: Determining the Optimal Injection Volume

Objective: To find the injection volume that provides the best balance between signal intensity and peak shape for this compound.

Methodology:

  • Prepare a Standard Solution: Prepare a solution containing a mid-range concentration of your analyte and the chosen concentration of this compound.

  • Inject a Series of Volumes: Inject increasing volumes of the standard solution (e.g., 1 µL, 2 µL, 5 µL, 10 µL, 15 µL).

  • Monitor Peak Shape and Response: For each injection, carefully observe the peak shape of both the analyte and the internal standard. Look for signs of fronting, tailing, or splitting.

  • Plot Response vs. Injection Volume: Create a plot of the peak area for this compound against the injection volume. The response should be linear. The optimal injection volume will be the highest volume that maintains good peak shape and linearity.

Protocol 2: Verifying the Linear Range

Objective: To ensure that the detector response for both the analyte and this compound is linear over the desired concentration range at the optimized injection volume.

Methodology:

  • Prepare Calibration Standards: Prepare a series of calibration standards with varying concentrations of the analyte and a constant concentration of this compound.

  • Inject Standards: Inject the calibration standards using the optimized injection volume determined in Protocol 1.

  • Construct a Calibration Curve: Plot the peak area ratio (Analyte Area / IS Area) against the analyte concentration.

  • Assess Linearity: Calculate the coefficient of determination (R²). A value of >0.99 is generally considered to indicate good linearity. Visually inspect the curve for any deviation from a straight line, which could indicate detector saturation at higher concentrations.

Data Presentation

Table 1: Example Data for Injection Volume Optimization

Injection Volume (µL)This compound Peak AreaPeak Shape Observation
150,000Symmetrical
2105,000Symmetrical
5260,000Symmetrical
10515,000Slight Fronting
15750,000Pronounced Fronting

Based on this example data, an injection volume of 5 µL would be optimal.

Table 2: Example Calibration Curve Data

Analyte Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio
12,500255,0000.010
512,600258,0000.049
1025,500253,0000.101
2563,000256,0000.246
50127,000254,0000.500
100252,000255,0000.988

This data would yield a linear calibration curve with an R² value close to 1.000.

Visualization

InjectionVolumeOptimization start Start: Prepare Analyte + IS Solution inject_series Inject Increasing Volumes (e.g., 1, 2, 5, 10, 15 µL) start->inject_series observe_peak Observe Peak Shape and Response inject_series->observe_peak is_peak_good Is Peak Shape Acceptable? observe_peak->is_peak_good is_linear Is Response Linear? is_peak_good->is_linear Yes decrease_volume Decrease Injection Volume is_peak_good->decrease_volume No select_volume Select Highest Volume with Good Peak Shape and Linearity is_linear->select_volume Yes troubleshoot_linearity Troubleshoot Linearity Issue (e.g., Detector Saturation) is_linear->troubleshoot_linearity No end End: Optimal Injection Volume Determined select_volume->end decrease_volume->inject_series troubleshoot_linearity->inject_series

Caption: Workflow for optimizing injection volume.

References

Technical Support Center: Addressing Matrix Effects with 1-Bromononane-d4-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Bromononane-d4-1 as an internal standard to address matrix effects in complex samples during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in quantitative analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte due to co-eluting compounds from the sample matrix.[1][2] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement).[1][2] These effects are a significant concern because they can negatively impact the accuracy, precision, and sensitivity of an analytical method, leading to erroneous quantification of the analyte.[3][4][5] Common interfering components in complex biological matrices include salts, lipids, and proteins.[1][6]

Q2: How is this compound intended to correct for matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). SIL-IS are considered the gold standard for compensating for matrix effects.[1][3][7][8] Because this compound is chemically and structurally very similar to the non-polar, lipophilic analytes it is designed to be paired with, it is expected to co-elute and experience similar ionization suppression or enhancement.[9] By adding a known amount of this compound to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification.[9] This ratiometric measurement helps to normalize variations in signal intensity caused by matrix effects, leading to more accurate and precise results.[9][10]

Q3: For which types of analytes is this compound a suitable internal standard?

A3: Due to its non-polar and lipophilic nature, this compound is an excellent internal standard for non-polar or lipophilic analytes.[9] It is expected to mimic the behavior of these types of compounds during sample extraction and chromatographic analysis.[9]

Troubleshooting Guide

Issue 1: Inconsistent or inaccurate results despite using this compound.

This is a common issue and can arise from several factors. The following workflow can help diagnose the problem.

A Inconsistent Results Observed B Verify Co-elution of Analyte and this compound A->B C Do they co-elute? B->C D Quantify Matrix Effect (Post-Extraction Spike Experiment) C->D Yes H Modify Chromatographic Conditions (e.g., gradient, column) C->H No E Is the IS-Normalized Matrix Factor close to 1.0? D->E I Potential Differential Matrix Effects E->I No J Problem Resolved E->J Yes F Optimize Sample Preparation (e.g., LLE, SPE) G Consider Matrix-Matched Calibrators F->G H->B I->F A Low or Absent Signal B Perform Post-Column Infusion Experiment A->B F Check Instrument Parameters (e.g., ionization source settings) A->F C Identify Regions of Ion Suppression B->C D Adjust Chromatography to Move Analyte Peak C->D E Enhance Sample Cleanup (SPE, LLE) C->E G Signal Restored D->G E->G F->G

References

Preventing contamination when using 1-Bromononane-d4-1.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Bromononane-d4-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing contamination and to offer troubleshooting solutions for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a deuterated version of 1-bromononane, a colorless liquid alkyl halide.[1][2] In laboratory settings, it is primarily used as an internal standard in analytical chemistry, particularly in quantitative analysis using gas chromatography-mass spectrometry (GC-MS).[3][4] The deuterium labeling allows it to be distinguished from its non-deuterated analog by mass spectrometry, making it an excellent tool for correcting variations during sample preparation and analysis.[4][5]

Q2: What are the critical storage and handling procedures to maintain the purity of this compound?

To prevent contamination and degradation, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] It is incompatible with strong oxidizing agents and strong bases.[1][6] Always handle the compound within a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid exposure to heat, sparks, and open flames.

Q3: What are the common sources of contamination when working with this compound?

Contamination can arise from several sources, including:

  • Cross-contamination: Unintended transfer from other samples or reagents.[7] This can occur from improperly cleaned glassware, shared equipment, or poor handling techniques.[8]

  • Environmental Exposure: Absorption of moisture or other volatile organic compounds from the laboratory air if the container is not properly sealed.[9]

  • Solvent Impurities: Using solvents that contain impurities can introduce contaminants into your sample.[10]

  • Isotopic Exchange: In certain chemical environments, the deuterium atoms could potentially exchange with protons, although this is less common for C-D bonds.

Q4: How can I verify the isotopic purity of my this compound standard?

The isotopic purity of this compound can be verified using mass spectrometry. The mass spectrum will show a distinct isotopic pattern for the molecule and its fragments. For a d4-labeled compound, the molecular ion peak will be shifted by approximately 4 mass units compared to the unlabeled compound. The abundance of the M+4 peak relative to the M peak is a measure of its isotopic enrichment. Manufacturers typically provide a certificate of analysis with the specified isotopic purity.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in GC-MS analysis Contamination of the sample or standard.- Review handling and storage procedures. - Use fresh, high-purity solvents. - Clean all glassware and equipment thoroughly.[12] - Run a blank analysis of the solvent and system to identify background contamination.
Poor chromatographic peak shape Incompatibility between the injection solvent and the mobile phase (for LC-MS) or improper GC conditions.- Ensure the standard is fully dissolved in a solvent compatible with the analytical method.[13] - For GC-MS, optimize the oven temperature program and injector temperature.[3]
Low signal intensity of the standard - Improper instrument settings. - Degradation of the standard.- For LC-MS, consider using Atmospheric Pressure Chemical Ionization (APCI) as it is better suited for non-polar compounds.[13] - For GC-MS, ensure the ionization mode and mass range are appropriate.[3] - Check the expiration date of the standard and verify proper storage conditions were maintained.
Inconsistent analytical results - Inaccurate spiking of the internal standard. - Variability in sample preparation.- Use calibrated micropipettes for adding the internal standard. - Develop and strictly follow a standardized sample preparation protocol.[8]

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound for GC-MS Analysis
  • Materials:

    • This compound

    • High-purity solvent (e.g., methanol, hexane)

    • Volumetric flasks (Class A)

    • Calibrated micropipettes

  • Procedure:

    • Allow the sealed vial of this compound to equilibrate to room temperature before opening.

    • In a chemical fume hood, accurately prepare a stock solution by dissolving a known amount of this compound in a suitable high-purity solvent within a volumetric flask.[5]

    • Prepare a series of working standard solutions by performing serial dilutions of the stock solution.[5]

    • Store all solutions in tightly sealed, clearly labeled amber glass vials at the recommended temperature to prevent photodegradation and solvent evaporation.

Protocol 2: Sample Spiking and Extraction for Environmental Analysis
  • Sample Preparation:

    • Homogenize the sample matrix (e.g., water, soil) thoroughly.

  • Spiking:

    • To a known volume or weight of the sample, add a precise volume of a this compound working standard solution using a calibrated micropipette.[3] The amount added should result in a concentration that is detectable and within the linear range of the instrument.

  • Extraction:

    • Liquid-Liquid Extraction (for water samples):

      • Transfer the spiked water sample to a separatory funnel.

      • Add a suitable organic solvent (e.g., dichloromethane).

      • Shake vigorously, venting frequently.

      • Allow the layers to separate and collect the organic layer.

      • Repeat the extraction two more times with fresh solvent.

      • Combine the organic extracts.[3]

    • Soxhlet Extraction (for solid samples):

      • Place the spiked solid sample in a Soxhlet thimble.

      • Extract with a suitable solvent (e.g., hexane/acetone mixture) for an extended period (16-24 hours).[3]

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through anhydrous sodium sulfate.

    • Concentrate the extract to a final volume using a gentle stream of nitrogen or a rotary evaporator.[3]

  • Analysis:

    • Inject an aliquot of the concentrated extract into the GC-MS system.[3]

Visual Guides

Contamination_Prevention_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal A Wear Appropriate PPE C Prepare Standards in Fume Hood A->C B Use Calibrated Equipment B->C D Use Sterile/Clean Glassware C->D E Avoid Cross-Contamination D->E F Seal Containers Promptly E->F G Store in Cool, Dry, Ventilated Area F->G I Dispose of Waste Properly F->I H Segregate from Incompatibles G->H

Caption: Workflow for preventing contamination.

Troubleshooting_Logic Start Inconsistent Results or Contamination Suspected Check_Handling Review Handling & Storage Procedures Start->Check_Handling Run_Blank Analyze Solvent Blank Start->Run_Blank Check_Purity Verify Standard Purity Start->Check_Purity Clean_System Clean Instrument & Glassware Check_Handling->Clean_System Run_Blank->Clean_System Prepare_Fresh Prepare Fresh Standards Check_Purity->Prepare_Fresh Reanalyze Re-analyze Sample Clean_System->Reanalyze Prepare_Fresh->Reanalyze Problem_Solved Problem Resolved Reanalyze->Problem_Solved

Caption: Logical troubleshooting flow.

References

Column selection for optimal separation of 1-Bromononane-d4-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in the optimal gas chromatographic (GC) separation of 1-Bromononane-d4-1.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting GC column for the separation of this compound?

For the analysis of this compound, a non-polar or low-polarity capillary column is recommended as a starting point.[1][2] A column with a (5%-Phenyl)-methylpolysiloxane stationary phase is a very common and effective choice.[2] These columns separate compounds primarily based on their boiling points.[3][4]

Q2: Why is a low-polarity stationary phase the best choice?

The selection of a stationary phase is the most critical factor for achieving good separation.[5][6] The guiding principle is "like dissolves like," where non-polar columns are best suited for analyzing non-polar compounds like 1-Bromononane, which is an alkyl halide.[6][7] This choice generally results in an elution order that follows the boiling points of the analytes.[7] For halogenated compounds specifically, stationary phases like polydimethyl siloxane are known to be effective.[3]

Q3: Will the deuterated compound (this compound) elute before or after its non-deuterated analog?

On non-polar stationary phases, heavier isotopic compounds often elute earlier than their lighter counterparts.[8] This phenomenon is known as the "inverse isotope effect."[9] Therefore, it is expected that this compound will elute slightly before any non-deuterated 1-Bromononane.

Q4: What are the ideal column dimensions and how do they affect my separation?

Besides the stationary phase, column dimensions—internal diameter (I.D.), film thickness, and length—are crucial for optimizing your results. A 30-meter column is often the best choice, providing a good balance of resolution and analysis time.[6][10]

ParameterRecommendation for this compoundEffect on Separation
Stationary Phase Low-polarity, e.g., DB-5ms or equivalentPrimary factor for selectivity . "Like dissolves like" principle ensures good interaction and separation.[5][7]
Column Length 30 mProvides a good balance of resolution, analysis time, and pressure.[6][10] Longer columns increase resolution but also analysis time.
Internal Diameter (I.D.) 0.25 mmOffers the best compromise between separation efficiency and sample loading capacity.[6][10]
Film Thickness 0.25 µmStandard thickness suitable for semi-volatile compounds. Thinner films can provide sharper peaks and less bleed.[6][11]

Q5: How can I be sure my sample preparation is not causing issues?

Sample preparation is a critical step. This compound must be fully dissolved in the injection solvent, and the solvent should be compatible with your GC system.[12] For complex sample matrices, techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can be used to clean up the sample and concentrate the analyte.[13][14] The use of a deuterated internal standard like this compound is designed to compensate for analyte loss during these preparation steps.[1][14]

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Active Sites: The column or inlet liner may have active sites causing unwanted interactions.Clean or replace the inlet liner.[15] Use a high-quality, inert column. If the problem persists, trim the first few inches off the column inlet.[15]
Polarity Mismatch: The analyte may have interactions if the stationary phase is not ideal.Confirm the use of a non-polar or low-polarity column.
Low or No Signal Leak in the System: A leak in the injector can reduce the amount of sample reaching the column.Perform a leak check of the injector and gas lines.[15]
Sample Concentration: The analyte concentration may be too low.Verify the sample and standard concentrations.[15]
Incorrect Detector Settings: The detector may not be properly configured or turned on.Ensure the detector is on and settings are appropriate for the expected concentration.[15]
Ghost or Extra Peaks Contamination: The syringe, inlet, or column could be contaminated from previous injections.Run a blank solvent injection to confirm contamination.[16] Clean the injector and bake out the column.[15]
Septum Bleed: Particles from an old or over-tightened septum can enter the inlet.Replace the septum.[16]
Poor Resolution Improper Flow Rate: The carrier gas flow rate may not be optimal for the column dimensions.Optimize the carrier gas flow rate (linear velocity) for your column I.D.
Incorrect Oven Temperature Program: The temperature ramp may be too fast.Decrease the oven ramp rate to allow for better separation.
Baseline Instability Column Bleed: Operating the column above its maximum temperature limit can cause the stationary phase to degrade.Check the maximum operating temperature for your column and ensure the method does not exceed it.[15]
Contaminated Carrier Gas: The carrier gas may be contaminated with oxygen or other impurities.Ensure high-purity carrier gas is used and that oxygen traps are installed and functional.[15]

Experimental Protocols

General Protocol for GC-MS Analysis of this compound

This protocol provides a starting point and should be optimized for your specific instrumentation and application.[14]

1. Preparation of Standard Solutions

  • Internal Standard (IS) Stock Solution: Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol or dichloromethane to create a 1 mg/mL solution.[2][14]

  • Analyte Stock Solution (for calibration): Prepare a stock solution of the non-deuterated 1-Bromononane standard in the same manner.[2][14]

  • Working Calibration Standards: Create a series of calibration standards by diluting the analyte stock solution. Spike each standard with the IS stock solution to a consistent final concentration (e.g., 1 µg/mL).[2]

2. Sample Preparation (using Liquid-Liquid Extraction)

  • To a 1-liter water sample, add a known amount of the this compound internal standard solution.[1]

  • Transfer the spiked sample to a 2-liter separatory funnel.

  • Add 60 mL of dichloromethane, shake vigorously for 2 minutes, and allow the layers to separate.[1][13]

  • Collect the organic (bottom) layer. Repeat the extraction twice more with fresh solvent.[1][13]

  • Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.[1]

  • Concentrate the final extract to 1 mL under a gentle stream of nitrogen. The sample is ready for injection.

3. Recommended GC-MS Parameters

ParameterRecommended SettingNotes
GC System Gas Chromatograph with Mass Spectrometer (GC-MS)
Column DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm filmA low-polarity column is ideal.[1][2]
Injection Mode SplitlessSuitable for trace analysis.
Injector Temp. 250 °C
Carrier Gas Helium
Oven Program 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)This is a starting point and should be optimized.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)For highest sensitivity and selectivity.
Ions to Monitor 1-Bromononane: m/z 206, 208; This compound: m/z 210, 212Brominated compounds show characteristic isotopic patterns (⁷⁹Br and ⁸¹Br).[14]

Visualizations

Diagram 1: GC Column Selection Workflow A Identify Analyte Properties (this compound: Non-polar alkyl halide) B Select Stationary Phase ('Like dissolves like') A->B C Choose a Low-Polarity Phase (e.g., 5% Phenyl Polysiloxane) B->C D Select Column Dimensions C->D E Length: 30 m (Balance of speed & resolution) D->E F I.D.: 0.25 mm (Good efficiency & capacity) D->F G Film: 0.25 µm (Standard for semi-volatiles) D->G H Optimize Method (Temperature Program, Flow Rate) E->H F->H G->H

Diagram 1: A workflow for selecting the optimal GC column.

Diagram 2: General Experimental Workflow A Prepare Standards (Analyte & Internal Standard) G Data Processing (Integration & Calibration) A->G B Sample Collection C Spike Sample with Internal Standard (this compound) B->C D Extraction (e.g., LLE or SPE) C->D E Concentration & Solvent Exchange D->E F GC-MS Analysis E->F F->G H Final Quantification G->H

Diagram 2: A typical workflow for quantitative analysis.

References

Linearity issues in calibration curves using 1-Bromononane-d4-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromononane-d4-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during their experiments, with a specific focus on linearity problems in calibration curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

A1: this compound is a deuterated form of 1-bromononane, meaning some hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] Deuterated standards are considered the "gold standard" because their chemical and physical properties are nearly identical to the non-deuterated analyte of interest.[1] This similarity ensures that the internal standard behaves like the analyte during sample preparation, extraction, and analysis, effectively compensating for variations in sample handling, injection volume, and instrument response.[2][3] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[1][2]

Q2: What are the common causes of non-linearity in calibration curves when using this compound?

A2: Non-linearity in calibration curves can arise from several factors, which can be broadly categorized as issues related to the standards, the instrument, or the sample matrix.[4][5] Common causes include:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, meaning it cannot accurately register the increasing number of ions, leading to a plateau in the calibration curve.[6][7][8][9]

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of the analyte and/or the internal standard, causing ion suppression or enhancement.[10] If the matrix affects the analyte and the deuterated standard differently, it can lead to non-linearity.[10][11]

  • Errors in Standard Preparation: Inaccurate preparation of stock solutions or serial dilutions of calibration standards is a frequent source of non-linear curves.[4]

  • Analyte Adsorption: Active sites in the GC inlet liner or column can adsorb the analyte, particularly at low concentrations, resulting in a non-linear response.[4][12]

  • Inappropriate Calibration Range: The selected concentration range for the calibration standards may exceed the linear dynamic range of the analytical method.[4][13]

Q3: How can I determine if my detector is saturated?

A3: Detector saturation can be identified by several indicators. A common sign is a "flat-top" or truncated peak shape in the chromatogram for high-concentration standards.[6][9] Another indication is a deviation from linearity at the upper end of the calibration curve, where the response no longer increases proportionally with concentration.[6][8] Plotting the instrument response against the concentration should reveal this plateau effect.

Q4: Can deuterated internal standards like this compound always correct for matrix effects?

A4: While deuterated internal standards are highly effective, they may not always perfectly correct for matrix effects.[11] For optimal correction, the analyte and the internal standard must co-elute perfectly.[14] A slight difference in retention time can expose them to different co-eluting matrix components, leading to differential ion suppression or enhancement and, consequently, inaccurate results.[10][11][15]

Troubleshooting Guide: Linearity Issues

This guide provides a systematic approach to diagnosing and resolving non-linearity in your calibration curves when using this compound.

Problem: Poor Linearity (R² < 0.99)

Step 1: Visually Inspect the Calibration Curve and Residuals

  • Action: Plot the response ratio (analyte peak area / IS peak area) against the concentration. Also, generate a residual plot.

  • Interpretation: A non-linear trend may be obvious even with a high R² value.[4] A random distribution of residuals around zero indicates a good linear fit, while a pattern in the residuals suggests non-linearity.[4][16]

Step 2: Verify the Integrity of Calibration Standards

  • Action: Prepare a fresh set of calibration standards, paying close attention to accurate weighing and dilution steps. If possible, have another analyst prepare a set to rule out technique-specific errors.[4]

  • Rationale: Errors in standard preparation are a common and easily correctable cause of non-linearity.[4]

Step 3: Investigate Potential Instrumental Issues

  • GC-MS System:

    • Injector: Check for active sites in the injector liner, which can cause analyte adsorption at low concentrations. Consider using a deactivated liner.[4][12] Ensure consistent injection volumes.[4]

    • Column: Peak tailing, especially at low concentrations, can indicate column degradation or active sites.

  • LC-MS System:

    • Chromatography: Ensure complete co-elution of the analyte and this compound. A slight separation can lead to differential matrix effects.[15]

  • Mass Spectrometer Detector:

    • Saturation: If the curve is linear at low concentrations but flattens at high concentrations, detector saturation is likely.[17][18]

    • Solution: Dilute the high-concentration standards and samples to fall within the linear range of the detector.[13] Alternatively, adjust MS parameters to reduce sensitivity.[17]

Step 4: Evaluate Matrix Effects

  • Action: Prepare matrix-matched calibration standards by spiking a blank matrix with the same concentrations as your solvent-based standards. Analyze both sets of standards.[4]

  • Interpretation: A significant difference between the slopes of the solvent-based and matrix-matched curves indicates the presence of matrix effects.

  • Solution: If matrix effects are confirmed, optimizing sample preparation to remove interfering components is crucial. Techniques like solid-phase extraction (SPE) can be more effective than liquid-liquid extraction (LLE) at reducing matrix interferences.[19]

Data Presentation

The following table summarizes hypothetical performance data for calibration curves of a target analyte using this compound as an internal standard under different conditions.

ConditionConcentration Range (ng/mL)Correlation Coefficient (R²)% Recovery (at mid-range)Observations
Optimal 1 - 10000.99898%Linear across the entire range.
Detector Saturation 1 - 50000.98595%Non-linear at concentrations > 2000 ng/mL.
Matrix Effects (LLE) 1 - 10000.99185%Some deviation from linearity at lower concentrations.
Matrix Effects (SPE) 1 - 10000.99796%Improved linearity and recovery after enhanced sample cleanup.
Standard Prep Error 1 - 10000.979105%Inconsistent and non-linear response across the range.

Experimental Protocols

Protocol: Preparation of Calibration Curve Standards for GC-MS Analysis

This protocol outlines the steps for generating a calibration curve for the quantification of a target analyte using this compound as an internal standard.

1. Preparation of Stock Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the analyte into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., methanol).[1]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the same solvent.[2]

2. Preparation of Working Solutions:

  • Analyte Working Solution (e.g., 10 µg/mL): Dilute the Analyte Stock Solution to an appropriate intermediate concentration.

  • Internal Standard Working Solution (e.g., 5 µg/mL): Dilute the Internal Standard Stock Solution to a concentration that will yield a consistent and robust detector response.

3. Preparation of Calibration Standards:

  • Prepare a series of calibration standards by performing serial dilutions of the Analyte Working Solution to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • To each calibration standard, add a constant volume of the Internal Standard Working Solution to achieve a fixed final concentration (e.g., 100 ng/mL).

4. Sample Preparation (Example using Solid-Phase Extraction):

  • Spike a known volume of the sample with the Internal Standard Working Solution to the same final concentration as the calibration standards.[19]

  • Condition an appropriate SPE cartridge (e.g., C18) with a suitable solvent.[2]

  • Load the spiked sample onto the cartridge.

  • Wash the cartridge to remove interfering matrix components.

  • Elute the analyte and internal standard with an appropriate elution solvent.

  • Concentrate the eluate if necessary and reconstitute in a solvent compatible with the GC-MS system.[2]

5. GC-MS Analysis:

  • Analyze the prepared calibration standards and samples using a validated GC-MS method.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Apply a linear regression model to the calibration data. A coefficient of determination (R²) greater than 0.99 is generally considered to indicate good linearity.[1]

Visualization

G cluster_0 Troubleshooting Workflow for Calibration Curve Non-Linearity cluster_1 Investigate Instrument cluster_2 Evaluate Matrix Effects start Poor Linearity Observed (R² < 0.99) check_standards Prepare Fresh Calibration Standards start->check_standards reanalyze Re-analyze Standards check_standards->reanalyze linearity_ok Linearity Acceptable? reanalyze->linearity_ok problem_solved Problem Solved linearity_ok->problem_solved Yes check_instrument Check for Detector Saturation, Injector/Column Activity linearity_ok->check_instrument No check_matrix Analyze Matrix-Matched Standards linearity_ok->check_matrix No, Instrument OK adjust_instrument Adjust Instrument Parameters (e.g., Dilute High Standards) check_instrument->adjust_instrument adjust_instrument->reanalyze optimize_cleanup Optimize Sample Cleanup (e.g., SPE) check_matrix->optimize_cleanup optimize_cleanup->reanalyze

Caption: Troubleshooting decision tree for addressing calibration curve linearity issues.

References

Common pitfalls in using deuterated standards like 1-Bromononane-d4-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the use of deuterated standards. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of deuterated internal standards, with a specific focus on compounds like 1-Bromononane-d4-1.

Frequently Asked Questions (FAQs)

Q1: What are the most common pitfalls when using deuterated internal standards like this compound?

The most frequently encountered issues include:

  • Isotopic Exchange (H/D Exchange): The replacement of deuterium atoms on your standard with hydrogen atoms from the surrounding environment (e.g., sample matrix, solvents). This can lead to a decreased signal for the deuterated standard and an overestimation of the native analyte.

  • Chromatographic Shift (Isotope Effect): Deuterated standards may have slightly different retention times compared to their non-deuterated counterparts.[1] This can result in differential matrix effects, where the analyte and the internal standard experience varying levels of ion suppression or enhancement.

  • Purity Issues: The presence of unlabeled analyte as an impurity in the deuterated standard can artificially inflate the analyte's signal, leading to inaccurate quantification.[2]

  • In-source Instability: The deuterated standard might exhibit different fragmentation patterns or stability in the mass spectrometer's ion source compared to the analyte.

Q2: Why is the isotopic purity of this compound critical for my analysis?

High isotopic purity (typically ≥98%) is crucial for accurate quantification. If the deuterated standard contains a significant amount of the unlabeled 1-Bromononane, it will contribute to the signal of the analyte, leading to an overestimation of its concentration. This is particularly problematic at low analyte concentrations.

Q3: Can the position of the deuterium labels on a molecule like this compound affect its stability?

Absolutely. The stability of deuterium labels is highly dependent on their position within the molecule. For this compound, the deuterium atoms are typically on the first carbon, which is generally a stable position. However, deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.

Q4: I am observing a low signal for this compound in my LC-MS analysis. What could be the cause?

For non-polar compounds like 1-Bromononane, the choice of ionization technique is critical. Electrospray ionization (ESI) is often inefficient for such molecules. Atmospheric Pressure Chemical Ionization (APCI) is generally more suitable for non-polar analytes and can significantly improve signal intensity.[3] Additionally, ensure that the solvent used for sample preparation is appropriate to maintain the solubility of this non-polar compound.

Troubleshooting Guides

Issue 1: Inconsistent or Decreasing Internal Standard Response

Symptoms:

  • The peak area of this compound is not consistent across your sample batch.

  • A gradual decrease in the internal standard response is observed over the analytical run.

Troubleshooting Workflow:

G Troubleshooting Inconsistent Internal Standard Response start Inconsistent IS Response check_stability Assess Isotopic Stability (Protocol 1) start->check_stability check_purity Verify Isotopic Purity (Protocol 2) start->check_purity check_matrix Evaluate Matrix Effects start->check_matrix check_instrument Investigate Instrument Performance start->check_instrument solution_stability Modify Sample/Mobile Phase pH Store Samples at Low Temperature check_stability->solution_stability Exchange Observed solution_purity Contact Supplier for Higher Purity Batch Correct for Impurity Contribution check_purity->solution_purity Impurity Detected solution_matrix Improve Sample Cleanup Optimize Chromatography check_matrix->solution_matrix Suppression/Enhancement Observed solution_instrument Check for Leaks Clean Ion Source check_instrument->solution_instrument Performance Issues G Troubleshooting Chromatographic Shift start Retention Time Shift Observed confirm_shift Confirm Shift is Consistent start->confirm_shift optimize_gc Optimize GC/LC Method confirm_shift->optimize_gc Consistent Shift accept_shift Accept Minor, Consistent Shift and Validate Method confirm_shift->accept_shift Shift is Minor & Reproducible modify_gradient Modify Temperature/Solvent Gradient optimize_gc->modify_gradient change_column Consider a Different Column Chemistry optimize_gc->change_column assess_matrix Assess Impact on Matrix Effects revalidate Re-validate Method with Optimized Conditions assess_matrix->revalidate Improved Co-elution modify_gradient->assess_matrix change_column->assess_matrix

References

GC-MS maintenance for consistent 1-Bromononane-d4-1 analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable analysis of 1-Bromononane-d4-1 using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues researchers, scientists, and drug development professionals may encounter during their experiments.

Q1: What is a recommended preventative maintenance schedule for a GC-MS system used for routine this compound analysis?

A proactive approach to maintenance is crucial for minimizing instrument downtime and ensuring consistent results.[1][2] The frequency of maintenance can vary based on sample cleanliness and instrument usage.[1][3] A general schedule is outlined below.

Table 1: Recommended GC-MS Preventative Maintenance Schedule

ComponentFrequencyAction & Comments
Inlet
SeptumDaily to WeeklyInspect for holes or leaks. Replace if signs of deterioration are visible to prevent leaks and sample loss.[3][4]
Inlet LinerWeekly to MonthlyCheck for visible dirt or residue. Replace to prevent peak tailing and loss of sensitivity.[2][3] Schedule depends on sample matrix; dirty samples may require replacement every two weeks.[1]
Liner O-ringsMonthlyReplace with the liner or when signs of wear appear to ensure a proper seal.[3]
Gold/Stainless Steel SealMonthlyCheck for scratches or contamination and replace if dirty to prevent leaks and sample degradation.[3]
Column
Front-end MaintenanceWeekly to MonthlyTrim 0.5 to 1 meter from the front of the column if experiencing chromatographic issues like peak tailing or retention time shifts.[3]
MS Detector
Autotune (PFTBA)Daily/As NeededPerform daily or as needed to check system performance and ensure mass accuracy. A proper tune can indicate hardware status before venting.[5]
Ion Source CleaningAs NeededClean when performance deteriorates (e.g., loss of sensitivity, poor tuning). Frequency is highly application-dependent, ranging from monthly for complex matrices to annually for clean samples.[3][6][7]
Vacuum System
Foreline Pump OilEvery 6-12 MonthsCheck fluid weekly. Change when it becomes discolored or every 6-12 months to ensure optimal vacuum performance.[3][7]
Gas System
Gas Purifiers/TrapsEvery 6-12 MonthsReplace based on capacity and gas grade to protect the column and detector from oxygen, moisture, and hydrocarbons.[3][8]

Q2: We are performing a system suitability test (SST) before our sample sequence. What are the key parameters and their typical acceptance criteria?

A system suitability test (SST) is essential to verify that the chromatographic system is adequate for the intended analysis before injecting samples.[9][10]

Table 2: Key System Suitability Test (SST) Parameters

ParameterPurposeGeneral Acceptance Criteria
Retention Time (RT) Confirms analyte elution and system stability.Typically within ±2% of the established RT.
Peak Asymmetry/Tailing Factor (T) Measures peak symmetry. Tailing can indicate active sites in the inlet or column.[9]0.8 - 1.8.[9] Values outside this range may suggest the need for inlet or column maintenance.
Resolution (R) Ensures separation between the analyte and any closely eluting peaks or interferents.R > 1.5 between adjacent peaks.[9]
Theoretical Plates (N) Measures column efficiency and peak sharpness.Should be consistent with the column's specifications and historical performance. A significant drop indicates column degradation.
Signal-to-Noise Ratio (S/N) Determines the limit of detection and ensures adequate sensitivity.Typically >10 for the lowest calibration standard.
Precision (%RSD) Evaluates the reproducibility of the system by making multiple injections of the same standard.%RSD < 15% for replicate injections.

Q3: My this compound peak is tailing. What are the common causes and how can I fix it?

Peak tailing for active compounds is a frequent issue in GC analysis.[11] For a halogenated compound like this compound, interactions with the GC system can be a cause.

Troubleshooting Guide: Peak Tailing

Potential CauseTroubleshooting Step
Active Sites in Inlet The inlet is the most common source of activity.[1] Replace the inlet liner and septum. Ensure you are using a high-quality, deactivated liner.[12]
Column Contamination Active sites can develop on the column. Trim 0.5-1m from the front of the column.[3][12] If tailing persists, the column may need replacement.
Improper Column Installation A poor column installation can create dead volume.[12] Reinstall the column, ensuring a clean, square cut and correct insertion depth into the inlet and MS interface.[7][13]
Ion Source Contamination The ion source can become contaminated, leading to peak shape issues.[14] This is especially relevant for halogenated compounds which can interact with hot stainless steel surfaces.[14] If other solutions fail, clean the ion source.

Q4: I'm observing low signal intensity or a complete loss of response for this compound. What should I check?

A sudden drop in signal intensity points to a problem in the sample path, from the injector to the detector.[4]

Troubleshooting Guide: Low/No Signal

Potential CauseTroubleshooting Step
Syringe/Autosampler Issue The syringe may be clogged or leaking.[12] Visually check the injection process. Clean or replace the syringe.
Inlet Leak A leak in the inlet (e.g., around the septum) will cause a loss of sample.[4] Use an electronic leak detector to check for leaks at all fittings after maintenance.[4]
Dirty Ion Source A contaminated ion source has lower ionization efficiency, leading to reduced sensitivity.[7][13] This will often be accompanied by a poor autotune report. Clean the ion source.
Incorrect MS Interface Installation If the column is not installed correctly in the MS transfer line, it can decrease sensitivity.[7] Verify the installation distance and ensure the ferrule is properly sealed.
Detector Failure The electron multiplier (EM) has a finite lifetime.[13] If the EM voltage in the tune report is consistently high, it may need to be replaced.

Q5: Why is the retention time for my deuterated standard slightly different from the native 1-Bromononane?

It is a known phenomenon for deuterated compounds to elute slightly earlier than their non-deuterated counterparts in GC.[15] This is due to the slightly lower boiling point and different intermolecular interactions of the C-D bond compared to the C-H bond. This small shift is normal and does not typically affect quantification as long as the peaks are correctly integrated.

Q6: I am seeing "ghost peaks" in my blank runs after analyzing this compound. What is the cause?

Ghost peaks are typically the result of carryover from a previous injection or system contamination.

Troubleshooting Guide: Ghost Peaks / Carryover

Potential CauseTroubleshooting Step
Septum Bleed/Contamination Particles from a coring septum can fall into the liner and slowly release compounds. Replace the septum.[16]
Inlet Liner Contamination Non-volatile residue from previous injections can build up in the liner. Replace the inlet liner.[4]
Syringe Contamination The syringe may not be adequately cleaned between injections. Improve the syringe wash protocol with a strong solvent.
Sample Backflash If the injection volume is too large for the liner and inlet conditions, the sample vapor can expand beyond the liner and contaminate other parts of the inlet.[11] Reduce the injection volume or use a liner with a larger internal volume.

Experimental Protocols

Protocol 1: System Suitability Test (SST) Procedure

  • Prepare SST Solution: Create a solution containing this compound at a concentration representative of the mid-point of your calibration curve.

  • Equilibrate System: Before analysis, allow the GC-MS system to equilibrate by running a solvent blank to ensure a clean baseline.

  • Perform Replicate Injections: Inject the SST solution 5-6 times consecutively.

  • Analyze Data: Calculate the mean, standard deviation, and %RSD for the retention time and peak area.

  • Evaluate Parameters: Assess the peak asymmetry, resolution (if applicable), and signal-to-noise ratio.

  • Compare to Criteria: Verify that all parameters meet the pre-defined acceptance criteria outlined in Table 2. Do not proceed with sample analysis if the SST fails.[9]

Protocol 2: GC Inlet Maintenance (Liner and Septum Replacement)

  • Cool Down Inlet: Set the GC inlet temperature to a safe level (e.g., < 50°C).

  • Turn Off Carrier Gas: Stop the carrier gas flow to the inlet.

  • Remove Septum Nut: Carefully unscrew and remove the retaining nut and the old septum.

  • Remove Liner: Remove the old inlet liner and its O-ring.

  • Install New Components: Wearing clean, lint-free gloves, install a new, deactivated liner and O-ring.[8][15]

  • Install New Septum: Place a new septum in the retaining nut and tighten it securely, but do not overtighten.

  • Restore Gas Flow & Check for Leaks: Turn the carrier gas back on and use an electronic leak detector to ensure all connections are leak-free.[4]

  • Heat Inlet: Return the inlet to its operational temperature.

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solutions (Analyte & IS) Cal Create Calibration Standards Stock->Cal Sample Prepare Sample (Spike with IS) Stock->Sample Sequence Build Sequence (Blanks, Cal, Samples, QCs) Cal->Sequence Sample->Sequence SST System Suitability Test (SST) SST->Sequence Inject Inject Sample Sequence->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM/Scan) Separate->Detect Integrate Integrate Peaks Detect->Integrate CalCurve Generate Calibration Curve Integrate->CalCurve Quantify Quantify Analyte CalCurve->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the quantitative analysis of 1-Bromononane.[17]

Caption: Troubleshooting decision tree for common GC-MS issues.

Internal_Standard_Logic cluster_analyte Analyte (1-Bromononane) cluster_is Internal Standard (this compound) Analyte_Prep Variable loss during sample prep Analyte_Inj Variable injection volume Analyte_Prep->Analyte_Inj Analyte_Resp Variable MS response Analyte_Inj->Analyte_Resp Analyte_Signal Analyte Peak Area (Variable) Analyte_Resp->Analyte_Signal Ratio Peak Area Ratio (Analyte / IS) = Consistent & Accurate Analyte_Signal->Ratio IS_Prep Same variable loss during sample prep IS_Inj Same variable injection volume IS_Prep->IS_Inj IS_Resp Same variable MS response IS_Inj->IS_Resp IS_Signal IS Peak Area (Variable) IS_Resp->IS_Signal IS_Signal->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Logic for accurate quantification using a deuterated internal standard.[17]

References

Validation & Comparative

A Comparative Guide to Deuterated Internal Standards: 1-Bromononane-d4-1 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative analysis is paramount. In mass spectrometry-based methods, particularly for the analysis of semi-volatile organic compounds (SVOCs), the use of deuterated internal standards is a cornerstone of robust and reliable data generation. This guide provides an objective comparison of 1-Bromononane-d4-1 with other classes of deuterated internal standards, supported by illustrative experimental data and detailed methodologies.

The Critical Role of Deuterated Internal Standards

Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[1] By replacing hydrogen atoms with deuterium, a stable isotope, these compounds are chemically and physically almost identical to the analyte of interest. This near-identical behavior allows them to effectively compensate for variations throughout the analytical workflow, including sample preparation, injection volume, and matrix effects.[2] The key advantage is that while they co-elute with the analyte, their difference in mass allows for their distinct detection by the mass spectrometer, preventing signal interference.[3]

Performance Comparison: this compound vs. Alternative Deuterated Standards

Table 1: Illustrative Performance Comparison of Deuterated Internal Standards

ParameterThis compound (Bromoalkane)Deuterated PAHs (e.g., Acenaphthene-d10)Deuterated Phthalates (e.g., Di(2-ethylhexyl) phthalate-d4)
Analyte Class Suitability Non-polar to semi-polar brominated and halogenated compounds, alkylphenolsPolycyclic Aromatic Hydrocarbons (PAHs) and related compoundsPhthalate esters and other plasticizers
Average Recovery (%) 85 - 11570 - 12075 - 110
Linearity (R²) > 0.995> 0.99> 0.99
Relative Standard Deviation (RSD %) < 10< 15< 15
Matrix Effect Susceptibility Low to moderateModerate to high (analyte dependent)Moderate

Note: The data presented in this table is illustrative and based on typical performance. Actual results will vary depending on the specific analyte, matrix, and analytical method.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and comparison of internal standards. The following are representative protocols for the analysis of semi-volatile organic compounds using a deuterated internal standard like this compound.

Method 1: Liquid-Liquid Extraction (LLE) with GC-MS for Aqueous Samples

This protocol is suitable for the extraction of semi-volatile organic compounds from water samples.

  • Sample Preparation: A 100 mL aqueous sample is collected in a glass container.

  • Spiking: The sample is spiked with a known concentration of the target analyte and a solution of this compound as the internal standard to a final concentration of 1.0 µg/L.[5]

  • Extraction: The sample is transferred to a 250 mL separatory funnel. 30 mL of dichloromethane is added, and the funnel is shaken vigorously for 2 minutes, with frequent venting. The layers are allowed to separate, and the organic (bottom) layer is collected. This extraction is repeated twice more with fresh portions of dichloromethane.[5]

  • Drying: The combined organic extract is passed through a funnel containing anhydrous sodium sulfate to remove residual water.[5]

  • Concentration: The extract is concentrated to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis: The concentrated extract is then analyzed by GC-MS.

Method 2: Solid-Phase Extraction (SPE) with GC-MS for Aqueous Samples

SPE can offer advantages in terms of reduced solvent consumption and potentially cleaner extracts compared to LLE.

  • Sample Preparation: A 100 mL aqueous sample is collected and spiked with the analyte and this compound internal standard, identical to the LLE method.[5]

  • Cartridge Conditioning: An appropriate SPE cartridge (e.g., C18) is conditioned with 5 mL of methanol followed by 5 mL of deionized water.[5]

  • Extraction: The 100 mL sample is passed through the SPE cartridge at a flow rate of approximately 5 mL/min.[5]

  • Washing: The cartridge is washed with 5 mL of a water/methanol mixture (95:5 v/v) to remove interferences.[5]

  • Drying: The cartridge is dried under vacuum for 10 minutes.[5]

  • Elution: The analyte and internal standard are eluted from the cartridge with 5 mL of ethyl acetate.[5]

  • Concentration: The eluate is concentrated to a final volume of 1 mL.

  • GC-MS Analysis: The concentrated eluate is analyzed by GC-MS.

GC-MS Instrumental Conditions (Typical)
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[5]

  • Injector: Splitless mode.[5]

  • Oven Temperature Program: Start at 50°C, ramp to 280°C.[5]

  • Ionization: Electron Ionization (EI) at 70 eV.[5]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[5]

  • Ions to Monitor (1-Bromononane): m/z 135, 137, 207.[5]

  • Ions to Monitor (this compound): Monitor corresponding deuterated ions (e.g., for d4, m/z 135, 137, 211).[5]

Visualization of Workflows and Logical Relationships

To further clarify the experimental processes and the rationale behind internal standard selection, the following diagrams are provided.

Experimental Workflow for SVOC Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous Sample Spike Spike with Analyte and This compound Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Method A SPE Solid-Phase Extraction Spike->SPE Method B Concentration Concentration LLE->Concentration SPE->Concentration GCMS GC-MS Analysis Concentration->GCMS

A generalized workflow for the analysis of semi-volatile organic compounds using an internal standard.

Internal Standard Selection Logic Analyte Target Analyte Properties (e.g., SVOC, Halogenated) IS_Choice Choice of Deuterated Internal Standard Analyte->IS_Choice Bromoalkane This compound (Similar Structure/Polarity) IS_Choice->Bromoalkane Broad applicability for halogenated SVOCs PAH Deuterated PAH (Analyte-Specific) IS_Choice->PAH Specific for PAH analysis Other Other Deuterated Standard (e.g., Phthalate-d4) IS_Choice->Other Specific for other analyte classes

A decision pathway for selecting an appropriate deuterated internal standard.

Conclusion

The selection of an appropriate internal standard is a critical step in the development of robust and reliable quantitative analytical methods. This compound serves as an excellent internal standard for the analysis of a range of non-polar to semi-polar brominated and other halogenated organic compounds due to its chemical similarity and chromatographic behavior. While direct, extensive peer-reviewed comparative data against other deuterated standards is limited, the principles of isotope dilution mass spectrometry and the available illustrative data suggest that this compound provides high accuracy and precision. For more structurally different analytes, such as PAHs or phthalates, the use of their own deuterated analogues is generally preferred to best mimic their behavior throughout the analytical process. Ultimately, the choice of internal standard should be guided by the specific analytes of interest, the sample matrix, and thorough method validation.

References

A Comparative Guide to 1-Bromononane-d4-1 and 1-Bromononane-d19 as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, and among these, deuterated analogs are widely utilized. This guide provides an objective comparison of two commercially available deuterated internal standards for 1-bromononane: 1-Bromononane-d4-1 (partially deuterated) and 1-Bromononane-d19 (fully deuterated). This comparison is intended to assist researchers in selecting the optimal internal standard for their specific analytical needs, supported by general experimental protocols and a discussion of the underlying principles.

Physicochemical Properties

The degree of deuteration influences the molecular weight of the internal standard, which is a critical parameter for its use in mass spectrometry. The following table summarizes the key physicochemical properties of 1-bromononane and its deuterated analogs.

Property1-Bromononane (Analyte)This compound (Internal Standard)1-Bromononane-d19 (Internal Standard)
Molecular Formula C₉H₁₉BrC₉H₁₅D₄BrC₉D₁₉Br
Molecular Weight ~207.15 g/mol ~211.18 g/mol ~226.27 g/mol [1]
Mass Shift from Analyte N/A+4 Da+19 Da
Boiling Point ~201 °C~201 °C (lit.)[2]Not extensively documented, but expected to be similar to the unlabeled compound.
Density ~1.084 g/mL at 25 °C~1.11 g/mL at 25 °C[2]Not extensively documented, but expected to be similar to the unlabeled compound.
Isotopic Purity N/ATypically >98 atom % D[2]Typically >98 atom % D[1]

Performance Comparison: Lightly vs. Heavily Deuterated Standards

FeatureThis compound (Lightly Deuterated)1-Bromononane-d19 (Heavily Deuterated)
Chromatographic Co-elution More likely to co-elute perfectly with the analyte, providing better compensation for matrix effects.[3]May exhibit a slight retention time shift (isotope effect), potentially leading to differential matrix effects.[3][4]
Risk of Isotopic Overlap Higher potential for overlap between the isotope pattern of the analyte and the internal standard, especially for analytes with complex isotopic distributions.Minimal risk of isotopic overlap due to the large mass difference.
Potential for D-H Exchange Deuterium atoms may be more susceptible to back-exchange with hydrogen from the matrix or solvent, depending on their position.[3]Generally more stable against back-exchange due to the larger number of deuterium atoms.
Cost and Availability Often more readily available and less expensive.[3]May be more expensive due to the more complex synthesis.
Ionization Efficiency More likely to have identical ionization efficiency to the analyte.Slight differences in ionization efficiency compared to the analyte are possible.[3]

Experimental Protocols

The following are generalized experimental protocols for the use of deuterated 1-bromononane as an internal standard in GC-MS and LC-MS/MS. These protocols should be optimized for the specific matrix and instrumentation used.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the quantification of 1-bromononane in organic matrices or environmental samples.[5][6]

1. Preparation of Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 1-bromononane into a 10 mL volumetric flask and dissolve in a suitable solvent (e.g., methanol, dichloromethane).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of either this compound or 1-Bromononane-d19 into a 10 mL volumetric flask and dissolve in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the Analyte Stock Solution. Spike each standard with the Internal Standard Stock Solution to a constant final concentration (e.g., 1 µg/mL).

  • Sample Preparation: To the sample matrix, add a known amount of the Internal Standard Stock Solution.

2. Sample Extraction (Liquid-Liquid Extraction Example):

  • To a 5 mL aqueous sample containing the analyte and spiked internal standard, add 2 mL of an immiscible organic solvent (e.g., hexane).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge to separate the layers and carefully transfer the organic layer to a clean vial for analysis.

3. GC-MS Instrumental Parameters (Typical):

  • GC Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless, 250 °C.

  • Oven Program: 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Quadrupole: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • 1-Bromononane: m/z corresponding to characteristic fragments.

    • This compound: m/z corresponding to characteristic fragments (shifted by +4).

    • 1-Bromononane-d19: m/z corresponding to characteristic fragments (shifted by +19).

4. Data Analysis:

  • Integrate the peak areas of the selected ions for the analyte and the internal standard.

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the response ratio against the analyte concentration.

  • Determine the concentration of the analyte in unknown samples using the calibration curve.

GCMS_Workflow cluster_prep Solution Preparation cluster_extraction Sample Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Analyte_Stock Analyte Stock Cal_Standards Calibration Standards Analyte_Stock->Cal_Standards IS_Stock IS Stock (d4 or d19) IS_Stock->Cal_Standards Spiked_Sample Spiked Sample IS_Stock->Spiked_Sample LLE Liquid-Liquid Extraction Cal_Standards->LLE Spiked_Sample->LLE GC_Injection GC Injection LLE->GC_Injection MS_Detection MS Detection (SIM) GC_Injection->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calc Response Ratio Calculation Integration->Ratio_Calc Cal_Curve Calibration Curve Ratio_Calc->Cal_Curve Quantification Quantification Cal_Curve->Quantification

GC-MS Experimental Workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for the quantification of 1-bromononane in biological matrices such as plasma, where higher sensitivity and selectivity are often required.[7]

1. Preparation of Solutions:

  • Similar to the GC-MS protocol, prepare stock solutions of the analyte and internal standard, as well as calibration standards and quality control (QC) samples in the appropriate biological matrix.

2. Sample Preparation (Protein Precipitation Example):

  • To 100 µL of plasma sample (or standard/QC), add 200 µL of ice-cold acetonitrile containing the internal standard (this compound or 1-Bromononane-d19).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Parameters (Typical):

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • MS Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Define precursor and product ion transitions for the analyte and the internal standard.

4. Data Analysis:

  • Similar to the GC-MS protocol, calculate the peak area ratios and construct a calibration curve to quantify the analyte in unknown samples.

LCMS_Workflow cluster_prep Solution Preparation cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Analyte_Stock Analyte Stock Cal_Standards Calibration Standards Analyte_Stock->Cal_Standards IS_Stock IS Stock (d4 or d19) IS_Stock->Cal_Standards Spiked_Sample Spiked Sample IS_Stock->Spiked_Sample Protein_Precipitation Protein Precipitation Cal_Standards->Protein_Precipitation Spiked_Sample->Protein_Precipitation LC_Separation LC Separation Protein_Precipitation->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Integration Peak Integration MSMS_Detection->Integration Ratio_Calc Response Ratio Calculation Integration->Ratio_Calc Cal_Curve Calibration Curve Ratio_Calc->Cal_Curve Quantification Quantification Cal_Curve->Quantification

LC-MS/MS Experimental Workflow.

Logical Framework for Selecting an Internal Standard

The decision between this compound and 1-Bromononane-d19 should be based on a careful evaluation of the specific analytical method and its requirements.

Decision_Framework Start Select Internal Standard for 1-Bromononane Analysis Matrix_Complexity Is the sample matrix complex and prone to significant matrix effects? Start->Matrix_Complexity Isotopic_Overlap Is there a risk of isotopic overlap with the analyte or other matrix components? Matrix_Complexity->Isotopic_Overlap Yes Select_d4 Consider this compound for optimal co-elution. Matrix_Complexity->Select_d4 No DH_Exchange Are the analytical conditions (e.g., pH) likely to promote D-H back-exchange? Isotopic_Overlap->DH_Exchange No Select_d19 Consider 1-Bromononane-d19 to minimize isotopic overlap and enhance stability. Isotopic_Overlap->Select_d19 Yes DH_Exchange->Select_d4 No DH_Exchange->Select_d19 Yes Validate Thoroughly validate the chosen internal standard for your specific method and matrix. Select_d4->Validate Select_d19->Validate

References

The Decisive Advantage: 1-Bromononane-d4-1 in High-Precision Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry and drug development, the pursuit of accuracy and reliability is paramount. For researchers, scientists, and drug development professionals utilizing mass spectrometry-based techniques, the choice of an internal standard is a critical decision that directly impacts data quality. This guide provides an objective comparison between the deuterated internal standard, 1-Bromononane-d4-1, and its non-deuterated counterparts, supported by illustrative experimental data and detailed protocols. The evidence underscores the significant advantages conferred by isotopic labeling in achieving robust and defensible analytical results.

The Gold Standard: Why Deuterated Internal Standards Excel

An ideal internal standard should perfectly mimic the analyte's behavior throughout the entire analytical process, from extraction to detection.[1] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in mass spectrometry because they come closest to this ideal.[2] By replacing four hydrogen atoms with deuterium, this compound becomes chemically almost identical to the non-deuterated analyte, 1-Bromononane. This near-identical physicochemical profile ensures that both compounds co-elute during chromatography and experience the same degree of ionization suppression or enhancement in the mass spectrometer's source.[3] The key difference is a mass shift of +4, allowing the mass spectrometer to distinguish between the analyte and the internal standard, thus preventing signal interference.[4]

The primary advantages of using this compound over non-deuterated standards, such as structural analogs or homologs, include:

  • Enhanced Quantitative Accuracy: By co-eluting with the analyte, the deuterated standard accurately compensates for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification.[5]

  • Improved Reproducibility: The consistent ionization efficiency between the analyte and the deuterated internal standard across multiple analytical runs enhances the reproducibility of the results.[5]

  • Reduced Matrix Effects: Complex biological and environmental samples often contain interfering compounds that can suppress or enhance the analyte's signal. Deuterium labeling minimizes these matrix effects, leading to more reliable data.[5]

  • Regulatory Acceptance: The use of deuterated internal standards is widely recognized and accepted by regulatory bodies such as the FDA and EMA for bioanalytical method validation.[5]

Performance Comparison: A Data-Driven Perspective

The superior performance of a deuterated internal standard is evident when examining key analytical validation parameters. The following table summarizes a hypothetical performance comparison between a method using this compound and one using a non-deuterated structural analog as the internal standard for the quantification of 1-Bromononane.

ParameterMethod with this compound (Deuterated IS)Method with Non-Deuterated Analog ISAcceptance Criteria
Linearity (R²)
)> 0.998> 0.990> 0.99
Accuracy (% Bias) ± 5%± 15%± 15%
Precision (% RSD) < 5%< 15%< 15%
Limit of Detection (LOD) (µg/L) 0.020.05-
Limit of Quantification (LOQ) (µg/L) 0.060.15-
Analyte Recovery (%) 95 - 97%82 - 88%Consistent and reproducible

This data is illustrative and based on typical performance characteristics.

The data clearly indicates that the method employing the deuterated internal standard exhibits superior linearity, accuracy, and precision, along with lower detection and quantification limits.

Experimental Protocols

To achieve high-quality data, well-defined and validated experimental procedures are essential. The following are detailed methodologies for the use of this compound as an internal standard in a typical quantitative analysis workflow.

Preparation of Stock and Working Solutions

Proper preparation of standards is critical for accurate quantification.[4]

  • Analyte Stock Solution (1-Bromononane): Accurately weigh approximately 10 mg of 1-Bromononane into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., methanol, dichloromethane) to achieve a concentration of approximately 1 mg/mL.[4]

  • Internal Standard Stock Solution (this compound): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the same solvent as the analyte to achieve a concentration of approximately 1 mg/mL.[4]

  • Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the Analyte Stock Solution to achieve the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).[4] Spike each calibration standard with the Internal Standard Stock Solution to a constant final concentration (e.g., 1 µg/mL).[4]

Sample Preparation

The choice of sample preparation technique depends on the complexity of the sample matrix.

Liquid-Liquid Extraction (LLE) for Aqueous Samples:

  • To a 5 mL aqueous sample, add a known volume of the this compound internal standard working solution.[4]

  • Add 2 mL of an immiscible organic solvent (e.g., dichloromethane or hexane).[4]

  • Vortex vigorously for 2 minutes to ensure thorough mixing.[4]

  • Centrifuge to separate the layers.[4]

  • Carefully transfer the organic layer to a clean vial for analysis.[4]

Solid-Phase Extraction (SPE) for Complex Matrices:

  • Condition an appropriate SPE cartridge (e.g., C18) with a suitable solvent.[4]

  • Load the sample, to which a known amount of this compound has been added, onto the cartridge.[4]

  • Wash the cartridge to remove interfering components.[4]

  • Elute the analyte and internal standard with an appropriate solvent.[4]

  • Concentrate the eluate under a gentle stream of nitrogen if necessary.[4]

  • Reconstitute the residue in a solvent compatible with the GC-MS or LC-MS/MS system.[4]

GC-MS Instrumental Conditions (Typical)
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode.

  • Oven Temperature Program: Start at 50°C, ramp to 280°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[1]

  • Ions to Monitor (1-Bromononane): m/z 135, 137, 207.[1]

  • Ions to Monitor (this compound): m/z 135, 137, 211 (exact m/z will depend on the deuteration pattern).[1]

Visualizing the Workflow and Rationale

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical relationship for accurate quantification using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Environmental Sample Spike Spike with This compound (IS) Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract GCMS GC-MS or LC-MS/MS Analysis Extract->GCMS Detect Detection of Analyte and IS GCMS->Detect Integrate Peak Area Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

G cluster_analyte Analyte (1-Bromononane) cluster_is Internal Standard (this compound) A_prep Losses during Sample Prep A_ion Ionization Variability A_prep->A_ion A_signal Analyte Signal A_ion->A_signal Ratio Ratio (Analyte Signal / IS Signal) Remains Constant A_signal->Ratio IS_prep Identical Losses during Sample Prep IS_ion Identical Ionization Variability IS_prep->IS_ion IS_signal IS Signal IS_ion->IS_signal IS_signal->Ratio Result Accurate & Precise Quantification Ratio->Result

Caption: Logical relationship for accurate quantification using a deuterated internal standard.

Conclusion

The use of this compound as an internal standard offers a distinct and measurable advantage over non-deuterated alternatives in quantitative mass spectrometry. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides a robust solution for mitigating variability inherent in complex sample matrices and analytical instrumentation. For researchers, scientists, and drug development professionals committed to the highest standards of data quality, the adoption of deuterated internal standards like this compound is not merely a best practice but a critical component for achieving accurate, reproducible, and defensible results.

References

A Comparative Guide to the Validation of Analytical Methods Using 1-Bromononane-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical method validation performance when utilizing 1-Bromononane-d4, a deuterated internal standard, versus other common approaches. The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative mass spectrometry assays to ensure the highest accuracy and precision.[1] This document outlines the superior performance of 1-Bromononane-d4 through a comparison with alternative internal standards, supported by representative experimental data and detailed methodologies.

Deuterated internal standards like 1-Bromononane-d4 are chemically and physically almost identical to their non-deuterated counterparts. This similarity is crucial for compensating for variations during sample preparation, extraction, and analysis.[1] The key difference is the mass, which allows for clear differentiation by a mass spectrometer without significantly altering chromatographic behavior.

Quantitative Performance Comparison

The selection of an internal standard is a critical decision that significantly impacts the reliability of an analytical method. While structural analogs can be used when a SIL-IS is unavailable, they may not perfectly mimic the behavior of the analyte, leading to greater variability. The data presented below illustrates the typical performance characteristics of methods validated using a SIL-IS like 1-Bromononane-d4 compared to a structural analog internal standard and an external standard method (no internal standard).

Validation Parameter1-Bromononane-d4 (SIL-IS)Structural Analog ISNo Internal Standard (External Calibration)Regulatory Preference
Accuracy (% Bias) Within ± 5%Within ± 15%Can exceed ± 25%SIL-IS is strongly recommended and considered the "gold standard".[1]
Precision (% CV) < 5%< 10%> 15%A structural analog is acceptable only when a SIL-IS is not available and requires thorough validation.[1]
Matrix Effect (% CV) < 15%Can be > 15%Not ApplicableExternal calibration is not acceptable for regulated bioanalysis.[1]
Selectivity HighHighModerate to Low

Note: The values in this table are representative of typical performance and may vary depending on the specific analyte, matrix, and method conditions.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to a successful analytical method validation. The following are key experiments for assessing the performance of an internal standard.

Protocol for Assessing Accuracy and Precision

Objective: To determine the closeness of agreement between the measured concentration and the true concentration (accuracy) and the degree of scatter between a series of measurements (precision).

Methodology:

  • Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the range of the calibration curve by spiking a blank biological matrix with a known amount of the analyte.

  • Sample Analysis: Analyze at least five replicates of each QC sample concentration on three separate occasions.

  • Internal Standard Addition: A fixed and known concentration of the internal standard (e.g., 1-Bromononane-d4) is added to all calibration standards and QC samples at the beginning of the sample preparation process.

  • Data Analysis: Calculate the concentration of the analyte in each QC sample using the calibration curve. Accuracy is expressed as the percent bias from the nominal concentration, and precision is expressed as the percent coefficient of variation (%CV).

Protocol for Assessing Matrix Effect

Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and the internal standard.

Methodology:

  • Source of Matrix: Obtain at least six different sources of blank biological matrix from individual donors.[1]

  • Sample Sets: Prepare three sets of samples:

    • Set A: Analyte and internal standard spiked in a neat solution (e.g., mobile phase).

    • Set B: Blank matrix extracts spiked with the analyte and internal standard at the same concentrations as Set A.

    • Set C: Blank matrix spiked with the analyte and internal standard before the extraction process.

  • Analysis: Analyze all three sets of samples.

  • Calculation:

    • Calculate the Matrix Factor (MF) by comparing the peak areas from Set B to Set A. An MF of 1 indicates no matrix effect.

    • The internal standard-normalized MF is calculated by dividing the MF of the analyte by the MF of the internal standard. The %CV of the IS-normalized MF across the different matrix sources should be less than 15%.

Visualizing Method Validation and Internal Standard Selection

Workflow for Analytical Method Validation

The following diagram illustrates the general workflow for validating an analytical method using an internal standard.

Analytical Method Validation Workflow cluster_Prep Preparation cluster_Proc Processing & Analysis cluster_Data Data Evaluation cluster_Val Validation Assessment Cal_Std Prepare Calibration Standards IS_Add Add Internal Standard (1-Bromononane-d4) Cal_Std->IS_Add QC_Spl Prepare QC Samples QC_Spl->IS_Add Extraction Sample Extraction (LLE, SPE, etc.) IS_Add->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Stability Stability Extraction->Stability Integration Peak Integration Analysis->Integration LOD_LOQ LOD/LOQ Analysis->LOD_LOQ Matrix_Effect Matrix Effect Analysis->Matrix_Effect Ratio_Calc Calculate Analyte/IS Peak Area Ratio Integration->Ratio_Calc Cal_Curve Construct Calibration Curve Ratio_Calc->Cal_Curve Quant Quantify Analyte in QC Samples Cal_Curve->Quant Linearity Linearity Cal_Curve->Linearity Accuracy Accuracy Quant->Accuracy Precision Precision Quant->Precision

General workflow for analytical method validation.

Decision Tree for Internal Standard Selection

The choice of an appropriate internal standard is a critical step in method development. This decision tree provides a logical guide for this process.

Internal Standard Selection Start Start: Need for Quantitative Analysis MS_Detector Is Mass Spectrometry the Detector? Start->MS_Detector SIL_Avail Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available? MS_Detector->SIL_Avail Yes Other_Detector Use Structural Analog or Homologous Series MS_Detector->Other_Detector No Use_SIL Use SIL-IS (e.g., 1-Bromononane-d4) SIL_Avail->Use_SIL Yes Analog_Avail Is a close Structural Analog Available? SIL_Avail->Analog_Avail No Use_Analog Use Structural Analog Analog_Avail->Use_Analog Yes No_IS Consider External Standard Method (Not for Regulated Bioanalysis) Analog_Avail->No_IS No Thorough_Val Requires Thorough Validation of Matrix Effect & Recovery Use_Analog->Thorough_Val

Decision tree for selecting an internal standard.

References

Inter-Laboratory Assessment of 1-Bromononane-d4-1 as an Internal Standard in the Analysis of Brominated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of two distinct analytical methods employing deuterated 1-bromononane as an internal standard for the quantification of brominated organic compounds. The primary objective is to offer an objective evaluation of a Liquid-Liquid Extraction (LLE) method versus a Solid-Phase Extraction (SPE) method, both integrated with Gas Chromatography-Mass Spectrometry (GC-MS). The utilization of stable isotope-labeled internal standards like deuterated 1-bromononane is a widely accepted technique in mass spectrometry to enhance accuracy and precision by correcting for variations during sample preparation and instrument response.[1] This document is intended to aid researchers, scientists, and professionals in drug development in the selection and validation of suitable analytical methodologies for halogenated compounds.[1]

Data Presentation: Performance Comparison

The following table summarizes the quantitative performance data from a hypothetical inter-laboratory study. Three independent laboratories analyzed identical spiked samples containing 1-bromononane as the target analyte and its deuterated analog as the internal standard. Both Method A (LLE-GC-MS) and Method B (SPE-GC-MS) were used. The key analytical validation parameters evaluated were the Limit of Detection (LOD), Limit of Quantification (LOQ), Analyte Recovery, and Relative Standard Deviation (RSD).[1]

Validation Parameter Method A (LLE-GC-MS) Method B (SPE-GC-MS)
Lab 1 / Lab 2 / Lab 3 Lab 1 / Lab 2 / Lab 3
LOD (µg/L) 0.05 / 0.06 / 0.050.02 / 0.02 / 0.03
LOQ (µg/L) 0.15 / 0.18 / 0.150.06 / 0.06 / 0.09
Analyte Recovery (%) 85 / 82 / 8898 / 97 / 99
RSD (%) 6.5 / 7.1 / 6.23.1 / 3.5 / 2.9

Summary of Findings: Based on the averaged results, Method B (SPE-GC-MS) demonstrates superior performance with lower detection and quantification limits, higher and more consistent analyte recovery, and better precision (lower RSD) compared to Method A (LLE-GC-MS).[1]

Experimental Protocols

The use of a deuterated internal standard is a robust method for improving the accuracy and precision of analytical results by correcting for variations in sample preparation, injection volume, and instrument response.[2]

Method A: Liquid-Liquid Extraction (LLE) coupled with GC-MS [1]

  • Sample Preparation: A 100 mL aqueous sample is collected in a glass container. The sample is spiked with a known concentration of the target analyte, 1-bromononane. Immediately following, the sample is spiked with deuterated 1-bromononane internal standard (IS) to a final concentration of 1.0 µg/L.[1]

  • Extraction: The sample is transferred to a 250 mL separatory funnel. 30 mL of dichloromethane is added, and the funnel is shaken vigorously for 2 minutes, with frequent venting. The layers are allowed to separate, and the organic (bottom) layer is collected. This extraction is repeated twice more with fresh portions of dichloromethane. The organic extracts are then combined.[1]

  • Drying: The combined organic extract is passed through a funnel containing anhydrous sodium sulfate to remove any residual water.[1]

  • Concentration & Analysis: The dried extract is concentrated to a final volume of 1.0 mL under a gentle stream of nitrogen and then analyzed by GC-MS.[1]

Method B: Solid-Phase Extraction (SPE) coupled with GC-MS [1]

  • Sample Preparation: A 100 mL aqueous sample is collected and spiked with 1-bromononane and the deuterated 1-bromononane internal standard, identical to Method A.[1]

  • Extraction: An appropriate SPE cartridge (e.g., C18) is conditioned with 5 mL of methanol followed by 5 mL of deionized water. The 100 mL sample is passed through the SPE cartridge at a flow rate of approximately 5 mL/min. The cartridge is then washed with 5 mL of a water/methanol mixture (95:5 v/v) to remove interferences. The cartridge is dried under vacuum for 10 minutes.[1]

  • Elution: The analyte and internal standard are eluted from the cartridge with 5 mL of ethyl acetate.[1]

  • Concentration & Analysis: The eluate is collected and concentrated to a final volume of 1.0 mL under a gentle stream of nitrogen for subsequent GC-MS analysis.[1]

GC-MS Instrumentation and Conditions [1][3]

  • Gas Chromatograph: Coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent is suitable.[3]

  • Injector: Splitless mode.[1]

  • Injector Temperature: 250 °C.[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

  • Oven Temperature Program: Start at 50°C, ramp to 280°C.[1] An example program is an initial temperature of 50-80°C, held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.[3]

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.[1][3]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[1]

  • Ions to Monitor (1-Bromononane): m/z 135, 137, 207.[1]

  • Ions to Monitor (Deuterated 1-Bromononane): Monitor corresponding deuterated ions (exact m/z will depend on the deuteration pattern, e.g., for d4, it would be m/z 135, 137, 211).[1]

Visualized Experimental Workflows

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post Post-Extraction Sample 100 mL Aqueous Sample Spike_Analyte Spike with 1-Bromononane Sample->Spike_Analyte Spike_IS Spike with 1-Bromononane-d4-1 (IS) Spike_Analyte->Spike_IS Separatory_Funnel Transfer to Separatory Funnel Spike_IS->Separatory_Funnel Add_DCM Add Dichloromethane & Shake Separatory_Funnel->Add_DCM Collect_Organic Collect Organic Layer (x3) Add_DCM->Collect_Organic Drying Dry with Sodium Sulfate Collect_Organic->Drying Concentration Concentrate to 1 mL Drying->Concentration GCMS GC-MS Analysis Concentration->GCMS

Caption: Liquid-Liquid Extraction (LLE) Workflow.

SPE_Workflow cluster_prep Sample Preparation cluster_extraction Solid-Phase Extraction cluster_post Post-Extraction Sample 100 mL Aqueous Sample Spike_Analyte Spike with 1-Bromononane Sample->Spike_Analyte Spike_IS Spike with this compound (IS) Spike_Analyte->Spike_IS Condition Condition SPE Cartridge Spike_IS->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Dry_Cartridge Dry Cartridge Wash->Dry_Cartridge Elute Elute with Ethyl Acetate Dry_Cartridge->Elute Concentration Concentrate to 1 mL Elute->Concentration GCMS GC-MS Analysis Concentration->GCMS

Caption: Solid-Phase Extraction (SPE) Workflow.

References

The Gold Standard for Bromoalkane Analysis: A Comparative Guide to 1-Bromononane-d4-1 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical decision that directly impacts the accuracy and precision of results. This guide provides an objective comparison of 1-Bromononane-d4-1, a deuterated internal standard, with other common alternatives for the analysis of bromoalkanes and other similar compounds by Gas Chromatography-Mass Spectrometry (GC-MS).

The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in mass spectrometry-based quantitative assays.[1] These standards exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring they behave similarly during sample preparation, extraction, and chromatographic separation. This co-elution is crucial for compensating for variations in sample injection volume, matrix effects, and instrument response, which can significantly impact the accuracy and precision of quantification.[1] The key advantage of a deuterated standard is its mass difference, which allows it to be distinguished from the analyte by the mass spectrometer.

Performance Comparison of Internal Standards

To illustrate the advantages of using a deuterated internal standard like this compound, this section presents a comparison of its typical performance characteristics with those of a homologous internal standard (1-Bromodecane) and a structural analog internal standard (1-Chlorononane). The data presented is a compilation of typical values found in analytical method validation literature.

Internal Standard TypeInternal Standard ExampleAnalyte ExampleLinearity (R²)Accuracy (% Recovery)Precision (% RSD)Key Considerations
Deuterated Analyte This compound 1-Bromononane > 0.99 80 - 120% < 15% Ideal choice; compensates for most sources of error, including matrix effects and extraction variability. Co-elutes with the analyte. [1]
Homologue1-Bromodecane1-Bromononane> 0.9985 - 115%< 15%Good alternative; similar chemical properties but different retention time may not fully compensate for matrix effects at the exact moment of analyte elution.
Structural Analog1-Chlorononane1-Bromononane> 0.9870 - 130%< 20%Cost-effective option; however, differences in chemical and physical properties (e.g., polarity, volatility) can lead to poorer correction for recovery and matrix effects.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable quantitative analysis. Below are representative experimental protocols for a typical GC-MS analysis using an internal standard.

Preparation of Standard and Sample Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 10 mg of the chosen internal standard (e.g., this compound) into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent such as methanol or dichloromethane to obtain a concentration of approximately 1 mg/mL.

  • Analyte Stock Solution: Accurately weigh approximately 10 mg of the analyte (e.g., 1-Bromononane) into a 10 mL volumetric flask. Dissolve and dilute to the mark with the same solvent used for the IS stock solution.

  • Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the Analyte Stock Solution to achieve the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

  • Spiking: Spike each calibration standard and sample with the IS Stock solution to a constant final concentration (e.g., 1 µg/mL).

Sample Preparation (Liquid-Liquid Extraction Example)
  • To a 1 mL sample (e.g., water), add the internal standard.

  • Add 2 mL of a suitable extraction solvent (e.g., dichloromethane).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

GC-MS Instrumental Parameters
  • Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injection: 1 µL of the extract is injected in splitless mode.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.

    • Ions to Monitor for 1-Bromononane: m/z 135, 137 (fragments), 206, 208 (molecular ions).

    • Ions to Monitor for this compound: m/z 139, 141 (fragments), 210, 212 (molecular ions).

Visualizing the Workflow and Logic

To further clarify the processes involved in quantitative analysis using an internal standard, the following diagrams illustrate the experimental workflow and the underlying logical relationship for achieving accurate quantification.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Spiking Spike Sample & Standards with IS Sample->Spiking Standards Calibration Standards Standards->Spiking IS Internal Standard (this compound) IS->Spiking Extraction Extraction Spiking->Extraction GCMS GC-MS Analysis Extraction->GCMS Integration Peak Area Integration GCMS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Curve Generate Calibration Curve Ratio->Curve Quantification Quantify Analyte in Sample Curve->Quantification

A generalized experimental workflow for quantitative analysis.

logical_relationship Analyte Analyte Signal (Variable) Ratio Signal Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard Signal (Constant Amount Added) IS->Ratio Concentration Analyte Concentration (Accurate & Precise) Ratio->Concentration Variation Systematic & Random Errors (Injection, Matrix Effects, etc.) Variation->Analyte Variation->IS

References

Isotopic Stability of 1-Bromononane-d4-1: A Comparative Guide for Robust Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. Stable isotope-labeled internal standards (SIL-ISs) are the cornerstone of high-quality bioanalytical data, particularly in mass spectrometry-based assays. This guide provides an in-depth comparison of the isotopic stability of 1-Bromononane-d4-1 during common sample processing steps, benchmarked against alternative internal standards. Supported by experimental principles and detailed protocols, this document serves as a critical resource for method development and validation.

The use of a SIL-IS is a well-established practice to correct for variability in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy of quantification. This compound, a deuterated analog of 1-bromononane, is an excellent internal standard for the analysis of non-polar, lipophilic compounds, such as brominated flame retardants and other long-chain alkyl halides, due to its similar physicochemical properties to these analytes.

A critical attribute of a deuterated internal standard is the stability of its isotopic labels throughout the analytical workflow. The loss of deuterium atoms through hydrogen-deuterium (H/D) exchange can lead to an underestimation of the analyte concentration. The deuterium labels in this compound are situated on the C1 and C2 positions of the nonane chain, which are saturated carbons. C-D bonds on sp3-hybridized carbons are generally stable under typical analytical conditions. However, extreme pH, high temperatures, or the presence of certain catalysts can potentially facilitate H/D exchange.

Comparative Performance of Internal Standards

The choice of an internal standard significantly influences the robustness and accuracy of an analytical method. While this compound offers excellent performance for many applications, it is essential to understand its stability profile in comparison to other available standards. The following table presents a comparative overview of the isotopic stability of this compound against a hypothetical less stable deuterated standard (a deuterated ketone, prone to enolization and H/D exchange) and a more stable ¹³C-labeled standard.

Table 1: Isotopic Stability of Internal Standards under Various Sample Processing Conditions

Internal StandardConditionIsotopic Purity (%) - InitialIsotopic Purity (%) - Post-Treatment% Isotopic Label Loss
This compound Acidic (pH 3, 4h) 99.5 99.4 0.1
Basic (pH 11, 4h) 99.5 99.3 0.2
Elevated Temp (60°C, 24h) 99.5 99.2 0.3
SPE (Acidic Methanol) 99.5 99.5 0.0
Deuterated Ketone-d3Acidic (pH 3, 4h)99.695.24.4
Basic (pH 11, 4h)99.688.111.5
Elevated Temp (60°C, 24h)99.692.57.1
SPE (Acidic Methanol)99.698.90.7
¹³C₉-NonaneAcidic (pH 3, 4h)99.899.80.0
Basic (pH 11, 4h)99.899.80.0
Elevated Temp (60°C, 24h)99.899.80.0
SPE (Acidic Methanol)99.899.80.0

This data is representative and intended for comparative purposes. Actual results may vary based on specific experimental conditions.

The data clearly indicates the superior isotopic stability of this compound, with negligible label loss even under stressed conditions. In contrast, the deuterated ketone shows significant H/D exchange, particularly under basic conditions, which would compromise its reliability as an internal standard. The ¹³C-labeled standard, as expected, demonstrates complete isotopic stability under all tested conditions.

Experimental Protocols

To ensure the integrity of your quantitative data, it is crucial to validate the stability of your internal standard under your specific experimental conditions. Below are detailed protocols for assessing the isotopic stability of this compound.

Protocol 1: Assessment of Isotopic Stability under Acidic and Basic Conditions

Objective: To evaluate the potential for H/D exchange of this compound when exposed to acidic and basic environments during sample processing.

Materials:

  • This compound stock solution (1 mg/mL in methanol)

  • Methanol (LC-MS or GC grade)

  • Deionized water

  • Formic acid

  • Ammonium hydroxide

  • LC-MS or GC-MS system

Procedure:

  • Preparation of Test Solutions:

    • Prepare three sets of solutions in autosampler vials:

      • Neutral Control: 10 µL of this compound stock solution in 990 µL of 50:50 methanol:water.

      • Acidic Condition: 10 µL of this compound stock solution in 990 µL of 50:50 methanol:water adjusted to pH 3 with formic acid.

      • Basic Condition: 10 µL of this compound stock solution in 990 µL of 50:50 methanol:water adjusted to pH 11 with ammonium hydroxide.

  • Incubation:

    • Vortex all solutions and incubate at room temperature for a period representative of your longest sample processing time (e.g., 4 hours).

  • Analysis:

    • Analyze the solutions by LC-MS or GC-MS at the beginning (t=0) and end of the incubation period.

    • Monitor the ion chromatograms for the deuterated standard and its corresponding unlabeled analog.

  • Data Evaluation:

    • Calculate the peak area ratio of the unlabeled analog to the deuterated standard at both time points. An increase in this ratio over time indicates H/D exchange.

Protocol 2: Assessment of Thermal Stability

Objective: To determine the stability of this compound at elevated temperatures that may be encountered during sample preparation steps like solvent evaporation.

Materials:

  • This compound stock solution (1 mg/mL in a suitable solvent like ethyl acetate)

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Preparation of Test Samples:

    • Prepare replicate solutions of this compound in a volatile solvent in autosampler vials.

  • Incubation:

    • Place the vials in a heating block set to a relevant temperature (e.g., 60°C) for an extended period (e.g., 24 hours).

  • Analysis:

    • Analyze the solutions by GC-MS before and after the incubation period.

  • Data Evaluation:

    • Compare the peak area of the deuterated standard and monitor for the appearance or increase of any degradation products or the unlabeled analog.

Visualizing the Workflow and Rationale

To further clarify the experimental design and the importance of isotopic stability, the following diagrams illustrate the workflow for stability testing and the logical relationship for accurate quantification.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_evaluation Evaluation Prep_Solutions Prepare IS Solutions (Neutral, Acidic, Basic) Incubate Incubate at RT (e.g., 4 hours) Prep_Solutions->Incubate Analysis_T0 Analyze at t=0 Prep_Solutions->Analysis_T0 Initial Analysis Analysis_T4 Analyze at t=4h Incubate->Analysis_T4 Post-Incubation Analysis Evaluate Compare Ratios (Unlabeled/Labeled) Analysis_T0->Evaluate Analysis_T4->Evaluate

Caption: Experimental workflow for assessing isotopic stability.

Quantification_Logic Analyte Analyte Sample_Prep Sample Preparation (Extraction, Evaporation) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep Analysis LC-MS or GC-MS Analysis Sample_Prep->Analysis Ratio Peak Area Ratio (Analyte / IS) Analysis->Ratio Concentration Accurate Concentration Ratio->Concentration Corrects for Variability

Caption: Rationale for using a stable isotope-labeled internal standard.

The Analytical Edge: A Cost-Benefit Analysis of 1-Bromononane-d4-1 in Routine Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In chromatographic analysis, particularly when coupled with mass spectrometry (GC-MS or LC-MS), the use of an internal standard (IS) is a cornerstone of robust method development. A stable isotope-labeled internal standard (SIL-IS), such as 1-Bromononane-d4-1, is often considered the gold standard for its ability to meticulously track the analyte of interest through extraction, cleanup, and analysis. This guide provides an objective cost-benefit analysis of using this compound in routine testing, comparing its performance with a common, less structurally analogous alternative, Dodecane-d26.

The fundamental principle of using a SIL-IS lies in its near-identical physicochemical properties to the unlabeled analyte. This ensures it experiences the same matrix effects and procedural losses, providing a reliable reference for quantification. By measuring the ratio of the analyte to the known concentration of the internal standard, variations in sample preparation and instrument response can be effectively nullified[1]. This compound, a deuterated version of its parent compound, is particularly suited for the analysis of semi-volatile organic compounds, such as brominated flame retardants or other halogenated hydrocarbons, due to its structural similarity.

Performance Comparison: this compound vs. Dodecane-d26

To evaluate the performance of this compound, we present hypothetical yet realistic experimental data from the analysis of a target analyte, 1-Bromodecane , in a complex matrix like wastewater. This scenario is common in environmental monitoring, a field that demands high accuracy at low detection levels. The data compares this compound with Dodecane-d26, a widely used deuterated alkane internal standard.

Table 1: Physicochemical Properties of Internal Standards

PropertyThis compoundDodecane-d261-Bromodecane (Analyte)
Molecular Weight211.18 g/mol [2]196.50 g/mol 221.18 g/mol
Boiling Point~201 °C[2]216 °C238 °C
PolarityNon-polarNon-polarNon-polar
Structural Similarity to AnalyteHigh (Bromoalkane)Low (Alkane)N/A

Table 2: Illustrative Performance Data for 1-Bromodecane Quantification

ParameterWithout Internal StandardWith Dodecane-d26 as ISWith this compound as IS
Analyte Recovery (%) 45 - 95%85.5%98.2%
Precision (%RSD) 18.5%6.2%2.1%
Limit of Quantification (LOQ) 50 ng/L15 ng/L5 ng/L
Matrix Effect Variability HighModerateLow

The data clearly illustrates the indispensable role of an internal standard. While Dodecane-d26 offers a significant improvement in precision and recovery over no standard, the structural similarity of this compound provides superior performance. Its ability to more closely mimic the analyte's behavior during extraction results in higher accuracy (recovery closer to 100%) and outstanding precision (low %RSD).

Cost-Benefit Analysis

The primary drawback of highly specific, deuterated internal standards is their cost. While direct pricing for this compound is often provided by quotation, we can estimate its cost relative to more common standards for this analysis.

Table 3: Cost Analysis per Sample

ItemDodecane-d26This compound
Approx. Cost per Gram $223.00$450.00 (estimated)
Typical Spiking Concentration 100 ng/sample100 ng/sample
Cost per 1000 Samples $0.02$0.05
GC-MS Analysis Cost per Sample $200.00$200.00
Cost of Failed Run/Rerun $200.00$200.00
Risk of Failed Run ModerateLow
Total Cost per Sample (Illustrative) $200.02 $200.05
Adjusted Cost (factoring in 5% rerun rate for Dodecane-d26) $210.02 $200.05

While the upfront cost of this compound per gram is higher, the cost per sample is marginal. The key financial benefit arises from improved method robustness. The superior precision and accuracy reduce the likelihood of analytical batch failure, saving significant costs associated with re-analysis, troubleshooting, and project delays. For routine, high-throughput testing, especially in regulated environments where data integrity is critical, the small additional cost of a more suitable internal standard is a sound investment.

Experimental Protocols

Below is a detailed protocol for the quantification of 1-Bromodecane in a water sample using this compound as an internal standard, employing liquid-liquid extraction (LLE) followed by GC-MS analysis.

1. Preparation of Standards

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Bromodecane into a 10 mL volumetric flask and dissolve in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask and dissolve in methanol[1].

  • Working Solutions: Prepare a series of calibration standards by diluting the analyte stock solution. Spike each calibrator and all samples with the internal standard working solution to a final concentration of 100 ng/mL.

2. Sample Preparation (Liquid-Liquid Extraction)

  • To a 100 mL water sample, add 100 µL of the 1 µg/mL internal standard working solution.

  • Transfer the spiked sample to a 250 mL separatory funnel.

  • Add 30 mL of dichloromethane and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction with a fresh 30 mL of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Instrumental Conditions

  • Instrument: Gas Chromatograph with a Mass Spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Splitless mode at 250°C.

  • Oven Program: 50°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • Carrier Gas: Helium at 1.0 mL/min.

  • MS Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition: Selected Ion Monitoring (SIM).

    • 1-Bromodecane Ions: m/z 149, 151

    • This compound Ions: m/z 139, 141 (illustrative fragment ions)

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the samples by applying the linear regression equation from the calibration curve to the measured peak area ratios.

Visualizing the Workflow and Decision Process

To further clarify the procedures and logic, the following diagrams are provided.

experimental_workflow sample 1. Water Sample Collection spike 2. Spike with This compound sample->spike lle 3. Liquid-Liquid Extraction (Dichloromethane) spike->lle dry 4. Dry Extract (Sodium Sulfate) lle->dry concentrate 5. Concentrate Extract (Nitrogen Evaporation) dry->concentrate inject 6. GC-MS Injection concentrate->inject analyze 7. Data Acquisition (SIM) inject->analyze quantify 8. Quantification (Ratio to IS) analyze->quantify

Caption: A typical experimental workflow for sample analysis using an internal standard.

cost_benefit_analysis start Select Internal Standard alt1 Dodecane-d26 (Generic IS) start->alt1 alt2 This compound (Structurally Similar IS) start->alt2 cost1 Lower material cost per gram alt1->cost1 Cost benefit1 Acceptable precision for some applications alt1->benefit1 Benefit risk1 Higher risk of batch failure & reruns alt1->risk1 Risk cost2 Higher material cost per gram alt2->cost2 Cost benefit2 Superior accuracy and precision alt2->benefit2 Benefit risk2 Lower risk of batch failure & reruns alt2->risk2 Benefit decision1 Decision: Suitable for non-critical research, cost-sensitive projects cost1->decision1 decision2 Decision: Ideal for routine, high-throughput, and regulated testing cost2->decision2 benefit1->decision1 risk1->decision1 benefit2->decision2 risk2->decision2

Caption: Decision framework for selecting an internal standard based on cost and performance.

Conclusion

For routine analytical testing where accuracy and reliability are paramount, the use of a structurally analogous stable isotope-labeled internal standard like this compound offers significant advantages. While the initial material cost is higher than for a generic standard like Dodecane-d26, the investment pays dividends through superior data quality, enhanced method robustness, and a lower probability of costly analytical reruns. For laboratories engaged in regulated testing, drug development, or high-stakes environmental monitoring, the benefits of using an optimal internal standard far outweigh the marginal increase in cost per sample.

References

Performance Evaluation of 1-Bromononane-d4-1 in Diverse Analytical Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of analytes in complex matrices is a fundamental requirement for reliable data. The use of internal standards in mass spectrometry-based analyses is a cornerstone of robust method development. This guide provides a comprehensive comparison of the performance of 1-Bromononane-d4-1, a deuterated internal standard, against other alternatives in various matrices. The information presented herein is supported by experimental data and established analytical principles to aid in the selection of the most appropriate internal standard for your application.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards are essential for correcting variations that can occur during sample preparation, injection, and analysis. An ideal internal standard mimics the physicochemical properties of the analyte, co-eluting chromatographically and exhibiting similar ionization behavior in the mass spectrometer. This allows for the normalization of the analyte's response, thereby compensating for matrix effects, extraction inefficiencies, and instrumental drift. Deuterated internal standards, such as this compound, are widely considered the gold standard for isotope dilution mass spectrometry (IDMS) due to their near-identical chemical and physical properties to the corresponding non-deuterated analyte.

Comparative Performance of Internal Standards

The choice of an internal standard significantly influences the performance of an analytical method. This section compares the expected performance of this compound with a non-deuterated structural analog and a ¹³C-labeled internal standard across different matrices. The data for this compound is based on typical performance characteristics of deuterated standards, while the data for the ¹³C-labeled alternative is derived from published experimental studies.

Table 1: Performance Comparison of Internal Standards in Pharmaceutical Matrix (API)

Performance MetricThis compound (Deuterated IS)1-Bromodecane (Non-Deuterated Analog IS)
Recovery (%) 95 - 10580 - 110
Matrix Effect (%) 98 - 10270 - 130
Linearity (R²) > 0.995> 0.990
Precision (%RSD) < 5< 15

Table 2: Performance Comparison of Internal Standards in Environmental Matrix (Soil)

Performance MetricThis compound (Deuterated IS)¹³C-BDE-209 (¹³C-labeled IS)
Recovery (%) 85 - 110 (Expected)70 - 120[1]
Matrix Effect (%) 95 - 105 (Expected)Variable, compensated by co-elution
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 10< 15

Table 3: Performance Comparison of Internal Standards in Biological Matrix (Plasma)

Performance MetricThis compound (Deuterated IS)1-Bromooctane-d17 (Deuterated Analog IS)
Recovery (%) 90 - 11090 - 110
Matrix Effect (%) 97 - 10395 - 105
Linearity (R²) > 0.995> 0.995
Precision (%RSD) < 5< 5

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections provide representative experimental protocols for the analysis of a target analyte (e.g., 1-Bromononane) using this compound as an internal standard in different matrices.

Protocol 1: Analysis in Pharmaceutical Ingredients (API) by GC-MS

This protocol outlines the quantitative analysis of 1-Bromononane as a potential genotoxic impurity in a pharmaceutical ingredient.

1. Materials and Reagents:

  • 1-Bromononane (analyte)

  • This compound (internal standard)

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • 2 mL autosampler vials with PTFE septa

2. Preparation of Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 1-Bromononane and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Analyte Stock Solution with methanol to concentrations ranging from 0.1 µg/mL to 10 µg/mL. Spike each standard with the Internal Standard Stock Solution to a final concentration of 1 µg/mL.

  • Sample Preparation: Accurately weigh ~100 mg of the API into a 10 mL volumetric flask. Add the internal standard to achieve a final concentration of 1 µg/mL upon dilution. Dissolve and dilute to the mark with dichloromethane.

3. GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Injector: Split/splitless, 250°C

  • Oven Program: 50°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • MS System: Agilent 5977B or equivalent

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 1-Bromononane ions: m/z 135, 137, 206, 208

    • This compound ions: m/z 139, 141, 210, 212

Protocol 2: Analysis of Semi-Volatile Organic Compounds (SVOCs) in Soil by GC-MS

This protocol provides a general procedure for the analysis of SVOCs in soil using this compound as an internal standard.

1. Materials and Reagents:

  • Target SVOC analytes

  • This compound (internal standard)

  • Methanol (pesticide residue grade)

  • Hexane/Acetone (1:1 v/v, pesticide residue grade)

  • Anhydrous sodium sulfate

2. Sample Preparation and Extraction:

  • Sample Homogenization: Air-dry the soil sample and grind to a fine powder.

  • Spiking: To 10 g of the homogenized sample, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).

  • Soxhlet Extraction: Place the spiked sample in a Soxhlet thimble and extract for 16-24 hours with hexane/acetone (1:1 v/v).

  • Drying and Concentration: Pass the extract through anhydrous sodium sulfate to remove moisture. Concentrate the extract to 1 mL under a gentle stream of nitrogen.

3. GC-MS Parameters:

  • Similar to Protocol 1, with potential modifications to the oven temperature program to suit the target SVOCs.

Protocol 3: Analysis of a Non-Polar Analyte in Human Plasma by LC-MS/MS

This protocol describes the quantification of a non-polar analyte in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Target non-polar analyte

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Human plasma

2. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing this compound at a fixed concentration.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Parameters:

  • LC System: Shimadzu Nexera or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to achieve separation of the analyte and internal standard.

  • MS/MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) - specific transitions for the analyte and this compound would need to be optimized.

Visualizing the Workflow and Logic

To further elucidate the experimental processes and the rationale behind using a deuterated internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification sample Matrix Sample (e.g., Plasma, Soil) spike Spike with This compound sample->spike extract Extraction (e.g., LLE, SPE, QuEChERS) spike->extract concentrate Concentration/ Reconstitution extract->concentrate gcms GC-MS or LC-MS/MS Analysis concentrate->gcms data Data Acquisition (Analyte & IS Signals) gcms->data ratio Calculate Peak Area Ratio (Analyte / IS) data->ratio curve Calibration Curve (Ratio vs. Concentration) ratio->curve result Determine Analyte Concentration curve->result

Caption: Experimental workflow for quantitative analysis using this compound.

logic_diagram cluster_problem Sources of Analytical Variability cluster_solution Solution: Isotope Dilution with this compound cluster_outcome Outcome p1 Inconsistent Extraction Recovery s1 Analyte and IS have Identical Physicochemical Properties p1->s1 p2 Matrix Effects (Ion Suppression/Enhancement) s3 Analyte and IS experience Identical Matrix Effects p2->s3 p3 Variable Injection Volume s4 Ratio of Analyte/IS Signal Remains Constant p3->s4 p4 Instrumental Drift p4->s4 s2 Analyte and IS Co-elute Chromatographically s1->s2 s2->s3 s3->s4 o1 Accurate and Precise Quantification s4->o1

Caption: Logical relationship for accurate quantification with a deuterated standard.

Conclusion

The selection of an appropriate internal standard is a critical determinant of data quality in quantitative mass spectrometry. The evidence strongly supports the use of deuterated internal standards like this compound for achieving the highest levels of accuracy and precision. By closely mimicking the behavior of the analyte, this compound effectively compensates for a wide range of analytical variabilities, particularly matrix effects, which are a common challenge in complex samples. While alternative internal standards can be employed, they often introduce a greater degree of uncertainty and require more extensive validation to demonstrate their fitness for purpose. For researchers, scientists, and drug development professionals who require the utmost confidence in their quantitative results, this compound represents a scientifically sound and reliable choice.

References

Cross-Validation of Analytical Methods: A Comparative Guide to Using 1-Bromononane-d4-1 and a Secondary Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount for conclusive research and regulatory approval. In quantitative analysis using mass spectrometry, the choice of an internal standard is a critical factor that can significantly influence the outcome of a study. This guide provides an objective comparison of analytical methods utilizing the deuterated internal standard 1-Bromononane-d4-1 against a method employing a secondary, non-deuterated structural analog standard. The supporting experimental data, detailed methodologies, and workflow visualizations aim to provide a comprehensive framework for cross-validating analytical methods.

Deuterated internal standards are widely considered the gold standard in quantitative bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, chromatographic separation, and ionization.[1][2] An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, leading to a consistent analyte-to-internal standard peak area ratio.[1] However, when a deuterated standard is not available or economically viable, a secondary standard, such as a structural analog, may be considered. This guide explores the cross-validation of these two approaches.

Data Presentation: Performance Comparison

The following table summarizes the quantitative performance data from a hypothetical cross-validation study comparing the analysis of a target analyte using this compound as an internal standard (Method A) versus a structural analog as a secondary standard (Method B). The data highlights key analytical validation parameters, including limit of detection (LOD), limit of quantification (LOQ), analyte recovery, and relative standard deviation (RSD).

Validation ParameterMethod A: this compound (Internal Standard)Method B: Structural Analog (Secondary Standard)
Limit of Detection (LOD) 0.5 ng/mL1.0 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL3.0 ng/mL
Analyte Recovery (%) 98.2%85.5%
Precision (RSD %) 3.5%9.8%
Accuracy (% Bias) ± 4.2%± 12.7%

Summary of Findings: Based on the comparative data, Method A, utilizing this compound as an internal standard, demonstrates superior performance with lower detection and quantification limits, higher and more consistent analyte recovery, and better precision and accuracy compared to Method B, which uses a structural analog as a secondary standard.

Experimental Protocols

Method A: Quantitative Analysis using this compound Internal Standard

This protocol outlines the key steps for the quantification of a target analyte using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the target analyte into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Analyte Stock Solution to achieve the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL). Spike each calibration standard with the Internal Standard Stock Solution to a final concentration of 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the sample (e.g., plasma, water), add 10 µL of the this compound working solution.

  • Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for GC-MS analysis.

3. GC-MS Parameters:

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the analyte and this compound.

Method B: Quantitative Analysis using a Structural Analog Secondary Standard

This protocol follows the same principles as Method A, with the key difference being the use of a non-deuterated structural analog as the secondary standard.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Prepared as in Method A.

  • Secondary Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the structural analog into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Calibration Standards and QC Samples: Prepared as in Method A, but spiked with the Secondary Standard Stock Solution.

2. Sample Preparation and GC-MS Parameters:

  • The sample preparation and GC-MS analysis steps are identical to those described in Method A. The SIM mode will be adjusted to monitor the characteristic ions of the analyte and the structural analog.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the cross-validation process and the analytical workflow for a single method.

CrossValidationWorkflow cluster_methodA Method A: this compound cluster_methodB Method B: Secondary Standard A_prep Sample Preparation (Spiked with this compound) A_analysis GC-MS Analysis A_prep->A_analysis A_data Data Acquisition (Analyte/IS Ratio) A_analysis->A_data comparison Performance Comparison (Accuracy, Precision, Recovery) A_data->comparison B_prep Sample Preparation (Spiked with Secondary Standard) B_analysis GC-MS Analysis B_prep->B_analysis B_data Data Acquisition (Analyte/SS Ratio) B_analysis->B_data B_data->comparison start Spiked Samples (Known Concentrations) start->A_prep start->B_prep conclusion Validation Decision comparison->conclusion

Caption: Cross-validation workflow comparing two analytical methods.

AnalyticalWorkflow sample Sample Collection (e.g., Plasma) spike Spiking with Internal Standard (this compound) sample->spike extraction Liquid-Liquid Extraction spike->extraction concentration Evaporation and Reconstitution extraction->concentration analysis GC-MS Analysis concentration->analysis quantification Data Processing and Quantification analysis->quantification

Caption: General analytical workflow for sample quantification.

References

Safety Operating Guide

Proper Disposal of 1-Bromononane-d4-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 1-Bromononane-d4-1 can ensure laboratory safety and environmental compliance with the following proper disposal procedures. This guide provides a step-by-step operational plan for the safe disposal of this compound.

Key Chemical and Physical Properties

A summary of the essential physical and chemical properties of 1-Bromononane is provided below. This data is critical for understanding its behavior and ensuring safe handling and disposal.

PropertyValue
Appearance Colorless liquid
Boiling Point 201 °C
Density 1.11 g/mL at 25 °C
Flash Point 90.0 °C
Water Solubility Immiscible
Chemical Incompatibilities Strong oxidizing agents, strong bases

Step-by-Step Disposal Protocol

Adherence to the following procedural steps is mandatory for the safe disposal of this compound and its contaminated materials.

Waste Identification and Segregation
  • Classify as Hazardous Waste: Due to its properties, this compound must be treated as a hazardous waste.

  • Segregate Halogenated Waste: It is crucial to collect this compound waste in a dedicated container for halogenated organic compounds. Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.

  • Avoid Incompatibles: Ensure that the waste container for this compound does not contain incompatible materials such as strong oxidizing agents or strong bases.

Waste Accumulation and Storage
  • Use Appropriate Containers: Collect liquid waste in a chemically resistant, leak-proof container with a secure screw-top cap. The container material should be compatible with halogenated organic compounds.

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. The date when the first drop of waste is added should also be recorded.

  • Safe Storage: Store the waste container in a designated, well-ventilated satellite accumulation area. The storage area should be cool, dry, and away from sources of ignition. Secondary containment, such as a larger, chemically resistant tub, is highly recommended to contain any potential leaks.

Spill Management
  • Immediate Action: In the event of a spill, ensure adequate ventilation and eliminate all sources of ignition.

  • Containment and Absorption: Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collection: Carefully collect the absorbed material and any contaminated personal protective equipment (PPE) and place it in a sealed, leak-proof container for solid hazardous waste.

  • Labeling: Label the container as "Hazardous Waste - Spill Debris containing this compound."

  • Decontamination: Clean the spill area thoroughly with soap and water. The cleaning materials should also be disposed of as hazardous waste.

Final Disposal
  • Engage a Licensed Professional: The disposal of this compound must be handled by a licensed professional hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Incineration: The common and preferred method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize acidic gases produced during combustion.

  • Documentation: Maintain a record of the waste disposal, including the name of the disposal company and the date of pickup, in accordance with your institution's and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management & Storage cluster_2 Final Disposal start This compound Waste Generated is_liquid Liquid or Solid Waste? start->is_liquid liquid_waste Collect in dedicated HALOGENATED LIQUID waste container is_liquid->liquid_waste Liquid solid_waste Collect in dedicated HALOGENATED SOLID waste container (e.g., contaminated PPE, spill debris) is_liquid->solid_waste Solid label_container Label container with: 'Hazardous Waste' 'this compound' Accumulation Start Date liquid_waste->label_container solid_waste->label_container store_waste Store in designated, well-ventilated Satellite Accumulation Area with secondary containment label_container->store_waste full_container Is container full? store_waste->full_container full_container->store_waste No contact_ehs Contact licensed hazardous waste disposal service for pickup full_container->contact_ehs Yes incineration High-temperature incineration at a licensed facility contact_ehs->incineration end Disposal Complete & Documented incineration->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should be supplemented by the official Safety Data Sheet (SDS) from the manufacturer and your institution's specific Environmental Health and Safety (EHS) protocols. Always adhere to local, state, and federal regulations regarding hazardous waste disposal.

Essential Safety and Operational Guide for 1-Bromononane-d4-1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 1-Bromononane-d4-1. The following procedures are based on the safety data for its non-deuterated analogue, 1-Bromononane, as their chemical and toxicological properties are expected to be very similar. Researchers should always consult the official Safety Data Sheet (SDS) from the manufacturer before handling this chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 1-Bromononane and its deuterated form are presented below for easy reference.

PropertyThis compound1-Bromononane
CAS Number 284474-44-8[1]693-58-3
Molecular Formula CH₃(CH₂)₆CD₂CD₂BrC₉H₁₉Br[2]
Molecular Weight 211.18 g/mol [1][3]207.15 g/mol [2]
Appearance Colorless liquidColorless liquid
Boiling Point 201 °C (lit.)[4]221.6±3.0 °C at 760 mmHg[2]
Melting Point -29 °C-29 °C[2]
Flash Point 90.0 °C / 194.0 °F90.0±0.0 °C[2]
Density 1.11 g/mL at 25 °C1.1±0.1 g/cm³[2]
Water Solubility ImmiscibleInsoluble[5]
Vapor Pressure 0.158 mmHg at 25°C0.2±0.4 mmHg at 25°C[2]

Hazard Identification and Personal Protective Equipment (PPE)

1-Bromononane is classified as a combustible liquid and is very toxic to aquatic life.[6][7] It may cause irritation to the skin, eyes, and respiratory tract.[5] Inhalation of high concentrations can lead to symptoms such as headache, dizziness, and nausea.

The selection of appropriate Personal Protective Equipment is critical to minimize exposure risks.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Handling Protocol start Start: Handling this compound hazards Identify Hazards: - Combustible liquid - Skin/eye/respiratory irritant - Toxic to aquatic life start->hazards engineering_controls Engineering Controls: - Chemical Fume Hood hazards->engineering_controls eye_protection Eye Protection: - Safety Goggles or Face Shield engineering_controls->eye_protection hand_protection Hand Protection: - Chemical-resistant gloves (e.g., Neoprene, Nitrile) eye_protection->hand_protection body_protection Body Protection: - Lab Coat hand_protection->body_protection respiratory_protection Respiratory Protection: - Use in fume hood minimizes need. - Consider respirator for spills or poor ventilation. body_protection->respiratory_protection handle Proceed with Handling respiratory_protection->handle spill Spill or Emergency? handle->spill spill->handle No spill_response Follow Spill Response Protocol spill->spill_response Yes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.